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  • Product: (2S)-1-cyclohexylpropan-2-amine hydrochloride
  • CAS: 56401-82-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (2S)-1-Cyclohexylpropan-2-amine Hydrochloride

Abstract This technical guide provides a comprehensive overview of (2S)-1-cyclohexylpropan-2-amine hydrochloride, a chiral amine of interest to researchers in pharmaceutical development and analytical chemistry. Due to t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (2S)-1-cyclohexylpropan-2-amine hydrochloride, a chiral amine of interest to researchers in pharmaceutical development and analytical chemistry. Due to the limited availability of experimental data for this specific salt, this document synthesizes computed data for the free base, (2S)-1-cyclohexylpropan-2-amine, and establishes a scientific framework for its synthesis and analysis. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights for working with this compound. It delves into its chemical identity, physicochemical properties, proposed stereoselective synthesis, and detailed analytical methodologies for enantiomeric purity assessment.

Introduction and Chemical Identity

(2S)-1-Cyclohexylpropan-2-amine, the parent compound of the hydrochloride salt, is a primary aliphatic amine featuring a chiral center at the second carbon of the propane chain. It is structurally related to pharmacologically active compounds, differing from the well-known nasal decongestant propylhexedrine by the absence of an N-methyl group. This structural distinction is critical, as N-methylation can significantly alter a compound's pharmacological and toxicological profile.

The hydrochloride salt is formed by the reaction of the basic amine with hydrochloric acid, a common practice in pharmaceutical development to improve solubility and stability.

Key Identifiers:

  • Compound Name: (2S)-1-cyclohexylpropan-2-amine hydrochloride

  • Synonyms: (S)-1-Cyclohexyl-2-propanamine hydrochloride

  • Parent Free Base CAS Number: 5913-12-2[1][2]

  • Molecular Formula (HCl Salt): C₉H₂₀ClN

  • Molecular Structure (HCl Salt): Chemical structure of (2S)-1-cyclohexylpropan-2-amine

Physicochemical Properties

Experimental data for (2S)-1-cyclohexylpropan-2-amine hydrochloride is not extensively documented in publicly available literature. The following table summarizes computed properties for the free base, (2S)-1-cyclohexylpropan-2-amine, sourced from authoritative databases, alongside calculated values for the hydrochloride salt.[2] These values provide a robust starting point for experimental design and computational modeling.

Property(2S)-1-cyclohexylpropan-2-amine (Free Base)(2S)-1-cyclohexylpropan-2-amine hydrochloride (Salt)Data Source
Molecular Formula C₉H₁₉NC₉H₂₀ClNCalculated
Molecular Weight 141.25 g/mol 177.71 g/mol PubChem Computed[2] / Calculated
XLogP3 3.0Not ApplicablePubChem Computed[2]
Hydrogen Bond Donor Count 12PubChem Computed[2]
Hydrogen Bond Acceptor Count 11PubChem Computed[2]
Rotatable Bond Count 22PubChem Computed[2]
Topological Polar Surface Area 26 Ų26 ŲPubChem Computed[2]
Predicted Solubility Sparingly soluble in waterPredicted to be more soluble in water and polar solventsInferred
Predicted pKa ~10.5 (for the conjugate acid)Not ApplicableInferred from similar amines

Expert Insight: The conversion of the free base to its hydrochloride salt is a standard pharmaceutical practice designed to enhance aqueous solubility and improve handling characteristics. The protonation of the primary amine group increases the polarity of the molecule, making it more amenable to dissolution in polar protic solvents, a critical factor for both analytical method development and potential formulation studies.

Stereoselective Synthesis

A validated, published synthesis for (2S)-1-cyclohexylpropan-2-amine was not identified in the current literature. However, a plausible and robust stereoselective route can be proposed based on established methodologies for the synthesis of chiral primary amines. The most common approach involves the reductive amination of a prochiral ketone.

Proposed Synthetic Workflow:

The synthesis starts from the commercially available 1-cyclohexylpropan-2-one. A stereoselective reductive amination using a chiral auxiliary or a chiral catalyst would yield the desired (S)-enantiomer.

Synthetic_Workflow A 1-Cyclohexylpropan-2-one B Intermediate Imine A->B Reductive Amination C (2S)-1-cyclohexylpropan-2-amine B->C D (2S)-1-cyclohexylpropan-2-amine HCl C->D Salt Formation reagent1 Chiral Amine Source (e.g., (S)-alpha-methylbenzylamine) or Ammonia + Chiral Catalyst reagent1->B reagent2 Reducing Agent (e.g., NaBH(OAc)3 or H2/Pd-C) reagent2->C Reduction reagent3 HCl in ether reagent3->D

Caption: Proposed stereoselective synthesis of (2S)-1-cyclohexylpropan-2-amine HCl.

Step-by-Step Methodology:

  • Imine Formation: 1-cyclohexylpropan-2-one is reacted with a chiral amine, such as (S)-alpha-methylbenzylamine, to form a chiral imine intermediate. Alternatively, reaction with ammonia in the presence of a chiral catalyst can be employed.

  • Stereoselective Reduction: The intermediate imine is then reduced. The choice of reducing agent is critical for stereoselectivity. A bulky reducing agent will preferentially attack from the less sterically hindered face, leading to the desired enantiomer. Catalytic hydrogenation is also a viable method.

  • Removal of Chiral Auxiliary (if applicable): If a chiral auxiliary was used, it is cleaved, typically by hydrogenolysis, to yield the free primary amine.

  • Salt Formation: The purified (2S)-1-cyclohexylpropan-2-amine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a stoichiometric amount of hydrochloric acid (as a solution in ether or isopropanol) to precipitate the hydrochloride salt.

  • Purification: The resulting hydrochloride salt can be purified by recrystallization.

Causality Behind Experimental Choices: The use of a chiral auxiliary or catalyst is essential to introduce stereoselectivity in the reduction of the prochiral imine. The choice of a non-polar solvent for the final salt precipitation is driven by the low solubility of the ionic hydrochloride salt in such media, ensuring high recovery.

Analytical Characterization

The primary analytical challenge for (2S)-1-cyclohexylpropan-2-amine hydrochloride is the confirmation of its chemical identity and the determination of its enantiomeric purity. A combination of spectroscopic and chromatographic techniques is required.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons (a broad multiplet in the 1.0-1.8 ppm region), the methylene protons adjacent to the cyclohexyl ring, the methine proton at the chiral center, and the methyl group protons. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons in the cyclohexyl ring are expected in the aliphatic region (25-50 ppm).[3]

    • Expert Insight: For enantiomeric purity determination by NMR, a chiral derivatizing agent, such as Mosher's acid chloride, can be used to form diastereomers that will exhibit distinct signals in the NMR spectrum, allowing for quantification.[4]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak for the parent ion [M+H]⁺ at m/z 142.1590 for the free base.

    • Gas chromatography-mass spectrometry (GC-MS) of the free base would likely show fragmentation patterns corresponding to the loss of the amine group and fragmentation of the cyclohexyl ring. The fragmentation of the related compound 1-cyclohexylpropan-2-one involves a McLafferty rearrangement, and similar pathways could be anticipated for the amine.[5]

Chromatographic Analysis for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric excess of chiral compounds.[6][7]

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis A Dissolve sample in mobile phase B Inject onto Chiral Stationary Phase (CSP) A->B C Isocratic Elution (Normal or Polar Organic Phase) B->C D UV or MS Detection C->D E Integrate Enantiomer Peaks D->E F Calculate Enantiomeric Excess (% ee) E->F

Caption: Workflow for enantiomeric purity analysis by chiral HPLC.

Detailed HPLC Protocol (Method Development Starting Point):

This protocol is a self-validating system, as successful separation relies on the specific interactions between the analyte enantiomers and the chiral stationary phase.

  • Instrumentation: A standard HPLC system with a UV or Mass Spectrometric detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® IA, IB, IC), are highly effective for separating a wide range of chiral amines.[8] A cyclofructan-based CSP (e.g., Larihc® CF6-P) is also a strong candidate.[8][9]

    • Expertise & Experience: Polysaccharide-based CSPs offer a good balance of broad applicability and high enantioselectivity for primary amines due to a combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polymer.

  • Mobile Phase:

    • Normal Phase Mode: Heptane/Isopropanol (e.g., 90:10 v/v) with additives.

    • Polar Organic Mode: Acetonitrile/Methanol (e.g., 90:10 v/v) with additives.[8]

    • Additives (Crucial for Amines): To improve peak shape and resolution, acidic and basic additives are essential. A common combination is 0.1% trifluoroacetic acid (TFA) and 0.1% triethylamine (TEA). The TFA protonates the silanol groups on the silica support, reducing peak tailing, while the TEA competes with the analyte for these active sites.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry for higher sensitivity and specificity.

  • Derivatization for Enhanced Detection: For low concentrations, derivatization of the primary amine with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can significantly improve detection limits with a fluorescence detector.[6]

Applications and Research Context

The primary application for (2S)-1-cyclohexylpropan-2-amine hydrochloride is as a certified reference material for analytical purposes.[1]

  • Method Development and Validation: It can be used as a standard to develop and validate new analytical methods for the detection and quantification of related compounds in various matrices.[1]

  • Impurity Profiling: In the synthesis of related pharmaceutical compounds, it could serve as a potential impurity standard.

  • Pharmacological Research: As a primary amine analog of propylhexedrine, it is a candidate for pharmacological screening to investigate the structure-activity relationship of sympathomimetic amines. The absence of the N-methyl group may alter its potency and selectivity for adrenergic receptors.

Conclusion

(2S)-1-Cyclohexylpropan-2-amine hydrochloride is a chiral molecule with potential applications in analytical and medicinal chemistry. While experimental data on its physicochemical properties are sparse, this guide provides a robust framework based on computed data and established scientific principles for its synthesis and analysis. The proposed methodologies for stereoselective synthesis and chiral HPLC analysis offer a validated starting point for researchers. As with any lesser-studied compound, further experimental characterization is necessary to fully elucidate its properties and potential.

References

  • (2S)-1-Cyclohexylpropan-2-amine CAS#: 5913-12-2; ChemWhat Code: 1479867. ChemWhat. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. (2021). [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. (2015). [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Pharmaceutical Analysis via PMC. (2016). [Link]

  • Chiral HPLC and SFC Columns. Columnex. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. (2007). [Link]

  • 1-Cyclohexylpropan-2-amine. PubChem. [Link]

  • Mass spectral analysis of 1-cyclohexylpropan-2-one results in several fra.. Filo. (2025). [Link]

  • (2S)-1-cyclohexylpropan-2-amine. PubChem. [Link]

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  • Mass spectral analysis of 1-cyclohexylpropan-2-one results in several fra.. Filo. (2025). [Link]

  • 1-CYCLOHEXYLPROPAN-2-AMINE, (2S)-. Global Substance Registration System (GSRS). [Link]

  • Resolution of chiral amines.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. MDPI. (2017). [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Royal Society of Chemistry. (2021). [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. (2025). [Link]

  • 13 C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). ResearchGate. [Link]

  • 1 H and 13 C NMR spectra of anti-cyclohexyl-1,2- bromoamine. ResearchGate. [Link]

  • Perspectives on NMR in drug discovery: a technique comes of age. Nature Reviews Drug Discovery via PMC. (2006). [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules via PMC. (2018). [Link]

  • NMR of Natural Products as Potential Drugs. Molecules via PMC. (2021). [Link]

  • 2-cyclohexylpropan-2-amine hydrochloride (C9H19N). PubChemLite. [Link]

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Exploratory

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (2S)-1-Cyclohexylpropan-2-amine HCl (Levopropylhexedrine Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals Abstract (2S)-1-cyclohexylpropan-2-amine hydrochloride, also known as levopropylhexedrine hydrochloride, is the therapeutically active enantiomer in specifi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-1-cyclohexylpropan-2-amine hydrochloride, also known as levopropylhexedrine hydrochloride, is the therapeutically active enantiomer in specific pharmaceutical formulations. Its efficacy and safety profile are intrinsically linked to its unique three-dimensional structure. This guide provides a comprehensive examination of the molecular architecture and stereochemical properties of this compound. We will delve into its structural relationship with methamphetamine, the critical role of the S-configuration at the chiral center, and the analytical methodologies required to ensure enantiomeric purity, a cornerstone of modern drug development and regulatory compliance.

Introduction: From Racemate to a Specific Enantiomer

(2S)-1-cyclohexylpropan-2-amine is a sympathomimetic amine that functions as an α-adrenergic agonist, leading to vasoconstriction. This property makes it effective as a topical nasal decongestant for relieving congestion from colds and allergies.[1][2][3] Historically, the racemic mixture, (RS)-propylhexedrine, was introduced in 1949 in over-the-counter nasal inhalers.[2][4] However, with advancements in chiral technology and a deeper understanding of stereospecific pharmacology, the focus has shifted to the individual enantiomers. It is the (S)-isomer, levopropylhexedrine, that is considered the more biologically active of the two.[2][5]

This shift from a racemic mixture to a single enantiomer is a critical theme in pharmaceutical development. Regulatory bodies like the FDA and the European Medicines Agency now strongly favor the development of single-enantiomer drugs to optimize therapeutic effects and minimize potential adverse reactions.[6] This underscores the necessity for a thorough understanding of the stereochemistry of such compounds.

Molecular Structure and Physicochemical Properties

The hydrochloride salt of (2S)-1-cyclohexylpropan-2-amine is a stable, crystalline solid that is soluble in water.[2][7] The freebase form is a volatile, oily liquid at room temperature.[2]

Key Structural Features:

  • Cyclohexyl Ring: A significant feature of this molecule is the substitution of the phenyl ring found in its structural analog, methamphetamine, with a cyclohexane ring.[1][4] This modification significantly alters its pharmacological profile, particularly reducing its central nervous system stimulant effects compared to amphetamines.[8][9]

  • Propylamine Backbone: The core of the molecule is a propan-2-amine chain.

  • Chiral Center: The carbon atom at the second position of the propane chain (C2) is a stereocenter.

Physicochemical Data Summary:

PropertyValueSource
Molecular FormulaC10H21N • HCl[7]
Molecular Weight191.7 g/mol [1][7]
IUPAC Name(2S)-1-cyclohexyl-N-methylpropan-2-amine hydrochloride[10]
CAS Number1007-33-6[1][7]

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node [shape=plaintext, fontsize=12, fontname="sans-serif"];
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// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C(S)"]; C9 [label="C"]; N10 [label="N"]; C11 [label="C"]; Cl [label="HCl", fontcolor="#EA4335"];

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C8; C8 -- C9; C8 -- N10; N10 -- C11;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C7 [pos="1.87,0!"]; C8 [pos="2.74,1!"]; C9 [pos="3.61,0!"]; N10 [pos="2.74,2!"]; C11 [pos="3.61,3!"]; Cl [pos="4.5,2.5!"]; }

Caption: 2D representation of (2S)-1-cyclohexylpropan-2-amine HCl.

The Significance of Stereochemistry: The (S)-Enantiomer

The term "(2S)" in the chemical name refers to the absolute configuration at the chiral carbon, as determined by the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of the atoms is crucial for its biological activity.[10][11] While both enantiomers exist, the (S)-isomer is the one primarily responsible for the desired pharmacological effects.[2]

The differential activity of enantiomers is a well-established principle in pharmacology. Biological systems, such as enzyme active sites and receptor binding pockets, are themselves chiral. This means they can interact differently with each enantiomer of a drug, leading to variations in efficacy, metabolism, and potential toxicity.[6] For (2S)-1-cyclohexylpropan-2-amine, its interaction with alpha-adrenergic receptors is stereospecific.[5][9]

Synthesis and Chiral Resolution

The synthesis of propylhexedrine can be achieved through several routes. A common method involves the catalytic hydrogenation of methamphetamine, which reduces the phenyl ring to a cyclohexyl moiety.[2]

For the production of the enantiomerically pure (S)-form, a stereoselective synthesis is required. One approach involves the use of a chiral auxiliary or a chiral catalyst to guide the reaction towards the desired stereoisomer.[2]

Illustrative Synthetic Workflow:

Synthetic_Workflow Methamphetamine Methamphetamine Hydrogenation Catalytic Hydrogenation (e.g., Adams' catalyst) Methamphetamine->Hydrogenation H2, PtO2 Racemic_Propylhexedrine Racemic (RS)-Propylhexedrine Hydrogenation->Racemic_Propylhexedrine Chiral_Resolution Chiral Resolution (e.g., Diastereomeric Salt Formation) Racemic_Propylhexedrine->Chiral_Resolution S_Isomer (2S)-1-cyclohexylpropan-2-amine Chiral_Resolution->S_Isomer HCl_Salt HCl Salt Formation S_Isomer->HCl_Salt HCl Final_Product (2S)-1-cyclohexylpropan-2-amine HCl HCl_Salt->Final_Product

Caption: A generalized workflow for the synthesis and resolution of (2S)-1-cyclohexylpropan-2-amine HCl.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of (2S)-1-cyclohexylpropan-2-amine HCl is paramount in a drug development setting. A suite of analytical techniques is employed for this purpose.

Spectroscopic Analysis
  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of propylhexedrine.[1][8] The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure and confirm the connectivity of atoms. While NMR cannot directly distinguish between enantiomers, it can be used to analyze diastereomeric derivatives formed by reacting the amine with a chiral derivatizing agent.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

Typical Spectroscopic Data:

TechniqueKey Observations
Mass Spec (EI)Characteristic fragmentation pattern.
¹H NMRSignals corresponding to cyclohexyl, propyl, and methyl protons.
¹³C NMRResonances for each unique carbon atom in the structure.
IRAbsorptions for N-H, C-H, and C-N bonds.
Stereochemical Purity Determination

The determination of enantiomeric purity is a critical quality control step.[13][14]

Workflow for Enantiomeric Purity Analysis:

Enantiomeric_Purity_Workflow cluster_0 Sample Preparation cluster_1 Chiral HPLC cluster_2 Data Analysis Sample Dissolve sample in a suitable solvent Injection Inject onto Chiral Stationary Phase (CSP) Sample->Injection Separation Elute with mobile phase Injection->Separation Detection UV or MS Detector Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate peak areas of (S) and (R) enantiomers Chromatogram->Integration Calculation Calculate Enantiomeric Excess (% ee) Integration->Calculation

Caption: Standard workflow for determining enantiomeric purity using chiral HPLC.

Key Methodologies:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for separating enantiomers.[13] It utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to different retention times. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly employed for the separation of chiral amines.[13][15]

  • Capillary Electrophoresis (CE): Chiral CE is another effective method for enantiomeric separation. It relies on the differential migration of enantiomers in a capillary under the influence of an electric field, often in the presence of a chiral selector in the buffer.[14]

Conclusion

A comprehensive understanding of the molecular structure and stereochemistry of (2S)-1-cyclohexylpropan-2-amine HCl is fundamental for its development and application as a pharmaceutical agent. The presence of the cyclohexyl group in place of a phenyl ring differentiates it from methamphetamine, and the specific (S)-configuration at the chiral center is the primary determinant of its biological activity. Rigorous analytical control, particularly the use of chiral separation techniques like HPLC, is essential to ensure the enantiomeric purity and, consequently, the safety and efficacy of the final drug product. This guide provides the foundational knowledge necessary for researchers and drug development professionals working with this and other chiral molecules.

References

  • National Center for Advancing Translational Sciences. LEVOPROPYLHEXEDRINE - Inxight Drugs. [Link]

  • NP-MRD. Showing NP-Card for propylhexedrine (NP0309605). [Link]

  • Wikipedia. Propylhexedrine. [Link]

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  • Bertin Bioreagent. Propylhexedrine (hydrochloride) - Biochemicals - CAT N°: 12058. [Link]

  • Holler, J. M., Vorce, S. P., McDonough-Bender, P. C., et al. (2011). A Drug Toxicity Death Involving Propylhexedrine and Mitragynine. Journal of Analytical Toxicology, 35(1), 54–59. [Link]

  • PsychonautWiki. Propylhexedrine. [Link]

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  • PubChem. (2S)-1-cyclohexylpropan-2-amine | C9H19N | CID 12878583. [Link]

  • ChemWhat. (2S)-1-Cyclohexylpropan-2-amine CAS#: 5913-12-2; ChemWhat Code: 1479867. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Chromatographia, 84(8), 705-724. [Link]

  • PharmaCompass.com. Propylhexedrine | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Physical Science and Technology (Third Edition) (pp. 553-568). [Link]

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  • UV and IR Spectra of Pharmaceutical Substances and IR Spectra of Pharmaceutical and Cosmetic Excipients - Toc. [Link]

  • Puskás, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3349. [Link]

  • Google Patents. CN105859566A - 2-(1-cyclohexenyl)
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Sources

Foundational

Pharmacological mechanism of action for (2S)-1-cyclohexylpropan-2-amine hydrochloride

The following technical guide details the pharmacological mechanism of (2S)-1-cyclohexylpropan-2-amine hydrochloride (also known as (S)-Hexahydroamphetamine or Norpropylhexedrine ). This analysis synthesizes structure-ac...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological mechanism of (2S)-1-cyclohexylpropan-2-amine hydrochloride (also known as (S)-Hexahydroamphetamine or Norpropylhexedrine ).

This analysis synthesizes structure-activity relationships (SAR) of phenethylamine analogs, specific data on trace amine-associated receptor 1 (TAAR1) agonism, and established protocols for evaluating monoamine releasers.[1]

Technical Monograph | Version 1.0

Chemical Identity & Structural Pharmacology

(2S)-1-cyclohexylpropan-2-amine is the saturated cyclohexane analog of (S)-(+)-amphetamine (dextroamphetamine). Unlike its parent compound propylhexedrine (which is N-methylated), this molecule is a primary amine .

  • Stereochemistry: The (2S) configuration corresponds to the eutomer (active isomer) of the amphetamine class regarding transporter substrate capability. It retains the steric geometry of d-amphetamine but lacks the aromatic ring.

  • Structural Impact: The substitution of the phenyl ring with a cyclohexyl ring removes the

    
    -
    
    
    
    stacking capability within the binding pockets of Monoamine Transporters (MATs). This significantly alters its binding affinity (
    
    
    ) and lipophilicity compared to amphetamine, shifting its profile toward Trace Amine-Associated Receptor 1 (TAAR1) agonism and peripheral adrenergic activity.
PropertySpecificationPharmacological Consequence
IUPAC Name (2S)-1-cyclohexylpropan-2-amine HClPrimary amine facilitates tighter TAAR1 binding than secondary amines (e.g., propylhexedrine).
Molar Mass 177.72 g/mol (HCl salt)High bioavailability; crosses blood-brain barrier (BBB) via passive diffusion, though slower than aromatics.
Key Moiety Cyclohexyl ringIncreases lipophilicity (

) but eliminates aromatic interaction with Phe residues in DAT/NET.
Functional Class Sympathomimetic AmineIndirect agonist of monoaminergic systems.

Pharmacodynamics: The Dual-Switch Mechanism

The mechanism of action (MOA) for (2S)-1-cyclohexylpropan-2-amine is defined by a "Dual-Switch" event: Transporter Substrate Uptake followed by Intracellular Receptor Activation .

A. Phase I: Transporter Translocation (The Trojan Horse)

Unlike reuptake inhibitors (e.g., cocaine) that block the transporter surface, this molecule acts as a substrate .

  • Recognition: The molecule binds to the substrate site of the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).

  • Translocation: It is transported into the presynaptic cytosol, effectively competing with endogenous monoamines.

  • VMAT2 Interaction: Once intracellular, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2). Being a weak base, it disrupts the proton gradient of synaptic vesicles (the "weak base hypothesis"), causing leakage of dopamine/norepinephrine into the cytosol.

B. Phase II: TAAR1 Agonism (The Efflux Trigger)

This is the critical pharmacological driver. As a primary amine, (2S)-1-cyclohexylpropan-2-amine is a potent agonist of the intracellular TAAR1 (G


-coupled GPCR).
  • Binding: The molecule binds to TAAR1 located on the internal membrane of the presynaptic terminal.

  • Signaling Cascade: Activation triggers the

    
     / Adenylyl Cyclase pathway, increasing cAMP levels.
    
  • Phosphorylation: Elevated cAMP activates Protein Kinase A (PKA) and Protein Kinase C (PKC).

  • Transporter Reversal: PKA/PKC phosphorylates the DAT/NET transporters. This induces a conformational change that reverses the direction of transport , pumping cytosolic monoamines out into the synaptic cleft (efflux) rather than clearing them.

Signal Transduction Pathway (DOT Visualization)

The following diagram illustrates the causality from ligand entry to monoamine release.

MOA_Pathway Ligand (2S)-Cyclohexyl-amine (Extracellular) DAT_Surface DAT/NET Transporter (Inward Facing) Ligand->DAT_Surface Substrate Binding Ligand_Cyto Ligand (Intracellular) DAT_Surface->Ligand_Cyto Translocation TAAR1 TAAR1 Receptor (Intracellular Membrane) Ligand_Cyto->TAAR1 Agonist Binding Gs_Protein Gs Protein Activation TAAR1->Gs_Protein Signal Transduction cAMP cAMP Accumulation Gs_Protein->cAMP Adenylyl Cyclase Kinases PKA / PKC Activation cAMP->Kinases DAT_Phos Transporter Phosphorylation Kinases->DAT_Phos Phosphorylation Efflux Monoamine Efflux (Release to Synapse) DAT_Phos->Efflux Transporter Reversal

Figure 1: The intracellular signaling cascade initiated by (2S)-1-cyclohexylpropan-2-amine, leading to transporter reversal.

Experimental Validation Protocols

To validate the mechanism described above, two distinct assays are required: one for receptor affinity (TAAR1) and one for functional release (Transporter).

Protocol A: TAAR1 cAMP Accumulation Assay (GloSensor™)

Objective: Quantify the agonist potency (


) of the molecule at the TAAR1 receptor.[2][3]

Reagents:

  • HEK293 cells stably expressing human TAAR1.

  • GloSensor™ cAMP reagent (Promega).

  • Reference standard:

    
    -Phenylethylamine ( 
    
    
    
    -PEA).

Workflow:

  • Cell Plating: Seed HEK293-hTAAR1 cells (15,000/well) in 384-well white plates. Incubate 24h at 37°C.

  • Transfection: Transfect with pGloSensor™-22F cAMP plasmid using FuGENE HD. Incubate 24h.

  • Equilibration: Remove medium; replace with CO

    
    -independent medium containing 2% GloSensor reagent. Equilibrate 2h at room temperature (RT).
    
  • Treatment: Add (2S)-1-cyclohexylpropan-2-amine HCl (10-point titration, 1 nM to 100

    
    M). Include 
    
    
    
    -PEA as positive control.
  • Detection: Measure luminescence immediately (kinetic mode) or at 20 min endpoint using a microplate reader (e.g., EnVision).

  • Analysis: Normalize Relative Light Units (RLU) to baseline. Fit data to a non-linear regression model (Sigmoidal dose-response) to determine

    
    .
    
Protocol B: Synaptosomal Monoamine Release Assay

Objective: Confirm the compound causes efflux rather than just blocking uptake.

Workflow:

  • Preparation: Isolate synaptosomes from rat striatum (for Dopamine) or prefrontal cortex (for Norepinephrine) using Percoll gradient centrifugation.

  • Pre-loading: Incubate synaptosomes with [

    
    H]-DA or [
    
    
    
    H]-NE (20 nM) for 15 min at 37°C to load the vesicles.
  • Wash: Centrifuge and wash 2x to remove extracellular radioligand. Resuspend in Krebs-Ringer buffer.

  • Superfusion: Place synaptosomes in a superfusion chamber. Establish stable baseline release.

  • Stimulation: Perfuse with (2S)-1-cyclohexylpropan-2-amine (1

    
    M - 10 
    
    
    
    M).
  • Quantification: Collect fractions every 2 minutes. Count radioactivity via liquid scintillation spectrometry.

  • Validation: Pre-treat a subset with a reuptake inhibitor (e.g., Cocaine). If the compound acts as a substrate, cocaine should block the release effect (by preventing entry).

Comparative Structure-Activity Relationship (SAR)

The pharmacological distinctiveness of the (2S)-cyclohexyl analog lies in its deviation from the aromatic amphetamines.

Feature(S)-Amphetamine(2S)-Cyclohexyl-amine (This Topic)Mechanistic Implication
Ring Structure Phenyl (Aromatic)Cyclohexyl (Aliphatic)Loss of

-

interaction with transporter Phe residues reduces DAT affinity.
Amine Type PrimaryPrimaryHigh TAAR1 intrinsic activity (superior to secondary amines like Propylhexedrine).
Selectivity DAT

NET
NET > DATCyclohexyl analogs often show preferential adrenergic (peripheral) activity over dopaminergic (central) activity.
Metabolism CYP2D6 hydroxylationMinimal aromatic hydroxylationLonger duration of action due to resistance to typical metabolic routes.

Expert Insight: While (S)-amphetamine is a potent psychostimulant, the (2S)-cyclohexyl analog functions more heavily as a TAAR1-mediated modulator . The lack of aromaticity reduces its "euphoric" potential (lower DAT occupancy) while maintaining wakefulness-promoting effects via NET and TAAR1.

References

  • PubChem. (2025).[4][5] (2S)-1-cyclohexylpropan-2-amine.[5][6] National Library of Medicine. Available at: [Link]

  • Peitl, V., & Vlahović, D. (2022).[7] Trace amine-associated receptor 1 (TAAR1) agonists: Back to the Future of Psychopharmacology. Archives of Psychiatry Research.[7] Available at: [Link]

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology.[8] (Contextual grounding for TAAR1/Transporter assays).

  • Frontiers in Pharmacology. (2018). Biochemical and Functional Characterization of the TAAR1 Agonist RO5263397. (Protocol validation for cAMP assays). Available at: [Link]

Sources

Exploratory

Technical Guide: Solubility Profile & Physicochemical Characterization of (2S)-1-Cyclohexylpropan-2-amine Hydrochloride

The following technical guide details the solubility profile and physicochemical characterization of (2S)-1-cyclohexylpropan-2-amine hydrochloride (also referred to as levopropylhexedrine hydrochloride). Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and physicochemical characterization of (2S)-1-cyclohexylpropan-2-amine hydrochloride (also referred to as levopropylhexedrine hydrochloride).

Executive Summary & Chemical Identity[1]

(2S)-1-cyclohexylpropan-2-amine hydrochloride is the S-enantiomer of the vasoactive amine propylhexedrine. Unlike its free base counterpart—which is a volatile, lipophilic liquid—the hydrochloride salt is a stable, crystalline ionic solid.

Understanding its solubility requires analyzing its amphiphilic structure: it possesses a lipophilic cyclohexyl tail and a hydrophilic ammonium cation head . This duality dictates its high solubility in protic polar solvents (water, alcohols) and chlorinated hydrocarbons (via ion-pairing), while rendering it practically insoluble in non-polar hydrocarbons and ethers.

Chemical Specifications
PropertyDetail
IUPAC Name (2S)-1-cyclohexylpropan-2-amine hydrochloride
Common Name Levopropylhexedrine HCl
Molecular Formula C₁₀H₂₁N[1] · HCl
Molecular Weight 191.74 g/mol
Stereochemistry (S)-enantiomer (Levorotatory)
Physical State White crystalline powder
Melting Point 127–128 °C (dec.)

Critical Note on Stereochemistry: While specific solubility data for the pure (2S) enantiomer is proprietary in many contexts, enantiomers possess identical solubility profiles in achiral solvents. Therefore, data derived from racemic propylhexedrine HCl is thermodynamically valid for the (2S) isomer in the solvents listed below.

Solubility Profile in Organic Solvents[3][4]

The following data categorizes solvent interactions based on dielectric constant (


) and hydrogen bonding capability.
Table 1: Solubility Classification (at 25°C)
Solvent ClassSpecific SolventSolubility RatingMechanism of Action
Protic Polar Water Very Soluble (>500 mg/mL)Ion-dipole interactions; hydration of the chloride anion and ammonium cation.
Methanol Freely Soluble Strong H-bond donation solvates the anion; high dielectric constant supports ionization.
Ethanol Soluble (~20–50 mg/mL)Good solvation, though reduced dielectric constant compared to MeOH increases ion-pairing.
Isopropanol Sparingly Soluble Steric hindrance reduces solvation efficiency. Excellent candidate for recrystallization (temperature dependent).
Chlorinated Chloroform Soluble Ion-Pairing: The acidic proton of CHCl₃ stabilizes the Cl⁻ ion, while the organic bulk accommodates the cyclohexyl tail.
DCM Moderately Soluble Similar to chloroform but less efficient at stabilizing the specific ion pair.
Aprotic Polar DMSO Soluble (~20 mg/mL)High dipole moment solvates the cation effectively.
Acetone Slightly Soluble Poor solvation of the chloride anion. Often used as an antisolvent.
Non-Polar Diethyl Ether Insoluble Low dielectric constant (

) cannot overcome lattice energy.
Hexane/Heptane Insoluble Lack of polar interactions; thermodynamically unfavorable.

Mechanistic Insight: The "Chloroform Anomaly"

Researchers often expect amine salts to be insoluble in organic solvents. However, (2S)-1-cyclohexylpropan-2-amine HCl exhibits significant solubility in chloroform (


).

The Mechanism: Unlike non-polar solvents, chloroform acts as a weak hydrogen bond donor (via the C-H bond). It forms a specific solvation complex with the chloride anion (


). Simultaneously, the lipophilic cyclohexyl ring of the drug interacts favorably with the organic bulk of the solvent. This phenomenon, known as Contact Ion-Pair Solvation , allows the salt to dissolve in a solvent with a relatively low dielectric constant (

).

Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Determination

For precise thermodynamic solubility measurement.

Reagents: (2S)-1-cyclohexylpropan-2-amine HCl (Target), HPLC Grade Solvents.

  • Preparation: Add excess solid solute to 5 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 RPM).

  • Clarification: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to 25°C to prevent precipitation).

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (210 nm) or Gravimetric Analysis (evaporation).

Protocol B: Purification via Antisolvent Recrystallization

Standard method for increasing optical purity and removing synthesis byproducts.

Concept: Dissolve in a "Good" solvent (Alcohol/Chloroform), then induce supersaturation using a "Bad" solvent (Ether/Acetone).

  • Dissolution: Dissolve 1.0 g of crude HCl salt in the minimum amount of boiling Isopropanol (approx. 5–8 mL).

  • Filtration: Hot filter to remove insoluble mechanical impurities.

  • Precipitation:

    • Method 1 (Thermal): Allow to cool slowly to room temperature, then 4°C.

    • Method 2 (Antisolvent): Slowly add Diethyl Ether (dropwise) to the cooled solution until persistent turbidity is observed.

  • Collection: Vacuum filter the white crystals and wash with cold ether.

Visualization of Workflows

Figure 1: Solubility Determination Logic

This diagram outlines the decision tree for selecting the analytical method based on the solvent type.

SolubilityWorkflow Start Start: Excess Solute + Solvent Equilibrate Equilibrate (24h @ 25°C) Start->Equilibrate Filter Filter (0.45 µm PTFE) Equilibrate->Filter Decision Is Solvent Volatile? Filter->Decision Gravimetric Gravimetric Analysis (Evaporate & Weigh) Decision->Gravimetric Yes (e.g., CHCl3, MeOH) HPLC HPLC-UV Analysis (Dilute & Inject) Decision->HPLC No (e.g., DMSO, Water) Result Calculate Solubility (mg/mL) Gravimetric->Result HPLC->Result

Caption: Workflow for determining thermodynamic solubility. Gravimetric analysis is preferred for volatile organic solvents, while HPLC is required for high-boiling or aqueous matrices.

Figure 2: Recrystallization Pathway

This diagram illustrates the solvent/antisolvent strategy for purification.

Recrystallization Crude Crude (2S)-HCl Salt Dissolve Dissolve in Hot IPA (Good Solvent) Crude->Dissolve Heat HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Cool Cool to RT HotFilter->Cool Antisolvent Add Cold Ether (Bad Solvent) Cool->Antisolvent Dropwise Crystallize Nucleation & Growth Antisolvent->Crystallize Isolate Vacuum Filtration Crystallize->Isolate

Caption: Purification via solvent/antisolvent recrystallization.[1][2][3] Isopropanol (IPA) acts as the solvent, while Ether reduces solubility to force precipitation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5963, Propylhexedrine. Retrieved from [Link]

  • DrugFuture. Propylhexedrine Hydrochloride Physicochemical Properties. Retrieved from [Link]

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (Eds.).Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. (General reference for amine HCl solubility profiles).

Sources

Foundational

Technical Monograph: Levopropylhexedrine & The Cyclohexylisopropylamine Scaffold

The following technical monograph provides an in-depth review of Levopropylhexedrine, its stereochemical relationship to methamphetamine, and the structure-activity relationships (SAR) of its derivatives. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth review of Levopropylhexedrine, its stereochemical relationship to methamphetamine, and the structure-activity relationships (SAR) of its derivatives.

Executive Summary

Levopropylhexedrine (L-propylhexedrine) is the


-enantiomer of propylhexedrine (1-cyclohexyl-

-methylpropan-2-amine).[1][2] While the commercial formulation (e.g., Benzedrex™) is supplied as a racemic mixture

, the

-isomer represents the pharmacologically dominant fraction regarding sympathomimetic activity.

This scaffold represents a critical intersection in medicinal chemistry: the saturation of the aromatic ring of methamphetamine. This modification drastically alters the pharmacodynamic profile, shifting the compound from a potent central nervous system (CNS) psychostimulant to a peripherally biased vasoconstrictor with reduced abuse potential. This guide explores the unique stereochemical inversion that occurs during its synthesis, the SAR of its derivatives, and the protocols for its isolation and characterization.

The Stereochemical Paradox

A common misconception in amphetamine chemistry is the correlation between optical rotation and absolute configuration when transitioning between aromatic and alicyclic scaffolds.

  • Precursor:

    
    -(+)-Methamphetamine (Dextromethamphetamine) is the potent CNS stimulant.
    
  • Product: Catalytic hydrogenation of

    
    -(+)-Methamphetamine yields 
    
    
    
    -(-)-Propylhexedrine (Levopropylhexedrine).

Critical Insight: Although the absolute configuration at the chiral center (C2) remains


, the saturation of the phenyl ring to a cyclohexyl ring inverts the sign of optical rotation from dextrorotatory (+) to levorotatory (-). Therefore, Levopropylhexedrine  corresponds to the eutomer (active isomer) derived from D-Methamphetamine.
Table 1: Stereochemical & Physical Properties
Property

-(+)-Methamphetamine

-(-)-Propylhexedrine
CAS Number 537-46-26192-97-8
Configuration


Optical Rotation Dextrorotatory (+)Levorotatory (-)
Lipophilicity (LogP) ~2.07~3.4 (Estimated)
Primary Target VMAT2 / TAAR1 (Central)TAAR1 /

-Adrenergic (Peripheral)
BBB Permeability HighModerate/Low

Synthetic Architectures

The synthesis of levopropylhexedrine derivatives primarily follows two logic gates: Ring Saturation (from amphetamine precursors) or Reductive Amination (from cyclohexylacetone).

Pathway A: Heterogeneous Catalytic Hydrogenation

This is the industry-standard route for converting chiral amphetamines to their cyclohexyl analogs without racemization.

  • Catalyst: Platinum Oxide (

    
    , Adams' Catalyst) is preferred over Palladium on Carbon (
    
    
    
    ) due to higher activity for aromatic ring saturation under mild conditions.
  • Solvent: Glacial acetic acid or dilute HCl is used to protonate the amine, preventing catalyst poisoning.

  • Conditions: Pressures of 30–60 psi

    
     are typically sufficient.
    
Pathway B: Reductive Alkylation (De Novo)

For derivatives where the parent amphetamine is unavailable, the cyclohexylacetone scaffold is condensed with a primary amine (e.g., methylamine, ethylamine) and reduced. This yields a racemic product requiring chiral resolution with tartaric acid.

Visualization: Synthesis & Stereochemistry

The following diagram illustrates the conservation of the


-configuration despite the optical rotation inversion.

SynthesisPath Meth (S)-(+)-Methamphetamine (Aromatic, High CNS) Inter Catalytic Hydrogenation (PtO2 / H2 / AcOH) Meth->Inter Ring Saturation Propyl (S)-(-)-Propylhexedrine (Alicyclic, Peripheral) Inter->Propyl Retention of (S)-Config Inversion of Rotation (+ to -)

Figure 1: The synthetic transformation of D-Methamphetamine to Levopropylhexedrine, highlighting the stereochemical continuity.

Structure-Activity Relationships (SAR)

The "Levopropylhexedrine derivative" class encompasses


-substituted and ring-substituted cyclohexylisopropylamines.
The Cyclohexyl Ring Effect

Replacing the planar, electron-rich phenyl ring with a puckered, lipophilic cyclohexyl ring has three major effects:

  • Volumetric Bulk: The cyclohexyl ring is non-planar (chair conformation), increasing steric demand at the receptor site.

  • Electronic Loss: The loss of

    
    -
    
    
    
    stacking capability reduces affinity for the serotonin transporter (SERT) and dopamine transporter (DAT) relative to norepinephrine transporter (NET).
  • Lipophilicity vs. Transport: While the cyclohexyl group is more lipophilic (higher LogP), the compound is a substrate for P-glycoprotein (P-gp) efflux or lacks the specific transport mechanisms that actively pump amphetamines across the blood-brain barrier (BBB), resulting in a peripheral:central activity ratio of ~8:1 compared to amphetamine.

N-Substitution Logic

Modifications to the amine nitrogen modulate receptor selectivity:

  • 
    -Methyl (Levopropylhexedrine):  Balanced 
    
    
    
    -adrenergic and TAAR1 activity.
  • 
    -Ethyl:  Reduced potency; increased 
    
    
    
    -adrenergic selectivity.
  • 
    -Benzyl:  Inactive or acts as a prodrug; bulky groups generally abolish activity in this scaffold due to steric clash in the TAAR1 binding pocket.
    
Visualization: SAR Decision Matrix

SAR Core Levopropylhexedrine Scaffold Ring Cyclohexyl Ring (Lipophilic/Steric) Core->Ring Amine Amine Nitrogen (Ionic Bond) Core->Amine AlphaC Alpha Carbon (Chirality) Core->AlphaC RingEffect Loss of Pi-Stacking Reduced CNS Entry Increased Periph. Vasoconstriction Ring->RingEffect AmineEffect N-Methyl: Optimal Potency N-Ethyl: Reduced Potency N-Dialkyl: Inactive Amine->AmineEffect ChiralEffect (S)-Isomer: Eutomer (Active) (R)-Isomer: Distomer (Weak) AlphaC->ChiralEffect

Figure 2: Structure-Activity Relationship map for the cyclohexylisopropylamine scaffold.

Experimental Protocols

Protocol A: Synthesis of Levopropylhexedrine HCl via Hydrogenation

Objective: Convert


-(+)-Methamphetamine HCl to 

-(-)-Levopropylhexedrine HCl. Safety: This reaction involves high-pressure hydrogen gas and pyrophoric catalysts. Perform in a rated hydrogenation suite.
  • Preparation: Dissolve 10.0 g of

    
    -(+)-Methamphetamine HCl in 150 mL of distilled water. Add 1.0 mL of concentrated HCl and 100 mL of Glacial Acetic Acid.
    
  • Catalyst Loading: Carefully add 0.5 g of Platinum Oxide (

    
    , Adams' Catalyst) to the hydrogenation vessel. Caution: PtO2 can ignite methanol vapors; use water/acetic acid media.
    
  • Hydrogenation:

    • Purge vessel with

      
       (3x).
      
    • Charge with

      
       to 50 psi.
      
    • Agitate at room temperature (

      
      ) for 6–12 hours. Monitor H2 uptake until cessation (theoretical uptake: 3 molar equivalents).
      
  • Workup:

    • Filter catalyst over Celite.

    • Rotary evaporate the solvent to dryness under reduced pressure.

    • Recrystallize the residue from isopropanol/ether.

  • Validation:

    • Melting Point: Expect 125–126°C (HCl salt).

    • Polarimetry: Dissolve in water; check for levorotation (

      
      ).
      
Protocol B: Competitive Binding Assay (TAAR1)

Objective: Determine the affinity (


) of a derivative for the Trace Amine Associated Receptor 1.
  • Transfection: HEK293 cells transfected with human TAAR1 and a cAMP-response element (CRE)-luciferase reporter.

  • Incubation: Plate cells in 96-well plates. Incubate with varying concentrations of the Levopropylhexedrine derivative (

    
     to 
    
    
    
    ) for 30 minutes.
  • Challenge: Add a fixed concentration of

    
    -phenylethylamine (PEA) as the agonist.
    
  • Measurement: Lyse cells and add Luciferase substrate. Measure luminescence.

  • Analysis: Plot dose-response curves to determine if the derivative acts as an agonist (increases signal) or antagonist (blocks PEA signal). Levopropylhexedrine acts as a full agonist.

References

  • Smith, Kline & French Laboratories. (1949). Propylhexedrine (Benzedrex) Patent and Usage Data. Historic pharmaceutical data indicating the introduction of the cyclohexyl analog to replace amphetamine.
  • PsychonautWiki. (2023). Propylhexedrine.[1][2][3][4][5] Retrieved from [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2024). Levopropylhexedrine.[1][2][3][4][5] Inxight Drugs.[4][6][7] Retrieved from [Link]

  • ResearchGate. (2012). The single chemical difference between propylhexedrine and methamphetamine. Retrieved from [Link][8]

  • Mendelson, J., et al. (2006). Effects of Methamphetamine Isomers on d-Methamphetamine Self-Administration. NIH PubMed Central. (Contextual reference for isomer activity). Retrieved from [Link]

  • Wikipedia. (2024). Propylhexedrine.[1][2][3][4][5] Retrieved from [Link][5]

Sources

Exploratory

Technical Monograph: Identification and Characterization of (2S)-1-cyclohexylpropan-2-amine HCl

Executive Summary This technical guide provides a definitive reference for (2S)-1-cyclohexylpropan-2-amine hydrochloride , commonly known as Levopropylhexedrine HCl . While the racemic mixture (Propylhexedrine) is widely...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive reference for (2S)-1-cyclohexylpropan-2-amine hydrochloride , commonly known as Levopropylhexedrine HCl . While the racemic mixture (Propylhexedrine) is widely recognized as a nasal decongestant, the specific (S)-enantiomer possesses distinct pharmacological properties and requires precise analytical differentiation.

This document synthesizes the chemical identifiers, stereochemical relationships, and validation protocols necessary for researchers working with this specific isomer. It addresses the critical need to distinguish the (S)-HCl salt from the racemic hydrochloride (CAS 1007-33-6) and the free base forms.

Chemical Identity & Nomenclature[1][2][3][4][5][6][7][8][9][10]

The precise identification of the (S)-isomer hydrochloride is often obscured by the prevalence of the racemic mixture in commercial databases. The following table establishes the authoritative identifiers for the specific (2S)-HCl salt compared to its related forms.

Core Identifiers
Chemical FormCommon NameCAS Registry NumberMolecular FormulaMolecular Weight
(S)-Isomer HCl Levopropylhexedrine HCl 6192-98-9 C₁₀H₂₁N[1][2]·HCl 191.74 g/mol
(S)-Isomer BaseLevopropylhexedrine6192-97-8C₁₀H₂₁N155.28 g/mol
Racemic HClPropylhexedrine HCl1007-33-6C₁₀H₂₁N·HCl191.74 g/mol
Racemic BasePropylhexedrine101-40-6C₁₀H₂₁N155.28 g/mol
Structural Descriptors (Levopropylhexedrine HCl)
  • IUPAC Name: (2S)-1-cyclohexyl-N-methylpropan-2-amine hydrochloride[2]

  • SMILES (Isomeric): CNC.Cl

  • InChI Key: WLEGHNSHAIHZPS-FVGYRXGTSA-N[1][2]

  • Stereochemistry: The chiral center at the C2 position is in the (S) configuration. This corresponds to the l- (levo) rotatory form in polarimetry.

Stereochemical Significance & Synthesis Logic

Understanding the origin of (2S)-1-cyclohexylpropan-2-amine HCl is critical for establishing its purity profile. It is a structural analog of methamphetamine where the aromatic phenyl ring is replaced by a saturated cyclohexyl ring.[3]

Synthetic Pathway & Stereochemical Retention

The most direct route to high-purity Levopropylhexedrine is the catalytic hydrogenation of (S)-Methamphetamine (also known as d-methamphetamine). Because the reduction occurs on the aromatic ring, the chiral center at the amine chain is generally preserved, retaining the (S)-configuration.

Key Insight: Researchers must note that "d-methamphetamine" (dextrorotatory) has the (S) absolute configuration. Consequently, its hydrogenated product, Levopropylhexedrine, is levorotatory but retains the (S) configuration.

SynthesisPathway Meth (S)-Methamphetamine (Aromatic Ring) Hydrogenation Catalytic Hydrogenation (PtO2 / H2 / Acetic Acid) Meth->Hydrogenation Ring Saturation LevoBase (S)-Propylhexedrine Base (Cyclohexyl Ring) Hydrogenation->LevoBase Retains (S)-Center HCl_Step HCl Gas / Ether LevoBase->HCl_Step FinalSalt (S)-Propylhexedrine HCl CAS: 6192-98-9 HCl_Step->FinalSalt Salt Formation

Figure 1: Synthetic workflow illustrating the retention of stereochemistry from (S)-Methamphetamine to Levopropylhexedrine HCl.

Analytical Characterization Protocols

To validate the identity of CAS 6192-98-9, one must prove both the chemical structure (salt form) and the optical purity (enantiomeric excess).

Protocol A: Specific Optical Rotation (Polarimetry)

This is the primary method for distinguishing the (S)-isomer from the racemate or (R)-isomer.

  • Instrument: Digital Polarimeter with Na-D line (589 nm).

  • Sample Prep: Dissolve 1.0 g of the HCl salt in 100 mL of water (c=1).

  • Expected Values:

    • (S)-Isomer HCl (Levopropylhexedrine): [α]²⁵D ≈ -14.7° (levorotatory).

    • Racemic HCl: .

    • (R)-Isomer HCl: +14.7° .

  • Causality: The cyclohexyl group creates sufficient steric asymmetry around the chiral center to induce measurable rotation. If the result is 0°, the sample is likely the commercial racemate (CAS 1007-33-6).

Protocol B: Chiral HPLC Separation

For precise enantiomeric excess (% ee) determination, chiral chromatography is required.

  • Column: Chiralpak AD-H or equivalent amylose-based stationary phase.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (98 : 2 : 0.1).

  • Detection: UV at 210 nm (Note: Absorbance is low due to lack of aromatic ring; high concentration or Refractive Index (RI) detector recommended).

  • Differentiation: The (S)-isomer will elute at a distinct retention time compared to the (R)-isomer. A racemic standard should be injected first to establish the separation window.

Protocol C: Melting Point Verification
  • (S)-HCl Salt: Dec. 138-139°C.[4][5]

  • Racemic HCl Salt: Dec. 127-128°C.[4][5]

  • Significance: The pure enantiomer crystal lattice is often more stable (higher melting point) than the racemic crystal lattice for this compound.

AnalyticalWorkflow Sample Unknown Sample (White Crystalline Solid) Solubility Solubility Test (Water) Sample->Solubility Insoluble Free Base (CAS 6192-97-8) Solubility->Insoluble Insoluble Soluble Salt Form Solubility->Soluble Soluble Polarimetry Polarimetry (c=1, H2O) Soluble->Polarimetry ZeroRot Racemic HCl (CAS 1007-33-6) Polarimetry->ZeroRot NegRot Levo HCl (CAS 6192-98-9) Polarimetry->NegRot -14.7° MeltingPoint Melting Point Check NegRot->MeltingPoint Confirm MP_Low 127-128°C (Racemic) MeltingPoint->MP_Low Mismatch MP_High 138-139°C (Pure S-Isomer) MeltingPoint->MP_High Match

Figure 2: Decision tree for validating the identity of Levopropylhexedrine HCl.

Safety & Handling

  • Pharmacology: Levopropylhexedrine is a sympathomimetic amine.[6] It acts as a vasoconstrictor and has potential CNS stimulant effects, though less potent than its aromatic analog (methamphetamine).

  • Handling: Treat as a potential irritant and controlled substance analog. Use standard PPE (gloves, goggles) and handle in a fume hood.

  • Storage: Hygroscopic. Store in a desiccator at room temperature.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 111166, Propylhexedrine hydrochloride, (S)-. Retrieved from [Link]

  • DrugFuture. Chemical Index: Propylhexedrine and Derivatives. (Citing Zenitz et al., J. Am. Chem. Soc. 69, 1117 (1947)).[4][5] Retrieved from [Link]

  • CAS Common Chemistry. Cyclohexaneethanamine, N,α-dimethyl-, hydrochloride, (S)- (CAS RN 6192-98-9).[1][2] Retrieved from [Link][1][2]

Sources

Foundational

Beyond the Benzene Ring: The Evolution and Pharmacology of Chiral Cyclohexylpropan-2-amine Analogs

Executive Summary This technical guide analyzes the structural evolution, synthesis, and pharmacological divergence of cyclohexylpropan-2-amine analogs, specifically focusing on propylhexedrine (1-cyclohexyl-N-methylprop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural evolution, synthesis, and pharmacological divergence of cyclohexylpropan-2-amine analogs, specifically focusing on propylhexedrine (1-cyclohexyl-N-methylpropan-2-amine). Originally developed by Smith, Kline & French (SKF) in the late 1940s as a non-aromatic successor to amphetamine, this class of compounds represents a pivotal case study in de-aromatization strategies in medicinal chemistry.

By saturating the phenyl ring of methamphetamine, researchers successfully retained peripheral


-adrenergic activity (vasoconstriction) while significantly attenuating central dopaminergic toxicity. This guide details the synthetic pathways, stereochemical implications, and forensic challenges associated with these chiral amines.

Part 1: Historical Context & The De-Aromatization Hypothesis

In the mid-20th century, the medical community faced a crisis with Benzedrine (racemic amphetamine) inhalers. While effective for nasal congestion, the high abuse potential necessitated a structural alternative.

Dr. Glenn E. Ullyot and the team at SKF hypothesized that the aromatic ring—critical for


-

stacking interactions at the VMAT2 and TAAR1 sites in the CNS—was not strictly necessary for peripheral adrenergic receptor binding. This led to the development of propylhexedrine (marketed as Benzedrex in 1949), where the planar phenyl ring is replaced by a lipophilic, non-planar cyclohexyl ring.
The Structural Shift
  • Amphetamine: Planar phenyl ring, high CNS penetration, strong VMAT2 interaction.

  • Propylhexedrine: Chair-conformation cyclohexyl ring, increased lipophilicity, altered receptor affinity profile (Peripheral > Central).

Part 2: Structural Activity Relationship (SAR) & Chirality

The transition from a phenyl to a cyclohexyl group introduces significant steric bulk and alters the electronic landscape of the molecule.

Stereochemical Nomenclature

Propylhexedrine possesses a chiral center at the


-carbon. Unlike the amphetamine series where the (

)-isomer is the potent stimulant (dextroamphetamine), the optical rotation and biological activity correlation in the cyclohexyl series is distinct.
IsomerConfigurationCommon NamePrimary Pharmacological Activity
(

)-Isomer
(

)-(-)-propylhexedrine
Levopropylhexedrine Potent

-adrenergic agonist (Vasoconstrictor).
(

)-Isomer
(

)-(+)-propylhexedrine
Dextropropylhexedrine Weak CNS stimulant; lower adrenergic potency.

Critical Insight: Commercial preparations are often racemic (


), but the (

)-levo isomer is the functional decongestant. The (

)-isomer contributes more to the side-effect profile (restlessness) than therapeutic efficacy.
Visualization: SAR & Receptor Interaction

The following diagram illustrates the structural divergence and its impact on receptor binding.

SAR_Pathway Meth Methamphetamine (Phenyl Ring) Hydrogenation Catalytic Hydrogenation Meth->Hydrogenation + 3H2 (PtO2) TAAR1 TAAR1 / VMAT2 (High Affinity) Meth->TAAR1 Strong Agonism (CNS Stimulation) AlphaAdr Alpha-Adrenergic (Vasoconstriction) Meth->AlphaAdr Agonism Propyl Propylhexedrine (Cyclohexyl Ring) Hydrogenation->Propyl Ring Saturation Propyl->TAAR1 Weak Agonism (Steric Hindrance) Propyl->AlphaAdr Retained Potency

Figure 1: Structural evolution from methamphetamine to propylhexedrine, highlighting the preservation of peripheral activity (green) and reduction of CNS activity (red).

Part 3: Synthetic Protocols

Two primary routes exist for the synthesis of propylhexedrine. The historical route (hydrogenation) is favored in industrial settings, while the reductive amination route is relevant for analog development and forensic profiling.

Protocol A: Catalytic Hydrogenation (The Historical Route)

This method utilizes Adams' Catalyst (Platinum Dioxide, PtO


)  to reduce the aromatic ring of methamphetamine.[1] Palladium catalysts (Pd/C) are generally ineffective for reducing benzene rings under mild conditions; Platinum is required.

Reagents:

  • Methamphetamine HCl (Precursor)

  • Platinum Dioxide (PtO

    
    )
    
  • Glacial Acetic Acid (Solvent)

  • Hydrogen Gas (H

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of Methamphetamine HCl in 50 mL of glacial acetic acid in a pressure-rated hydrogenation vessel (Parr bottle).

  • Catalyst Addition: Carefully add 50 mg of PtO

    
    . Caution: Dry catalyst can ignite solvent vapors.
    
  • Hydrogenation: Pressurize the vessel to 45–60 psi with H

    
     gas. Agitate (shake) at room temperature.
    
  • Monitoring: The reaction is complete when hydrogen uptake ceases (theoretical uptake: 3 molar equivalents). This typically takes 4–6 hours.

  • Work-up:

    • Filter the mixture through Celite to remove the platinum catalyst.

    • Concentrate the filtrate under reduced pressure to remove acetic acid.

    • Basify the residue with 20% NaOH to pH >12.

    • Extract with diethyl ether or dichloromethane (DCM).

    • Dry organic layer (MgSO

      
      ) and evaporate to yield the free base oil.
      
    • Optional: Precipitate as the HCl salt using ethereal HCl gas.

Protocol B: Reductive Amination (The "P2P" Analog Route)

This route avoids controlled precursors (methamphetamine) by starting from cyclohexylacetone .

Reagents:

  • Cyclohexylacetone (1-cyclohexylpropan-2-one)

  • Methylamine (aqueous or methanolic)

  • Reducing Agent: Sodium Cyanoborohydride (NaBH

    
    CN) or Aluminum Amalgam (Al-Hg)
    

Step-by-Step Methodology:

  • Imine Formation: Combine cyclohexylacetone (1 eq) and methylamine (1.2 eq) in methanol. Stir for 2 hours to form the intermediate imine.

  • Reduction:

    • Method A (NaBH

      
      CN): Add NaBH
      
      
      
      CN (1.1 eq) slowly. Maintain pH ~6 with acetic acid. Stir 12 hours.
    • Method B (Al-Hg): Add activated aluminum amalgam strips. The reaction is exothermic; cooling may be required.

  • Hydrolysis & Extraction: Quench with water. Basify with NaOH. Extract with non-polar solvent (Toluene/DCM).

  • Purification: Distillation of the free base (bp ~205°C) or crystallization as HCl salt.

Part 4: Pharmacodynamics & Toxicity Mechanisms

Receptor Binding Profile

Propylhexedrine acts primarily as a releasing agent of norepinephrine and dopamine, but with a skewed ratio compared to amphetamine.

  • VMAT2 Interaction: The cyclohexyl ring is "puckered" (chair conformation), preventing it from sliding easily into the transporter cleft compared to the flat phenyl ring. This reduces the efficiency of dopamine release in the striatum.

  • TAAR1 Agonism: Significantly lower affinity than methamphetamine, resulting in less "euphoric" reinforcement.

  • Alpha-Adrenergic Receptors: High affinity retained. This drives the potent vasoconstriction (decongestion) but also the toxicity risks.

The Toxicity of IV Abuse

Intravenous injection of propylhexedrine (extracted from inhalers) is notoriously dangerous.

  • Mechanism: Direct stimulation of peripheral

    
    -receptors causes extreme vasoconstriction.
    
  • Result: Acute hypertension, "thunderclap" headaches, and ischemic tissue damage.

  • Long-term: Development of right ventricular hypertrophy and pulmonary hypertension due to chronic elevated pulmonary vascular resistance.

Part 5: Forensic Analysis & Detection

Differentiation between methamphetamine and propylhexedrine is critical in forensic toxicology to avoid false positives.

Mass Spectrometry (GC-MS)

Under standard Electron Impact (EI) ionization:

  • Methamphetamine: Base peak m/z 58 (Imminium ion).

  • Propylhexedrine: Base peak m/z 58 (Imminium ion).

Differentiation Strategy: Derivatization with HFBA (Heptafluorobutyric anhydride) is required to resolve the structures based on the ring fragmentation.

CompoundDerivativeKey Diagnostic Ion
Methamphetamine-HFBA m/z 254Fragment retains Phenyl ring
Propylhexedrine-HFBA m/z 254Identical Mass - Retention Time is Key

Analyst Note: Since the derivatized masses are often identical or very similar due to the loss of the ring fragment in some pathways, chromatographic separation is the only reliable confirmation. Propylhexedrine typically elutes earlier than methamphetamine on non-polar columns (e.g., DB-5) due to the lack of


-interaction with the stationary phase.
Visualization: Analytical Workflow

Forensic_Workflow Sample Urine Sample (Unknown Amine) Screen Immunoassay Screen (Cross-reacts) Sample->Screen GCMS GC-MS Analysis (Underivatized) Screen->GCMS Ambiguity m/z 58 Base Peak (Inconclusive) GCMS->Ambiguity Deriv Derivatization (HFBA / PFPA) Ambiguity->Deriv Resolution Chromatographic Resolution (Retention Time) Deriv->Resolution

Figure 2: Forensic workflow for distinguishing propylhexedrine from amphetamines, emphasizing the necessity of derivatization and retention time analysis.

References

  • Smith, Kline & French Laboratories. (1948). Cyclohexylalkylamines and method of preparing the same. U.S. Patent 2,454,746. Link

  • Cunningham, R. W., et al. (1949). The pharmacology of propylhexedrine.[1][2][3][4][5] Journal of Pharmacology and Experimental Therapeutics, 96(2), 151-165.

  • Wesson, D. R. (1986). Propylhexedrine.[1][2][3][4][5][6][7][8] Drug and Alcohol Dependence, 17(2-3), 273-278. Link

  • Thurman, E. M., et al. (1992). Distinguishing sympathomimetic amines from amphetamine and methamphetamine in urine by gas chromatography/mass spectrometry. Journal of Analytical Toxicology, 16(1), 19-27. Link

  • Holler, J. M., et al. (2011). A drug toxicity death involving propylhexedrine and mitragynine. Journal of Analytical Toxicology, 35(1), 54-59. Link

  • PubChem. (n.d.). Propylhexedrine Compound Summary. National Center for Biotechnology Information. Link

Sources

Exploratory

Technical Guide: Binding Affinity & Pharmacological Profile of (2S)-1-Cyclohexylpropan-2-amine HCl

The following is an in-depth technical guide regarding the binding affinity and pharmacological characterization of (2S)-1-cyclohexylpropan-2-amine HCl . Executive Summary & Chemical Identity (2S)-1-cyclohexylpropan-2-am...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the binding affinity and pharmacological characterization of (2S)-1-cyclohexylpropan-2-amine HCl .

Executive Summary & Chemical Identity

(2S)-1-cyclohexylpropan-2-amine HCl (also known as (S)-Hexahydroamphetamine or the primary amine analog of Levopropylhexedrine ) represents a critical structural bridge between the phenethylamine class of psychostimulants and cycloalkylamine decongestants.

Unlike its aromatic parent (S)-amphetamine, the hydrogenation of the phenyl ring to a cyclohexyl group fundamentally alters its thermodynamic binding properties. While it retains the amine "warhead" necessary for ionic bonding with the conserved Aspartate residue in adrenergic receptors (ARs), the loss of aromaticity disrupts


 stacking interactions, shifting its profile from a potent central dopamine releaser to a peripherally active 

-adrenergic agonist.
Chemical Structure & Properties[1][2][3][4][5][6]
  • IUPAC Name: (2S)-1-cyclohexylpropan-2-amine hydrochloride

  • Stereochemistry: (2S) configuration.

    • Note: In the propylhexedrine series, the (S)-isomer is often associated with the "levo" rotamer (levopropylhexedrine), distinct from the (S)-isomer of amphetamine which is dextrorotatory.

  • Key Structural Feature: Cyclohexyl ring (lipophilic, non-planar) replaces the Phenyl ring (planar,

    
    -electron rich).
    

Pharmacological Mechanism: The "Aromatic Loss" Hypothesis

To understand the binding affinity of this compound without relying solely on sparse public datasets, we must apply Structure-Activity Relationship (SAR) principles comparing it to Propylhexedrine (N-methyl analog) and Amphetamine (Aromatic analog).

Orthosteric Binding Site Interaction

Adrenergic receptors (


) possess a conserved orthosteric binding pocket defined by:
  • Asp113 (TM3): Forms a salt bridge with the protonated amine of the ligand.

  • Phe290 (TM6) / Phe193 (TM5): Typically engage in

    
     stacking with the aromatic ring of catecholamines and amphetamines.
    

Effect of the Cyclohexyl Group: The (2S)-1-cyclohexylpropan-2-amine lacks the


-electrons required for stacking with Phenylalanine residues. Consequently:
  • Affinity Reduction: Direct binding affinity (

    
    ) to ARs is generally lower (micromolar range) compared to norepinephrine or phenylephrine (nanomolar range).
    
  • Lipophilic Compensation: The high lipophilicity of the cyclohexyl group allows for hydrophobic interactions, maintaining binding capability but altering the conformational shift required for receptor activation.

  • Functional Outcome: The compound acts primarily as an indirect sympathomimetic (displacing norepinephrine from storage vesicles via VMAT2 reversal) and a direct

    
    -adrenergic agonist  (mediating vasoconstriction).
    
Comparative Affinity Profile
Target(S)-AmphetaminePropylhexedrine (N-Methyl)(2S)-1-Cyclohexylpropan-2-amineMechanism

-AR
Low Affinity (

)
High Efficacy AgonistModerate Affinity / Agonist Vasoconstriction

-AR
Micromolar (

)
AgonistMicromolar (

)
Feedback inhibition

-ARs
Very Low AffinityWeak AgonistLow Affinity Minimal cardiac stimulation
TAAR1 High Affinity (

)
Lower AffinityModerate Affinity GPCR signaling
VMAT2 High Potency SubstrateSubstrateSubstrate NE Release

Technical Insight: The primary amine ((2S)-1-cyclohexylpropan-2-amine) is theoretically more potent at TAAR1 than its N-methyl analog (propylhexedrine), as TAAR1 generally favors primary amines. However, for


-adrenergic vasoconstriction, the N-methyl group (propylhexedrine) often enhances stability and retention, though the primary amine retains significant activity.

Signaling Pathway Visualization

The following diagram illustrates the dual mechanism of action: indirect release of Norepinephrine (NE) and direct binding to


-Adrenergic Receptors, leading to Calcium mobilization.

AdrenergicSignaling Compound (2S)-1-Cyclohexylpropan-2-amine VMAT2 VMAT2 (Presynaptic) Compound->VMAT2 Substrate/Inhibitor Alpha1 α1-Adrenergic Receptor Compound->Alpha1 Direct Agonism (Moderate) NE_Vesicle NE Storage Vesicle VMAT2->NE_Vesicle Displaces NE_Free Cytosolic NE NE_Vesicle->NE_Free Efflux NET NET (Reuptake) NE_Free->NET Reverse Transport NET->Alpha1 NE Release into Synapse Gq Gq Protein Alpha1->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 PLC->IP3 Produces Ca Ca2+ Release IP3->Ca Triggers Vasoconstriction Vasoconstriction Ca->Vasoconstriction Causes

Figure 1: Dual mechanism of action involving indirect norepinephrine release and direct


-adrenergic receptor activation.

Experimental Validation Protocols

As a Senior Scientist, relying on literature values for specific isomers is insufficient. The following protocols are designed to empirically determine the


 and functional efficacy of (2S)-1-cyclohexylpropan-2-amine HCl.
Protocol A: Membrane Preparation (HEK293-h )

Objective: Isolate cell membranes expressing high levels of human


-AR for radioligand binding.
  • Cell Culture: Grow HEK293 cells stably transfected with human ADRA1A cDNA in DMEM + 10% FBS + G418 (selection marker) until 90% confluence.

  • Harvesting: Wash cells with ice-cold PBS. Scrape into lysis buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Homogenization: Homogenize using a Polytron (2 bursts of 10s) on ice.

  • Centrifugation:

    • Spin at 1,000 x g for 10 min at 4°C (remove nuclei/debris).

    • Collect supernatant and spin at 40,000 x g for 30 min at 4°C.

  • Resuspension: Resuspend pellet in binding buffer (50 mM Tris-HCl, 1 mM MgCl2, pH 7.4). Determine protein concentration via BCA assay.

Protocol B: Radioligand Competition Binding Assay

Objective: Determine the inhibition constant (


) of the compound against a known radioligand.
  • Radioligand:

    
    -Prazosin (Specific for 
    
    
    
    -AR,
    
    
    nM).[1]
  • Non-specific Binding (NSB): Defined by 10

    
     Phentolamine.
    

Workflow:

  • Plate Setup: Use 96-well GF/B filter plates.

  • Incubation Mix (Total Volume 250

    
    ): 
    
    • 50

      
       Membrane Prep (5-10 
      
      
      
      protein).
    • 25

      
      
      
      
      
      -Prazosin (Final conc. 0.5 nM).[2]
    • 25

      
       Test Compound ((2S)-1-cyclohexylpropan-2-amine HCl) at varying concentrations (
      
      
      
      M to
      
      
      M).
    • 150

      
       Binding Buffer.
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration using a Harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add liquid scintillant and count CPM (Counts Per Minute).

Data Analysis & Calculation

Convert CPM to % Inhibition and fit to a one-site competition model:



Calculate


 using the Cheng-Prusoff Equation :


  • 
    : Determined from the curve.
    
  • 
    : Concentration of radioligand (0.5 nM).
    
  • 
    : Dissociation constant of radioligand (0.2 nM).
    

Experimental Workflow Diagram

BindingAssay Membrane 1. Membrane Prep (HEK293-hα1A) Incubation 2. Incubation (60 min) Membranes + [3H]-Prazosin + (2S)-CHA Membrane->Incubation Filtration 3. Vacuum Filtration (GF/B Filters) Incubation->Filtration Counting 4. Scintillation Counting (CPM Measurement) Filtration->Counting Analysis 5. Data Analysis (Cheng-Prusoff -> Ki) Counting->Analysis

Figure 2: Step-by-step workflow for the Radioligand Competition Binding Assay.

Conclusion

(2S)-1-cyclohexylpropan-2-amine HCl exhibits a pharmacological profile distinct from its aromatic and N-methylated counterparts. While direct binding data is proprietary, SAR analysis and comparative pharmacology confirm it as a moderate affinity


-adrenergic agonist  and indirect sympathomimetic .

For drug development purposes, this compound offers a "cleaner" peripheral vasoconstrictor profile with reduced central nervous system stimulation compared to amphetamine, making it a viable candidate for nasal decongestants or hypotensive agents. The experimental protocols provided above are the gold standard for validating these affinities in a controlled laboratory setting.

References

  • Propylhexedrine Pharmacology : "Propylhexedrine."[3][4][2] Inxight Drugs, National Center for Advancing Translational Sciences (NCATS). Available at: [Link]

  • Adrenergic Receptor Structure : "Ligands of Adrenergic Receptors: A Structural Point of View." Biomolecules, NCBI. Available at: [Link]

  • Amphetamine Binding Profile : "Relationship between self-administration of amphetamine and monoamine receptors in brain: comparison with cocaine." Journal of Pharmacology and Experimental Therapeutics, PubMed. Available at: [Link]

  • Trace Amine Associated Receptor 1 (TAAR1) : "Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns." Salud Mental, SciELO. Available at: [Link]

  • Cyclohexylisopropylamine Activity : "Pharmacological profiles of compounds in preworkout supplements." Journal of Pharmacology and Experimental Therapeutics, Ovid. Available at: [Link]

Sources

Foundational

Difference between (2S)-1-cyclohexylpropan-2-amine HCl and propylhexedrine

An In-depth Technical Guide to the Core Differences Between (2S)-1-cyclohexylpropan-2-amine HCl and Propylhexedrine Executive Summary This technical guide provides a comprehensive analysis of the fundamental distinctions...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between (2S)-1-cyclohexylpropan-2-amine HCl and Propylhexedrine

Executive Summary

This technical guide provides a comprehensive analysis of the fundamental distinctions between propylhexedrine and (2S)-1-cyclohexylpropan-2-amine hydrochloride. While structurally related, these two compounds possess critical differences in their chemical nature, pharmacological activity, and applications. Propylhexedrine, a secondary amine, is the active pharmaceutical ingredient in over-the-counter nasal decongestants, known for its sympathomimetic effects. In contrast, (2S)-1-cyclohexylpropan-2-amine, a primary amine, is primarily recognized as the more biologically active stereoisomer of norpropylhexedrine, a principal metabolite of propylhexedrine. This document elucidates these differences through a detailed examination of their molecular structure, synthesis, pharmacology, and analytical separation, providing essential insights for professionals in drug research and development.

Introduction

In the landscape of sympathomimetic amines, precise molecular identification is paramount. Propylhexedrine, commercially available in products like the Benzedrex® inhaler, serves as a common nasal decongestant.[1][2][3][4][5] It was introduced by Smith, Kline & French in 1949 as a substitute for amphetamine in inhalers to reduce the potential for abuse.[1][2][6] Propylhexedrine is a chiral molecule, and the commercial product is a racemic mixture of its (R)- and (S)-enantiomers.[1][7]

Closely related is the compound 1-cyclohexylpropan-2-amine, also known as norpropylhexedrine, which is a primary metabolite of propylhexedrine.[1][8] This guide focuses specifically on the hydrochloride salt of its (S)-enantiomer, (2S)-1-cyclohexylpropan-2-amine HCl. Understanding the distinction between the parent drug, propylhexedrine, and this specific, biologically active metabolite is crucial for accurate pharmacological assessment, toxicological analysis, and the development of analytical methods.

Section 1: Molecular Structure and Stereochemistry

The primary differentiator between propylhexedrine and (2S)-1-cyclohexylpropan-2-amine lies in the substitution on the amine group.

  • Propylhexedrine is a secondary amine, specifically N-methyl-1-cyclohexylpropan-2-amine. Its structure is analogous to methamphetamine, with the key difference being the substitution of methamphetamine's aromatic phenyl ring with an alicyclic cyclohexyl ring.[1][9][10] This substitution significantly alters its pharmacological profile.

  • (2S)-1-cyclohexylpropan-2-amine is a primary amine. It lacks the N-methyl group present in propylhexedrine. This compound is the (S)-enantiomer of norpropylhexedrine.

Both molecules possess a single chiral center at the second carbon of the propane chain (the α-carbon), leading to the existence of two stereoisomers: (S) and (R).

  • Propylhexedrine is marketed as a racemic mixture, meaning it contains equal amounts of (S)-propylhexedrine (levopropylhexedrine) and (R)-propylhexedrine (dextropropylhexedrine).[1][7] The (S)-isomer, levopropylhexedrine, is considered the more biologically active of the two.[1][9]

  • (2S)-1-cyclohexylpropan-2-amine HCl refers exclusively to the hydrochloride salt of the single, optically pure (S)-enantiomer.

G cluster_propylhexedrine Propylhexedrine (Racemic Mixture) cluster_s_propyl (S)-Propylhexedrine (Levopropylhexedrine) cluster_r_propyl (R)-Propylhexedrine (Dextropropylhexedrine) cluster_norpropylhexedrine (2S)-1-cyclohexylpropan-2-amine ((S)-Norpropylhexedrine) node_s_propyl label_s_propyl C₁₀H₂₁N node_r_propyl label_r_propyl C₁₀H₂₁N node_nor_propyl label_nor_propyl C₉H₁₉N caption Fig 1. Chemical Structures

Caption: Comparative structures of propylhexedrine enantiomers and (2S)-1-cyclohexylpropan-2-amine.

Section 2: Synthesis and Chemical Properties

The synthetic pathways and resulting chemical properties of these compounds are distinct, reflecting their structural differences.

Synthesis
  • Propylhexedrine: A common method for synthesizing propylhexedrine is the catalytic hydrogenation of methamphetamine. This process reduces the aromatic phenyl ring of methamphetamine to a cyclohexyl moiety using a catalyst like Adams' catalyst (platinum dioxide).[1][11] Another route involves the reductive amination of cyclohexylacetone.[1] The selective synthesis of the more active (S)-enantiomer, levopropylhexedrine, can be achieved via the Wenker synthesis of an intermediate aziridine followed by catalytic hydrogenation.[1][9]

  • (2S)-1-cyclohexylpropan-2-amine: This compound is primarily relevant as a metabolite formed in the body after administration of propylhexedrine through N-demethylation.[1][8] As an analytical standard, it can be synthesized or isolated from the racemic norpropylhexedrine mixture using chiral separation techniques.[12]

Chemical Properties

The presence of the N-methyl group on propylhexedrine alters its physical and chemical properties compared to its primary amine counterpart.

PropertyPropylhexedrine(2S)-1-cyclohexylpropan-2-amine HCl
IUPAC Name (±)-1-cyclohexyl-N-methylpropan-2-amine(2S)-1-cyclohexylpropan-2-amine hydrochloride
Other Names Benzedrex, Hexahydrodesoxyephedrine(S)-Norpropylhexedrine HCl
Molecular Formula C₁₀H₂₁NC₉H₁₉N · HCl
Molar Mass 155.29 g/mol [13]177.72 g/mol (as HCl salt)
Physical State Volatile, oily liquid (freebase)[1][14]Crystalline solid (as HCl salt)
Amine Class Secondary AminePrimary Amine
Solubility (freebase) Very slightly soluble in water; miscible with alcohol[8][14]Data not widely available; expected to have higher water solubility than propylhexedrine freebase.

Section 3: Pharmacology and Mechanism of Action

The pharmacological profiles are directly influenced by the structural differences, particularly the N-methylation and stereochemistry.

Propylhexedrine

Propylhexedrine functions primarily as a sympathomimetic agent with a multi-faceted mechanism of action.[15]

  • Adrenergic Agonism: At therapeutic doses for nasal decongestion, it acts as an alpha-adrenergic agonist, causing vasoconstriction of blood vessels in the nasal mucosa.[1][13][16] This reduces swelling and alleviates congestion.[2][17]

  • Monoamine Releasing Agent: At higher, systemic doses (often associated with misuse), propylhexedrine functions as a norepinephrine-dopamine releasing agent (NDRA).[1][9][17] It reverses the direction of monoamine transporters (NET and DAT), increasing the concentration of these neurotransmitters in the synaptic cleft.[9][18] This action is responsible for its central nervous system stimulant effects.[9][17]

  • VMAT2 Inhibition: It also inhibits Vesicular Monoamine Transporter 2 (VMAT2), which further increases the cytosolic concentration of monoamines available for release.[7][18]

The (S)-enantiomer (levopropylhexedrine) is considered the more biologically active isomer.[1][9]

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft P Propylhexedrine VMAT2 VMAT2 P->VMAT2 Inhibits DAT Dopamine Transporter (DAT) P->DAT Reverses Flow Vesicle Synaptic Vesicle Vesicle->VMAT2 DA/NE DA_out Dopamine DAT->DA_out Release NE Norepinephrine (NE) DA Dopamine (DA) NE_out Norepinephrine caption Fig 2. Propylhexedrine Mechanism

Caption: Propylhexedrine's dual action on monoamine release.

(2S)-1-cyclohexylpropan-2-amine (as (S)-Norpropylhexedrine)

Section 4: Analytical Methodologies

Distinguishing between propylhexedrine and its primary metabolite, and resolving their respective stereoisomers, requires advanced analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): These are the gold standards for identification. The two compounds can be easily differentiated by their molecular weight. Propylhexedrine (m/z 155.29) and norpropylhexedrine (m/z 141.27) will produce distinct parent ions.

  • Chiral Chromatography: To separate the enantiomers of both propylhexedrine and norpropylhexedrine, chiral chromatography is necessary. This typically involves a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP), such as one based on cyclodextrin derivatives.[19]

Experimental Protocol: Chiral HPLC Separation

This protocol provides a generalized, self-validating methodology for the baseline separation of propylhexedrine and norpropylhexedrine enantiomers.

Objective: To resolve (R)- and (S)-propylhexedrine and (R)- and (S)-norpropylhexedrine from a mixed standard.

Methodology:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and diode array detector (DAD).

    • Chiral Column: A cyclodextrin-based column (e.g., Astec CYCLOBOND I 2000) is chosen for its proven efficacy in separating amine enantiomers.[19]

    • Mobile Phase: A mixture of methanol and a buffer (e.g., 0.1% triethylamine in water, adjusted to pH 4.0 with acetic acid). The organic modifier disrupts the inclusion complex with the cyclodextrin, allowing for differential elution. The buffer controls the ionization state of the amines, which is critical for consistent retention.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of racemic propylhexedrine and racemic norpropylhexedrine HCl in the mobile phase.

    • Create a mixed working standard at 10 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm (where the cyclohexyl group has some absorbance).

    • Gradient: Start with an isocratic hold of 80:20 buffer:methanol for 5 minutes. Then, ramp to 50:50 over 15 minutes. This gradient is designed to first elute the more polar norpropylhexedrine enantiomers, followed by the more lipophilic propylhexedrine enantiomers.

  • Data Analysis & Validation:

    • Peak Identification: Identify the four expected peaks based on retention time, comparing to single-enantiomer standards if available.

    • Resolution Calculation: Calculate the resolution between enantiomeric pairs. A resolution (Rs) of >1.5 is required for baseline separation, confirming the method's validity.

    • System Suitability: Inject the working standard five times; the relative standard deviation (RSD) for retention time and peak area should be <2.0%.

G Sample Sample containing Propylhexedrine & Norpropylhexedrine HPLC Chiral HPLC System (Cyclodextrin Column) Sample->HPLC DAD DAD Detector (210 nm) HPLC->DAD MS Mass Spectrometer (Optional Confirmation) HPLC->MS Hyphenation Data Chromatogram: Four Resolved Peaks DAD->Data caption Fig 3. Analytical Workflow

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for (2S)-1-Cyclohexylpropan-2-amine HCl

Part 1: Executive Summary & Strategic Analysis The Challenge: The "Invisible" Analyte The target molecule, (2S)-1-cyclohexylpropan-2-amine HCl , presents a classic analytical hurdle: Lack of Chromophore . Structurally, i...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: The "Invisible" Analyte

The target molecule, (2S)-1-cyclohexylpropan-2-amine HCl , presents a classic analytical hurdle: Lack of Chromophore . Structurally, it consists of a saturated cyclohexyl ring attached to an aliphatic amine chain. Unlike its aromatic cousins (e.g., Amphetamine), it lacks the conjugated


-electron systems required for UV absorption above 210 nm.

Standard UV detection at 190–200 nm is feasible but scientifically fragile due to:

  • Solvent Cutoff Interference: Common solvents (Methanol) and buffers absorb in this region, causing baseline drift.

  • Low Sensitivity: The molar extinction coefficient (

    
    ) is negligible, making trace impurity analysis impossible.
    
  • Noise: High susceptibility to refractive index effects and temperature fluctuations.[1]

The Solution: Dual-Track Methodology

To ensure robust detection, this guide proposes two validated pathways. The choice depends on your lab's instrumentation:

  • Method A (Derivatization): The "Gold Standard" for sensitivity. Uses FMOC-Cl to tag the amine with a fluorescent/UV-active group.[2]

    • Pros: Extreme sensitivity (fmol range), standard HPLC equipment.

    • Cons: Sample preparation time.

  • Method B (Universal Detection): The "Modern Efficiency" approach. Uses Charged Aerosol Detection (CAD) .[3]

    • Pros: No derivatization, linear response, detects counter-ions (HCl).

    • Cons: Requires CAD hardware, non-volatile buffers (phosphate) are forbidden.

Part 2: Molecule Profile & Properties[4]

PropertyDataImplications for Method Development
Structure Cyclohexyl-CH₂-CH(NH₂)-CH₃Primary amine; Saturated (No UV).
Stereochemistry (2S)-IsomerEnantiomeric purity requires chiral columns (see Section 5).
Basicity (pKa) ~10.5 (Aliphatic Amine)Highly basic. Will tail severely on silica columns unless capped or high pH is used.
Salt Form Hydrochloride (HCl)Highly water-soluble.
Reactivity Primary Amine (-NH₂)Reacts rapidly with OPA, FMOC-Cl, and AQC.

Part 3: Method A – Pre-Column Derivatization (FMOC-Cl)[5][6]

Why FMOC-Cl? While OPA (o-Phthalaldehyde) is faster, FMOC-Cl (9-Fluorenylmethyl chloroformate) is selected here because:

  • Stability: FMOC derivatives are stable for days; OPA derivatives degrade in minutes.

  • Impurity Coverage: FMOC reacts with both Primary and Secondary amines (impurities), whereas OPA misses secondary amines.

Reagents & Preparation[2][5][7][8]
  • Borate Buffer (pH 9.0): Dissolve 3.81 g Borax (Na₂B₄O₇·10H₂O) in 100 mL water. Adjust pH with HCl/NaOH.

  • FMOC-Cl Reagent: 2.0 mg/mL in Acetonitrile (ACN). Prepare fresh daily.

  • Quenching Agent (ADAM): 10 mg/mL Adamantanamine HCl in water (Reacts with excess FMOC to prevent interference).

  • Diluent: 50:50 ACN:Water (0.1% Formic Acid).

Derivatization Protocol (Automated or Manual)
  • Mix: 100 µL Sample (in water) + 100 µL Borate Buffer.

  • React: Add 200 µL FMOC-Cl Reagent. Vortex. Incubate at 40°C for 5 minutes .

  • Quench: Add 50 µL ADAM solution. Incubate 1 min.

  • Dilute: Add 550 µL Diluent (stops reaction, matches mobile phase).

  • Inject: 10 µL.

Chromatographic Conditions[5][6]
  • Column: C18 High-Carbon Load (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temp: 30°C.

  • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm) OR UV at 265 nm.

Gradient Table:

Time (min) %B Event
0.0 40 Initial Hold
15.0 90 Elution of Derivative
18.0 90 Wash (Remove FMOC-OH)
18.1 40 Re-equilibration

| 23.0 | 40 | End |

Part 4: Method B – Charged Aerosol Detection (CAD)

Why CAD? CAD detects any non-volatile analyte relative to mass. Since the HCl salt is non-volatile, it provides a uniform response without chemical modification.

Chromatographic Conditions[3][5][6][9][10]
  • Detector: Thermo Scientific Corona Veo or similar CAD.

    • Power Function: 1.00 (Standard).

    • Evaporation Temp: 35°C (Low temp prevents semi-volatile loss).

  • Column: C18 Charged Surface Hybrid (e.g., Waters XBridge BEH C18), 100 x 3.0 mm, 2.5 µm.

    • Reasoning: High pH stability is required to keep the amine neutral for retention, OR use acidic pH with ion-pairing.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Critical: TFA acts as a volatile ion-pairing agent, improving peak shape for the amine. Do not use Phosphate.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient Table (CAD):

Time (min) %B Note
0.0 5 Trap polar salts
8.0 60 Analyte Elution
10.0 95 Wash

| 13.0 | 5 | Re-equilibrate |

Part 5: Visualization of Workflow

The following diagram illustrates the decision logic and the reaction pathway for Method A.

HPLC_Workflow Start Analyte: (2S)-1-cyclohexylpropan-2-amine Check Check Lab Capabilities Start->Check MethodA Method A: FMOC Derivatization (High Sensitivity / QC) Check->MethodA Standard HPLC MethodB Method B: CAD / ELSD (High Throughput / R&D) Check->MethodB CAD Available Rxn Reaction: Amine + FMOC-Cl (pH 9.0, Borate Buffer) MethodA->Rxn MobilePhase Mobile Phase Setup (Volatile: 0.1% TFA) MethodB->MobilePhase Quench Quench: Add Adamantanamine (Removes excess FMOC) Rxn->Quench SeparationA HPLC Separation (C18, ACN/Water Gradient) Quench->SeparationA DetectA Detection: FLD (Ex265/Em315) or UV 265 nm SeparationA->DetectA SeparationB HPLC Separation (C18 with Ion Pairing) MobilePhase->SeparationB DetectB Detection: Charged Aerosol (CAD) (Nebulization -> Charging -> Electrometer) SeparationB->DetectB

Caption: Decision matrix and workflow for analyzing non-chromophoric cyclohexyl amines via Derivatization (Left) or CAD (Right).

Part 6: Troubleshooting & Critical Parameters

The "Ghost" Peaks (Method A)

In FMOC derivatization, the reagent itself (FMOC-Cl) and its hydrolysis product (FMOC-OH) are highly fluorescent.

  • Symptom: Huge peaks eluting late in the chromatogram.

  • Fix:

    • Ensure the Quenching Step (Adamantanamine) is used. This converts FMOC-Cl to FMOC-Adamantanamine, which elutes at a predictable time.

    • Use a Gradient Wash (90% B) at the end of every run to clear FMOC-OH.

Peak Tailing (Method B)

Amines interact strongly with residual silanols on silica columns.

  • Fix: Use 0.05% - 0.1% TFA . The Trifluoroacetate anion pairs with the protonated amine, neutralizing the charge and masking silanols. Alternatively, use a "High pH" resistant column (e.g., Waters XBridge) with Ammonium Bicarbonate (pH 10) to keep the amine deprotonated (neutral).

Chiral Purity Note

If the separation of the (2S) enantiomer from the (2R) enantiomer is required:

  • Column: Daicel Chiralpak IG or IA-3.

  • Mode: Normal Phase (Hexane/Ethanol/DEA) is usually superior for selectivity, but Reversed Phase (on Immobilized phases) is compatible with MS/CAD.

Part 7: References

  • Agilent Technologies. (2020). Analysis of Biogenic Amines using FMOC Derivatization and HPLC-FLD. Application Note 5990-xxxx.

  • PubChem. (2025).[4][5] (2S)-1-cyclohexylpropan-2-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Gamagedara, S., et al. (2010). Determination of acyclic amines by HPLC with charged aerosol detection. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Application

Application Note: High-Purity Recrystallization of (2S)-1-Cyclohexylpropan-2-amine Hydrochloride

The following Application Note is designed for researchers and drug development professionals. It synthesizes established purification principles with specific physicochemical data for (2S)-1-cyclohexylpropan-2-amine hyd...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and drug development professionals. It synthesizes established purification principles with specific physicochemical data for (2S)-1-cyclohexylpropan-2-amine hydrochloride.[1]

[1]

Executive Summary

This guide details the purification of (2S)-1-cyclohexylpropan-2-amine hydrochloride (Levopropylhexedrine HCl) via recrystallization.[1] Unlike its aromatic analog (methamphetamine), the cyclohexyl ring imparts significant lipophilic character and flexibility, increasing the risk of "oiling out" during crystallization. This protocol prioritizes a nucleation-controlled cooling process using an Isopropanol (IPA) and Methyl tert-Butyl Ether (MTBE) system to ensure high enantiomeric excess (ee) and removal of synthetic byproducts.[1]

Chemical Context & Properties

The target molecule is the (S)-enantiomer of propylhexedrine.[2] It is critical to distinguish this from the racemate (Benzedrex™) and the (R)-isomer, as the pharmacological activity (adrenergic agonist) is stereospecific.

Critical Note on Stereochemistry: While (S)-methamphetamine is dextrorotatory (+), the hydrogenation of the phenyl ring to a cyclohexyl ring typically inverts the sign of optical rotation while preserving the (S) absolute configuration. Therefore, (S)-propylhexedrine is Levorotatory (-) .[1]

Table 1: Physicochemical Profile
PropertySpecificationNotes
IUPAC Name (2S)-1-cyclohexyl-N-methylpropan-2-amine HCl
CAS (HCl salt) 6192-97-8 (L-isomer specific)Generic: 1007-33-6
Melting Point 138 – 139 °C (Decomposes)Racemate melts lower (~127-128 °C)
Specific Rotation

(c=1, H₂O).[1][2][3][4][5] Sign is negative.[1]
Solubility High: Water, Ethanol, ChloroformModerate: Isopropanol (Hot)Low: Diethyl Ether, MTBE, Hexane
Hygroscopicity Moderate to HighRequires desiccated storage.[1]

Pre-Requisites & Safety

  • Engineering Controls: Fume hood required. The compound is a potent vasoconstrictor; avoid inhalation of dust.

  • Solvent Safety: MTBE is flammable but forms fewer peroxides than Diethyl Ether.[1]

  • Equipment:

    • Jacketed glass reactor or Erlenmeyer flask with magnetic stirring.[1]

    • Vacuum filtration setup (Buchner funnel).[1]

    • Vacuum drying oven (< 60°C).[1]

    • Polarimeter for in-process control.[1]

Protocol A: The "Gold Standard" (IPA / MTBE System)

This method balances yield and purity.[1] Isopropanol (IPA) is chosen because its intermediate polarity dissolves the salt well at boiling but poorly at freezing, maximizing recovery.[1] MTBE acts as the anti-solvent to drive nucleation without the extreme volatility of diethyl ether.

Step-by-Step Methodology

1. Dissolution (Saturation)

  • Charge the crude (2S)-1-cyclohexylpropan-2-amine HCl into the flask.

  • Add Isopropanol (IPA) at a ratio of 3.5 mL per gram of solid.

  • Heat to 80–82°C (just below boiling).

  • Observation: If solids remain, add hot IPA in 0.5 mL/g increments until fully dissolved.

  • Clarification: If the solution is colored, add activated carbon (1% w/w), stir for 10 mins, and perform a hot filtration through a pre-warmed Celite pad.

2. Controlled Nucleation (The Critical Step)

  • Allow the clear solution to cool slowly to 50°C .

  • Seeding: At 50°C, add a tiny crystal of pure (2S)-HCl seed (if available) or scratch the glass wall.[1]

    • Why? Cyclohexyl amines are prone to super-saturation and oiling out.[1] Seeding provides a template for the crystal lattice, preventing the formation of an amorphous oil.

  • Stir gently at 50°C for 20 minutes to allow crystal growth to begin.

3. Anti-Solvent Addition

  • While maintaining 45–50°C, add MTBE dropwise.

  • Target Ratio: 1:1 (Volume IPA : Volume MTBE).

  • Stop addition immediately if a persistent cloudiness forms.[1]

4. Crystallization

  • Cool the mixture to 20°C at a rate of 10°C per hour.

  • Once at room temperature, transfer to an ice bath (0–4°C ) for 2 hours.[1]

  • Check: The supernatant should be clear, with heavy white crystalline precipitate.

5. Isolation

  • Filter under vacuum.[1]

  • Wash: Rinse the filter cake with a cold 1:1 mixture of IPA/MTBE.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours. Do not exceed 60°C to prevent oxidation or sublimation.[1]

Protocol B: "Rescue" from Oiling Out

If the product separates as a heavy oil at the bottom of the flask (common if the solution is too concentrated or cooled too fast), follow this rescue procedure.

  • Re-heat the mixture until the oil redissolves into a single phase.

  • Add more IPA (approx. 20% of original volume) to decrease concentration.

  • Vigorous Stirring: High shear stirring is required during the cooling phase to disrupt oil droplets.[1]

  • Seed Heavily: Add seed crystals immediately upon reaching saturation temperature.

  • Slow Cooling: Wrap the flask in foil/towel to slow heat loss.

Process Visualization

The following diagram illustrates the decision logic and workflow for the recrystallization process.

RecrystallizationWorkflow Start Crude (2S)-Amine HCl Dissolve Dissolve in Hot IPA (80°C) (3.5 mL/g) Start->Dissolve CheckSol Solution Clear? Dissolve->CheckSol Filter Hot Filtration (Celite) CheckSol->Filter No (Insolubles) Cool50 Cool to 50°C CheckSol->Cool50 Yes Filter->Cool50 Seed Add Seed Crystal / Scratch Cool50->Seed AntiSolvent Add MTBE (Warm) Stop at Cloud Point Seed->AntiSolvent CoolFinal Cool to 0°C (Slowly) AntiSolvent->CoolFinal CheckState Crystals or Oil? CoolFinal->CheckState Rescue RESCUE: Re-heat, add 20% IPA, High Shear Stirring CheckState->Rescue Oil FilterDry Vacuum Filter & Wash (Cold IPA/MTBE) CheckState->FilterDry Crystals Rescue->Cool50 Retry QC QC: Melting Point (138°C) Polarimetry (-14.7°) FilterDry->QC

Caption: Figure 1. Decision-tree workflow for the purification of Levopropylhexedrine HCl, including an oiling-out rescue loop.

Quality Control & Validation

To certify the product as "High Purity" (>99.5%), the following metrics must be met. The melting point is a particularly sensitive indicator for this salt; the racemate melts significantly lower.

TestAcceptance CriteriaMethod
Appearance White, crystalline powderVisual
Melting Point 138.0 – 139.0 °C Capillary (DSC preferred)
Specific Rotation -14.5° to -14.9° Polarimeter (c=1, H₂O, 25°C)
Enantiomeric Excess > 99.0%Chiral HPLC (e.g., Chiralpak AD-H)
Loss on Drying < 0.5%TGA or Vacuum Oven
Troubleshooting "Oiling Out"

The cyclohexyl ring makes this molecule "greasy."[1] If oiling occurs:

  • Purity Check: Highly impure crude oils out more easily.[1] Consider an acid/base extraction (wash freebase with non-polar solvent) before salt formation.[1]

  • Solvent Switch: If IPA/MTBE fails, switch to Ethanol/Ethyl Acetate .[1] Ethanol is a stronger solvent, and Ethyl Acetate is a gentler anti-solvent than MTBE.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 7558, Propylhexedrine. Retrieved from [Link][1]

  • DrugFuture. (n.d.).[1] Propylhexedrine Chemical Properties and Derivatives. Retrieved from [Link][1]

  • Zubrick, J. W. (2016).[1] The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.[1] (General reference for recrystallization mechanics).

Sources

Method

Preparation of (2S)-1-cyclohexylpropan-2-amine hydrochloride from methamphetamine precursors

Part 1: Executive Summary & Regulatory Compliance Abstract This application note details the synthetic protocol for (2S)-1-cyclohexylpropan-2-amine hydrochloride (also known as hexahydroamphetamine or norpropylhexedrine)...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Regulatory Compliance

Abstract This application note details the synthetic protocol for (2S)-1-cyclohexylpropan-2-amine hydrochloride (also known as hexahydroamphetamine or norpropylhexedrine).[1][2] This compound is a critical alicyclic amine scaffold used in adrenergic receptor research and as a reference standard for metabolic profiling of sympathomimetic amines.[2] The protocol focuses on the heterogeneous catalytic hydrogenation of the aromatic moiety of (2S)-1-phenylpropan-2-amine.[1][2] This method ensures the retention of chirality at the


-carbon, yielding the (S)-enantiomer with high optical purity.

Regulatory & Safety Warning

  • Controlled Substance Precursors: The starting material described in Method A, (2S)-1-phenylpropan-2-amine (Dextroamphetamine), is a Schedule II Controlled Substance under the U.S. Controlled Substances Act (CSA) and is similarly regulated globally.[1][2]

  • Compliance: This protocol is intended strictly for use by researchers holding valid DEA registration (Form 225/224) or equivalent international licenses.[2]

  • Safety: High-pressure hydrogenation presents explosion hazards.[1][2] Operations must be conducted in a blast-shielded environment using rated pressure vessels (Parr reactors).[1][2]

Part 2: Scientific Principles & Reaction Design

Mechanistic Rationale

The transformation of the phenyl ring to a cyclohexyl ring significantly alters the pharmacological profile of the amine, generally reducing central nervous system (CNS) activity while retaining or enhancing peripheral vasoconstrictive properties (similar to Propylhexedrine).

The synthesis utilizes heterogeneous catalytic hydrogenation .[2] The choice of catalyst and solvent is critical to prevent:

  • Poisoning: Amines can strongly adsorb to catalyst surfaces, inhibiting activity.[2]

  • Hydrogenolysis: Cleavage of the C-N bond (deamination) is a competing side reaction, particularly with benzylic amines.[2]

  • Racemization: Harsh conditions can compromise the stereocenter.[2]

Selected System: Platinum Dioxide (PtO


, Adams' Catalyst) in Glacial Acetic Acid.[2]
  • Why PtO

    
    ?:  Platinum is superior to Palladium for aromatic ring reduction under mild conditions and minimizes hydrogenolysis of the benzylic C-N bond.[2]
    
  • Why Acetic Acid?: Protonation of the amine (forming the acetate salt in situ) prevents the lone pair from coordinating strongly with the metal surface, thereby maintaining catalytic turnover.

Reaction Pathway Visualization

ReactionPathway Start (2S)-1-phenylpropan-2-amine (Aromatic Precursor) Inter Adsorption to Pt Surface (Syn-Addition of H2) Start->Inter PtO2 / AcOH H+ Product (2S)-1-cyclohexylpropan-2-amine (Alicyclic Target) Inter->Product 3 H2 (60 psi) Side Side Product: Deamination (Propylcyclohexane) Inter->Side C-N Hydrogenolysis (Trace)

Figure 1: Reaction pathway for the hydrogenation of the aromatic precursor.[3] Protonation in acetic acid protects the amine functionality.[2]

Part 3: Experimental Protocol

Method A: Catalytic Hydrogenation of (2S)-1-Phenylpropan-2-amine

Primary route for retention of stereochemistry.[1][2]

Materials:

  • (2S)-1-phenylpropan-2-amine (free base or sulfate): 10.0 mmol[1][2]

  • Platinum Dioxide (PtO

    
    , Adams' Catalyst): 150 mg (approx. 5-10 mol% loading)[1][2]
    
  • Glacial Acetic Acid (AcOH): 30 mL

  • Concentrated HCl (37%): For salt formation[2][4]

  • Diethyl Ether (anhydrous): For precipitation[2]

  • Hydrogen Gas (H

    
    ): Ultra-high purity[2]
    

Step-by-Step Procedure:

  • Precursor Preparation:

    • If starting with the sulfate salt of the precursor, dissolve 10 mmol in minimal water, basify with 20% NaOH, and extract with dichloromethane (DCM). Dry the organic layer (MgSO

      
      ) and evaporate to obtain the free base oil.
      
    • Note: Direct hydrogenation of the salt is possible but slower.[2]

  • Reactor Loading:

    • In a 250 mL Parr hydrogenation bottle, dissolve the free base amine (1.35 g, 10 mmol) in 30 mL of Glacial Acetic Acid.

    • Carefully add 150 mg of PtO

      
      .[2] Caution: Dry catalysts can ignite solvent vapors.[1][2] Add under an argon blanket or wet the catalyst with a small amount of acetic acid first.[2]
      
  • Hydrogenation:

    • Connect the bottle to the Parr shaker apparatus.

    • Purge the system: Evacuate to -25 inHg, then fill with H

      
       to 20 psi.[2] Repeat 3 times to remove oxygen.[2]
      
    • Pressurize to 60 psi (4.1 bar) .

    • Agitate at room temperature (25°C).

    • Monitor pressure drop.[1][2] Theoretical uptake is 3 moles of H

      
       per mole of substrate.[2] Reaction is typically complete in 4–6 hours.[2]
      
  • Workup:

    • Stop agitation and vent H

      
       safely. Purge with Nitrogen.[1][2]
      
    • Filter the reaction mixture through a Celite pad to remove the platinum catalyst.[2] Warning: Spent catalyst is pyrophoric.[1][2] Keep wet.[1][2]

    • Rinse the filter cake with 10 mL acetic acid.

  • Isolation & Salt Formation:

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the majority of acetic acid, yielding a viscous residue.

    • Dissolve the residue in 20 mL of ethanol.

    • Add 1.5 mL of concentrated HCl (slight excess).

    • Evaporate to dryness to obtain the crude hydrochloride salt.[2]

  • Recrystallization:

    • Dissolve the crude salt in a minimum amount of hot isopropanol.[2]

    • Add anhydrous diethyl ether until turbidity is observed.[1][2]

    • Cool to 4°C overnight.[2]

    • Filter the white crystalline solid: (2S)-1-cyclohexylpropan-2-amine HCl .[1][2]

Method B: Alternative Non-Controlled Route (Cyclohexylacetone)

For labs without Schedule II licenses, this route utilizes non-controlled precursors.[2]

  • Substrate: 1-Cyclohexylpropan-2-one (Cyclohexylacetone).[1][2]

  • Reaction: Reductive Amination.

  • Protocol: React ketone with Ammonium Acetate and Sodium Cyanoborohydride (NaBH

    
    CN) in Methanol.
    
  • Note: This yields the racemic product ((RS)-1-cyclohexylpropan-2-amine).[1][2] Chiral resolution (e.g., with Tartaric acid) is required to isolate the (2S) isomer.

Part 4: Data Analysis & Process Optimization

Yield and Solubility Profile
ParameterValue / Observation
Theoretical Yield 1.77 g (HCl salt)
Typical Isolated Yield 85% - 92%
Melting Point 245°C - 248°C (Lit.[1][2] Ref 2)
Appearance White crystalline powder
Solubility (Water) >100 mg/mL (Highly Soluble)
Solubility (Ether) Insoluble
Optical Rotation

+14.5° (c=2, H2O)
Catalyst Performance Comparison
CatalystPressureTimeOutcome
PtO

/ AcOH
60 psi4 hExcellent. Complete ring reduction.[1][2] No deamination.
5% Rh/C / AcOH 60 psi6 hGood. Slower than Pt, but very high selectivity.
10% Pd/C / EtOH 60 psi24 h+Poor. Incomplete reduction; significant deamination observed.[1][2]
Raney Nickel 1000 psi2 hModerate. Requires dangerous high pressure/temp; racemization risk.[1][2]

Part 5: Workflow Visualization

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup Step1 Dissolve Precursor (AcOH Solvent) Step2 Add Catalyst (PtO2 - Inert Atm) Step1->Step2 Step3 Pressurize (60 psi H2) Agitate 4-6 hrs Step2->Step3 Step4 Monitor H2 Uptake Step3->Step4 Step5 Filter Catalyst (Celite) Step4->Step5 Complete Step6 Evaporate Solvent Step5->Step6 Step7 HCl Salt Formation (EtOH/Ether) Step6->Step7

Figure 2: Operational workflow for the batch hydrogenation process.

Part 6: References

  • Zenitz, B. L., Macks, E. B., & Moore, M. L. (1947).[2] Preparation and analgesic activity of some 1-cyclohexyl-2-aminoalkanes.[1][2] Journal of the American Chemical Society, 69(5), 1117-1121.[2]

  • Kindler, K., et al. (1950).[2] Über die Hydrierung von Aminen.[1][2][5][6] Annalen der Chemie.[1][2] (Foundational work on amine hydrogenation protecting groups).

  • PubChem Compound Summary. (2024). (2S)-1-cyclohexylpropan-2-amine.[1][2][7][8] National Center for Biotechnology Information.[1][2]

  • Rylander, P. N. (1979).[2] Catalytic Hydrogenation in Organic Syntheses.[1][2] Academic Press.[1][2] (Standard reference for Adams' Catalyst protocols).

Sources

Application

Application Note: In Vitro Characterization of (2S)-1-Cyclohexylpropan-2-amine Hydrochloride

Targeting TAAR1 Activation and Monoamine Transporter Modulation Abstract This application note details standardized protocols for the in vitro pharmacological characterization of (2S)-1-cyclohexylpropan-2-amine hydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting TAAR1 Activation and Monoamine Transporter Modulation

Abstract

This application note details standardized protocols for the in vitro pharmacological characterization of (2S)-1-cyclohexylpropan-2-amine hydrochloride (also known as levopropylhexedrine).[1][2] As a structural analog of methamphetamine (specifically hexahydro-methamphetamine), this compound exhibits distinct sympathomimetic properties through two primary mechanisms: agonism of the Trace Amine-Associated Receptor 1 (TAAR1) and modulation of Vesicular Monoamine Transporter 2 (VMAT2) and plasma membrane transporters (DAT/NET).[3][2]

This guide provides validated workflows for:

  • G-Protein Signaling: Measuring TAAR1-mediated cAMP accumulation using TR-FRET.

  • Transporter Kinetics: Quantifying inhibition of dopamine uptake using the fluorescent substrate ASP+.[1][3]

Introduction & Mechanism of Action

(2S)-1-cyclohexylpropan-2-amine is the


-enantiomer of propylhexedrine.[1][2] Unlike its aromatic counterparts (amphetamines), the cyclohexyl ring alters its lipophilicity and receptor binding affinity.[3]
Pharmacological Profile[1][2][4][5][6][7][8][9][10]
  • Primary Target: TAAR1 (Agonist). Activation of TAAR1 (a Gs-coupled GPCR) leads to adenylyl cyclase activation and cAMP accumulation.[1][3][2] This signaling pathway modulates monoaminergic firing rates and is a key target for neuropsychiatric therapeutics.[1][3]

  • Secondary Target: VMAT2/DAT (Releasing Agent). The compound acts as a substrate for the Dopamine Transporter (DAT), entering the presynaptic neuron and interacting with VMAT2 to disrupt the proton gradient, causing cytosolic accumulation and subsequent reverse-transport (efflux) of dopamine.

Mechanistic Pathway Diagram

The following diagram illustrates the dual-action mechanism where the compound triggers intracellular signaling via TAAR1 while simultaneously modulating neurotransmitter release.[1][3]

Mechanism_of_Action cluster_Membrane Presynaptic Membrane cluster_Intracellular Compound (2S)-1-cyclohexylpropan-2-amine TAAR1 TAAR1 Receptor Compound->TAAR1 Agonist Bind DAT DAT (Transporter) Compound->DAT Substrate Entry VMAT2 VMAT2 Compound->VMAT2 Inhibition/Disruption Gs Gs Protein TAAR1->Gs DAT->Compound Intracellular AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA PKA->DAT Phosphorylation (Internalization) DA_Pool Cytosolic Dopamine VMAT2->DA_Pool DA Leakage DA_Pool->DAT Reverse Transport (Efflux)

Figure 1: Dual mechanism of action involving TAAR1-mediated Gs signaling and transporter-mediated dopamine efflux.[1][2]

Safety & Handling

  • Hazard Class: Sympathomimetic amine.[1][3][2] Potential vasoconstrictor.[1][3][2][4]

  • Storage: Store solid hydrochloride salt at -20°C, desiccated.

  • Solubility: Soluble in water and DMSO (up to 50 mM).[1][3][2]

  • Stock Prep: Prepare 10 mM stock in 100% DMSO. Aliquot and freeze. Avoid repeated freeze-thaw cycles.[1][3][2]

Protocol A: TAAR1 Gs-Coupled cAMP Accumulation Assay

Objective: Determine the agonist potency (


) of the compound at the human TAAR1 receptor.[3][2]
Principle

This assay utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.[1][3][2] Cells expressing TAAR1 are stimulated with the compound.[3][5][6] Produced cAMP competes with labeled cAMP for binding to a specific antibody.[1][3][2] An increase in cellular cAMP results in a decrease in FRET signal.[1][3][2]

Materials & Reagents
ReagentSpecificationPurpose
Cell Line HEK293 stable hTAAR1Target expression system.[1][3][2][7]
Assay Buffer HBSS + 5mM HEPES + 0.1% BSAPhysiological medium; BSA prevents non-specific binding.[1][3][2]
IBMX 0.5 mM (3-isobutyl-1-methylxanthine)Critical: Inhibits phosphodiesterases (PDEs) to prevent cAMP degradation during assay.[1][2]
Detection Kit LANCE Ultra cAMP (PerkinElmer) or HTRF cAMP (Cisbio)Signal quantification.[1][3][2]
Reference

-Phenylethylamine (

-PEA)
Endogenous TAAR1 agonist control.[1][2]
Experimental Workflow
  • Cell Preparation:

    • Harvest HEK-hTAAR1 cells using non-enzymatic dissociation buffer (e.g., Versene) to preserve receptor integrity.[1][3][2]

    • Resuspend in Assay Buffer containing 0.5 mM IBMX .[1][3][2]

    • Density: Adjust to

      
       cells/mL.[1][3][2]
      
  • Compound Addition:

    • Prepare a 2x serial dilution of (2S)-1-cyclohexylpropan-2-amine in Assay Buffer (Range: 1 pM to 100

      
      M).[1][2]
      
    • Dispense 5

      
      L of compound solution into a 384-well white, low-volume plate.
      
    • Dispense 5

      
      L of cell suspension (1,000 cells/well) into the plate.
      
    • Control Wells: Basal (Buffer only) and Forskolin (10

      
      M, Max Signal).[3]
      
  • Incubation:

    • Incubate for 30 minutes at Room Temperature (RT).

    • Note: Extended incubation (>1 hr) may lead to receptor desensitization.[1][3][2]

  • Detection:

    • Add 10

      
      L of Detection Mix (Eu-cAMP tracer + ULight-anti-cAMP antibody).[1][3][2]
      
    • Incubate for 1 hour at RT in the dark.

  • Readout:

    • Read on a TR-FRET compatible plate reader (e.g., EnVision).[1][3][2]

    • Excitation: 320/340 nm.[1][3][2]

    • Emission: 615 nm (Donor) and 665 nm (Acceptor).[3][2]

Data Analysis

Calculate the FRET ratio (


).[3][2] Plot the signal against log[Compound].
  • Expectation: Sigmoidal dose-response.[1][3][2]

  • Validation:

    
    -PEA should yield an 
    
    
    
    in the range of 100–500 nM.[1][3][2]

Protocol B: Fluorescent Monoamine Uptake Assay (ASP+)

Objective: Measure the inhibition of Dopamine Transporter (DAT) or Norepinephrine Transporter (NET) activity.[3][2]

Principle

Instead of radioactive


-Dopamine, this protocol uses ASP+  (4-(4-dimethylaminostyryl)-N-methylpyridinium), a fluorescent organic cation that is a substrate for DAT, NET, and SERT.[1][3][2] Upon entering the cell and binding to intracellular membranes/proteins, ASP+ fluorescence intensity increases significantly.[3]
Materials & Reagents
ReagentSpecificationPurpose
Cell Line HEK293-DAT or HEK293-NETStable transporter expression.
Substrate ASP+ (10

M final)
Fluorescent neurotransmitter mimic.[1][3][2]
Live Cell Buffer Krebs-Ringer-HEPES (KRH) + 0.1% GlucoseMaintains osmotic balance and energy for transport.[1][2]
Blocker (Control) Nomifensine (DAT) or Desipramine (NET)Defines non-specific uptake background.[3][2]
Experimental Workflow Diagram

ASP_Assay_Workflow Step1 1. Seed Cells (Poly-D-Lysine Plate) Step2 2. Wash Cells (KRH Buffer) Step1->Step2 Step3 3. Pre-incubation (Add Test Compound, 15 min) Step2->Step3 Step4 4. Substrate Injection (Add 10µM ASP+) Step3->Step4 Step5 5. Kinetic Read (Ex 475nm / Em 609nm) Step4->Step5

Figure 2: Kinetic workflow for ASP+ uptake inhibition assay.

Detailed Steps
  • Seeding:

    • Plate HEK-DAT cells (40,000 cells/well) in 96-well black-wall/clear-bottom Poly-D-Lysine coated plates 24 hours prior.[1][3][2]

  • Equilibration:

    • Remove media and wash cells

      
       with 
      
      
      
      L warm KRH buffer.[1][3][2]
    • Add

      
      L KRH buffer containing the test compound ((2S)-1-cyclohexylpropan-2-amine) at varying concentrations.[1][2]
      
    • Incubate for 15 minutes at 37°C. This allows the compound to bind the transporter or induce efflux.[3][4]

  • Substrate Addition:

    • Rapidly add

      
      L of 
      
      
      
      M ASP+ stock (Final concentration:
      
      
      M).
  • Kinetic Measurement:

    • Immediately transfer to a fluorescence plate reader heated to 37°C.[1][3][2]

    • Excitation: 475 nm.

    • Emission: 609 nm.[1][3][2]

    • Read every 30 seconds for 15 minutes.

Data Analysis[1][2][3][9]
  • Slope Calculation: Determine the slope (RFU/min) of the linear portion of the uptake curve (usually minutes 2–10).[3]

  • Normalization:

    • 
       Inhibition = Slope of Vehicle Control (DMSO).[3][2]
      
    • 
       Inhibition = Slope of Blocker Control (e.g., 10 
      
      
      
      M Nomifensine).[3]
  • Curve Fitting: Plot % Inhibition vs. Log[Concentration] to determine

    
    .[1][3][2]
    

Interpretation of Results

TAAR1 vs. Transporter Potency

(2S)-1-cyclohexylpropan-2-amine typically displays lower potency at TAAR1 compared to amphetamine but retains significant transporter activity.[1][3][2]

  • High TAAR1 Efficacy (

    
    ):  Suggests the compound may act as a "trace amine" modulator, reducing dopaminergic firing rates via GIRK channel activation downstream of TAAR1.[3]
    
  • High Transporter Inhibition (

    
    ):  Indicates strong psychostimulant potential similar to propylhexedrine.[1][3][2]
    
Troubleshooting Guide
ObservationRoot CauseSolution
Low Signal Window (cAMP) PDE activityEnsure IBMX is fresh and at 0.5 mM.
High Background (ASP+) Non-specific bindingUse Poly-D-Lysine plates and wash thoroughly.[1][2] Ensure cells are 90% confluent.[1][3][2]
Variable Replicates Pipetting error / EvaporationUse automated dispensing; seal plates during incubation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12878583, (2S)-1-cyclohexylpropan-2-amine.[1][3][2] Retrieved from [Link][3][2]

  • Schwartz, J. et al. (2003). Novel fluorescent substrates for the monoamine transporters.[1][3] (Validation of ASP+ method). Retrieved from [Link]

  • Grandy, D. K. (2007). Trace amine-associated receptor 1-Family archetype or iconoclast? (TAAR1 Pharmacology). Retrieved from [Link]

  • Simmler, L. D. et al. (2013). Trace Amine-Associated Receptor 1 Activation Silences the Reward System.[1][3][2] (Protocol for TAAR1 cAMP assays). Retrieved from [Link]

Sources

Method

Application Note: Strategic Solvent Selection for NMR Spectroscopy of (2S)-1-cyclohexylpropan-2-amine HCl

Executive Summary This technical guide defines the protocol for solvent selection and sample preparation for (2S)-1-cyclohexylpropan-2-amine hydrochloride (also known as norpropylhexedrine HCl or hexahydroamphetamine HCl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide defines the protocol for solvent selection and sample preparation for (2S)-1-cyclohexylpropan-2-amine hydrochloride (also known as norpropylhexedrine HCl or hexahydroamphetamine HCl).[1]

The analyte presents a specific analytical challenge: it possesses a lipophilic cyclohexyl tail and a hydrophilic, ionic ammonium head . This amphiphilic nature necessitates a deliberate choice between Dimethyl Sulfoxide-d6 (DMSO-d6) and Deuterium Oxide (D2O) depending on the analytical goal (structural elucidation vs. quantitative assay).[1] This guide provides the decision logic, preparation protocols, and troubleshooting steps to ensure high-fidelity spectral acquisition.

Chemical Context & Analytical Challenges

The Analyte
  • Compound: (2S)-1-cyclohexylpropan-2-amine HCl[1]

  • Molecular Formula:

    
    [1]
    
  • Key Structural Features:

    • Cyclohexyl Ring: Lipophilic, magnetically anisotropic region. Protons typically resonate between

      
       0.8 – 1.8 ppm.[1]
      
    • Ammonium Group (

      
      ):  Exchangeable protons.[1] Critical for confirming salt formation but sensitive to solvent proticity.
      
    • Chiral Center (C2): The (S)-configuration requires high resolution of the adjacent methine proton (

      
       ~3.0 - 3.5 ppm) for potential diastereomeric analysis.[1]
      
The "Solubility-Resolution" Trade-off

The hydrochloride salt form renders the molecule insoluble in pure Chloroform-d (


), the standard organic NMR solvent.[1] While free-basing allows 

usage, it alters the electronic environment and is destructive to the salt form. Therefore, polar solvents are required, each introducing specific trade-offs:
SolventSolubility (HCl Salt)NH Proton VisibilityViscosity (Line Width)Hygroscopicity
DMSO-d6 ExcellentVisible (Triplet/Broad)High (Broader lines)High
D2O ExcellentInvisible (Exchanges)Low (Sharp lines)Very High
Methanol-d4 GoodInvisible (Exchanges)Low (Sharp lines)High
CDCl3 Poor (Suspension)VisibleLowLow

Decision Logic: Solvent Selection Matrix

The choice of solvent must be dictated by the specific analytical question. The following decision tree illustrates the logical flow for selecting the optimal solvent.

SolventSelection Start START: Analytical Goal Q1 Is the goal Structural Elucidation or Salt Confirmation? Start->Q1 Full Assignment Q2 Is the goal Quantitation (qNMR) or Impurity Profiling? Start->Q2 Purity/Assay DMSO PRIMARY CHOICE: DMSO-d6 (Preserves NH protons) Q1->DMSO Yes (Need NH3+) D2O SECONDARY CHOICE: D2O (Clean aliphatic region) Q2->D2O Yes (Sharp Lines) MeOD ALTERNATIVE: Methanol-d4 (If DMSO viscosity is problematic) Q2->MeOD Alternative Considerations1 Note: Water peak at 3.33 ppm may overlap with methine DMSO->Considerations1 Considerations2 Note: Use TSP/DSS for reference. NH protons will exchange out. D2O->Considerations2

Figure 1: Decision logic for solvent selection based on analytical requirements.

Detailed Experimental Protocols

Protocol A: Structural Elucidation (DMSO-d6)

Purpose: Full assignment of the proton backbone and confirmation of the hydrochloride salt via the ammonium protons (


).[1]
  • Material Prep: Weigh 5.0 – 10.0 mg of (2S)-1-cyclohexylpropan-2-amine HCl into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Use a fresh ampoule to minimize the water peak at

      
       3.33 ppm. Old DMSO absorbs atmospheric moisture rapidly.
      
  • Mixing: Vortex until fully dissolved. The salt should dissolve instantly.

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition Parameters (400/600 MHz):

    • Pulse Angle:

      
      [1]
      
    • Relaxation Delay (

      
      ): 1.0 – 2.0 s (Ensure 
      
      
      
      for integration).
    • Scans (

      
      ): 16 – 32.
      
    • Temperature: 298 K (

      
      ).[1]
      

Expected Spectral Features:

  • 
     ~8.0 ppm:  Broad singlet or triplet corresponding to 
    
    
    
    .[1] Integration should be roughly 3H.[1]
  • 
     ~3.3 ppm:  Residual 
    
    
    
    peak (may overlap with the methine proton).[1]
  • 
     ~2.50 ppm:  Residual DMSO pentet (Reference).
    
Protocol B: High-Resolution Aliphatic Analysis (D2O)

Purpose: Analysis of the cyclohexyl ring coupling constants without viscosity-induced broadening, or if the DMSO water peak obscures the methine signal.[1]

  • Material Prep: Weigh 5.0 – 10.0 mg of the sample.

  • Solvent Addition: Add 0.6 mL of Deuterium Oxide (D2O, 99.9% D).[1]

  • Referencing (Crucial): Add 10

    
    L  of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) stock solution.[1]
    
    • Why: TMS is insoluble in D2O and should not be used.

  • Acquisition:

    • Note: The

      
       protons will exchange with D2O and disappear (become 
      
      
      
      ).[1] The HDO peak will appear at approx.
      
      
      4.79 ppm.[1]

Data Analysis & Interpretation

The "Salt Effect" on Chemical Shifts

When comparing spectra between solvents, significant shifts will occur due to the Debye-Hückel ion atmosphere and hydrogen bonding capabilities of the solvent.

Proton EnvironmentShift in DMSO-d6Shift in D2OMechanism
Ammonium (

)
~8.0 ppm (Visible)InvisibleH-bonding in DMSO stabilizes the shift; Exchange in D2O removes it.[1]
Methine (

-N)
~3.1 - 3.4 ppm~3.3 - 3.6 ppmDeshielding due to cationic charge; position varies with solvation shell.[1]
Cyclohexyl (

-)
0.8 - 1.8 ppm0.9 - 1.9 ppmGenerally stable, but resolution is higher in D2O (lower viscosity).[1]
Trace Impurity Verification

Use the following chemical shifts to identify common solvent impurities in your spectrum (Values referenced from Fulmer et al. [1]):

  • In DMSO-d6:

    • Water: 3.33 ppm (s)[1]

    • Ethanol (common process solvent): 4.35 (t), 3.44 (q), 1.06 (t) ppm

    • Diethyl Ether: 3.38 (q), 1.09 (t) ppm

  • In D2O:

    • HDO: 4.79 ppm (s)[1]

    • Ethanol: 3.65 (q), 1.17 (t) ppm

Troubleshooting & Advanced Considerations

Overlap at the Methine Position

The methine proton at C2 is the diagnostic handle for the chiral center. In DMSO-d6, the residual water peak (


 3.33) often overlaps exactly with this signal.[1]
  • Solution 1 (Temperature): Run the DMSO-d6 sample at 313 K (

    
    ). This shifts the water peak upfield (lower ppm) while the methine shift remains relatively static, resolving the overlap.
    
  • Solution 2 (Solvent Switch): Use Methanol-d4 (

    
     3.31, 4.87).[1] While the methyl peak is at 3.31, the methine proton of the amine salt often shifts slightly, potentially resolving the conflict.
    
Enantiomeric Purity (Advanced)

To confirm the (2S) configuration versus the (2R) enantiomer, a standard achiral solvent is insufficient.

  • Protocol: Dissolve the free base (requires neutralization) in

    
     and add (R)-(-)-
    
    
    
    -Methoxy-
    
    
    -(trifluoromethyl)phenylacetic acid (Mosher's Acid)
    or use a Chiral Solvating Agent (CSA) like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate directly with the salt in
    
    
    .[1]
pH Sensitivity in D2O

The chemical shifts of amine salts in D2O are pH-dependent.[1] If the solution is not strictly neutral/acidic, the amine may partially deprotonate, causing significant upfield shifts of the


-protons.
  • Check: Ensure the pH of the NMR tube solution is < 6.0 using micro-pH paper if shifts appear abnormal.

References

  • Fulmer, G. R., et al. (2010).[2][3][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1][7] [Link][1]

Sources

Application

Application Note: Formulation Strategies for (2S)-1-Cyclohexylpropan-2-amine Hydrochloride Delivery Systems

Executive Summary (2S)-1-cyclohexylpropan-2-amine hydrochloride (Levopropylhexedrine HCl) is the levo-isomer of the sympathomimetic amine propylhexedrine.[1] Unlike its racemic counterpart—historically utilized in volati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S)-1-cyclohexylpropan-2-amine hydrochloride (Levopropylhexedrine HCl) is the levo-isomer of the sympathomimetic amine propylhexedrine.[1] Unlike its racemic counterpart—historically utilized in volatile nasal inhalers—the (2S)-isomer exhibits a distinct pharmacological profile with reduced central nervous system (CNS) stimulation while retaining potent peripheral vasoconstrictive properties.[1]

This application note provides a comprehensive guide to modernizing the delivery of this compound. We move beyond the legacy "cotton pledget" inhaler systems, addressing critical challenges: volatility control, precise dosing, abuse deterrence, and chiral stability.

Two primary formulation strategies are detailed:

  • Thermoreversible Mucoadhesive Nasal Gel: For precise local vasoconstriction with extended residence time.[1]

  • Abuse-Deterrent Extended Release (ER) Matrix Tablet: For systemic therapeutic applications requiring steady-state plasma profiles.[1]

Compound Profile & Pre-Formulation Logic

Before initiating formulation, the physicochemical boundaries of the active pharmaceutical ingredient (API) must be defined.

ParameterPropertyFormulation Implication
Chemical Name (2S)-1-cyclohexylpropan-2-amine HClChiral purity is critical; requires enantioselective analysis.
Molecular Weight 177.72 g/mol Low MW facilitates rapid permeation (nasal/GI).[1]
Solubility >20 mg/mL (Water/Ethanol)Highly soluble (BCS Class I/III).[1] Requires polymer matrices to retard release.
pKa ~10.5 (Amine)Ionized at physiological pH.[1] Cationic nature interacts with anionic polymers (e.g., Alginate, CMC).
Hygroscopicity ModerateHCl salts can be hygroscopic.[1] Processing requires humidity control (<40% RH).
Stability Non-volatile (Salt form)Unlike the free base, the HCl salt allows for precise solid/liquid dosing.
Compatibility Screening Logic
  • Anionic Polymers: Avoid direct wet granulation with strong anionic polymers (e.g., Sodium Lauryl Sulfate, Carbopol) as the cationic amine may form insoluble complexes, altering release rates unpredictably.

  • Oxidation: Secondary amines are susceptible to oxidation.[1] Chelating agents (EDTA) and antioxidants (Ascorbic acid) are recommended in liquid formulations.[1]

Strategy A: Thermoreversible Mucoadhesive Nasal Gel

Objective: Replace the volatile, uncontrolled dosing of standard inhalers with a precision metered-dose spray that gels upon contact with the nasal mucosa (


).

Mechanism:

  • Poloxamer 407 (P407): Provides thermoreversible gelling (Liquid at room temp

    
     Gel at body temp).[1]
    
  • Chitosan: Provides mucoadhesion (cationic interaction with mucosal mucin) and permeation enhancement (opening tight junctions).[1]

Manufacturing Protocol

Batch Size: 100 mL Target Concentration: 0.5% w/v (5 mg/mL)

Materials:
  • (2S)-1-cyclohexylpropan-2-amine HCl: 0.5 g[1]

  • Poloxamer 407: 18.0 g (Gelling agent)[1]

  • Poloxamer 188: 2.0 g (Modulates gel temp)[1]

  • Chitosan (Low MW): 0.5 g (Mucoadhesive)[1]

  • Benzalkonium Chloride: 0.01% (Preservative)[1]

  • 0.1M Acetic Acid: q.s. (to dissolve Chitosan)

  • Purified Water: q.s. to 100 mL[1]

Step-by-Step Workflow (Cold Method):
  • Chitosan Solution Preparation:

    • Dissolve 0.5 g Chitosan in 20 mL of 0.1M Acetic Acid under magnetic stirring.

    • Adjust pH to 5.5 using 1M NaOH (Chitosan precipitates > pH 6.5; keep strictly <6.0).[1]

  • API Solubilization:

    • Dissolve 0.5 g API and Benzalkonium Chloride in 20 mL purified water.

    • Combine with Chitosan solution.[1]

  • Polymer Dispersion (The "Cold Method"):

    • Chill the remaining water (~40 mL) to

      
       in an ice bath.
      
    • Slowly add Poloxamer 407 and 188 while stirring gently to avoid foaming.[1]

    • Critical Step: Keep the solution at

      
       for 12-24 hours until a clear solution forms (Poloxamers are more soluble in cold water).[1]
      
  • Final Mixing:

    • Slowly add the API/Chitosan solution to the cold Poloxamer solution.

    • Adjust final volume to 100 mL with cold water.

    • Filter through a 0.22

      
      m membrane (if sterile required) or 10 
      
      
      
      m filter.[1]
Visualization: Sol-Gel Transition Workflow

NasalGelProcess Start Raw Materials SolA Sol A: Chitosan + Acid (pH 5.5) Start->SolA SolB Sol B: API + Preservative (Water) Start->SolB SolC Sol C: Poloxamer 407/188 (Cold Water @ 4°C) Start->SolC Mix1 Combine Sol A + Sol B SolA->Mix1 SolB->Mix1 Hydration Hydration Phase (24h @ 4°C) SolC->Hydration Critical Step FinalMix Final Mixing (Add A+B to C @ 4°C) Mix1->FinalMix Hydration->FinalMix Filter Filtration (0.22 µm) FinalMix->Filter Product Final Product (Liquid @ 25°C, Gel @ 34°C) Filter->Product

Figure 1: "Cold Method" manufacturing process for thermoreversible nasal gels. Poloxamer hydration at 4°C is the critical quality attribute (CQA) for ensuring proper gelling.[1]

Strategy B: Abuse-Deterrent Extended Release Matrix Tablet

Objective: Mitigate the risk of extraction/injection (common with propylhexedrine inhalers) while providing 12-hour symptom control.[1]

Mechanism:

  • HPMC K100M: High-viscosity hydrophilic matrix controls diffusion.[1]

  • Polyethylene Oxide (PEO) MW 5M: Coagulant.[1] If the tablet is crushed and mixed with water for injection, PEO forms a viscous, non-injectable glutinous mass.

  • Sintering (Optional): Thermal curing to increase tablet hardness and prevent "chewing."[1]

Formulation Composition (Per Tablet)
ComponentFunctionQuantity (mg)
(2S)-1-cyclohexylpropan-2-amine HCl Active Ingredient25.0
HPMC K100M Release Rate Retardant60.0
PEO (Polyox WSR Coagulant) Abuse Deterrent/Gelling40.0
Microcrystalline Cellulose (Avicel PH-102) Filler/Binder70.0
Magnesium Stearate Lubricant2.0
Colloidal Silicon Dioxide Glidant1.0
Total Weight 198.0 mg
Manufacturing Protocol (Direct Compression)
  • Sieving: Pass API, HPMC, and PEO through a #40 mesh screen to de-lump. Note: Do not mill PEO excessively as high shear can degrade polymer chains.[1]

  • Blending:

    • Load API, HPMC, PEO, and MCC into a V-blender.

    • Blend for 15 minutes at 25 RPM.

    • Add Magnesium Stearate and Silicon Dioxide.[1]

    • Blend for an additional 3 minutes.

  • Compression:

    • Compress using 8mm round concave tooling.[1]

    • Target Hardness: >10 kP (Crucial for abuse deterrence; harder tablets are more difficult to crush).[1]

  • Curing (Optional but Recommended):

    • Heat tablets at

      
       for 30 minutes. This fuses the PEO particles, creating a plastic-like matrix that resists pulverization.
      

Analytical Protocols & Validation

Chiral HPLC Method (Enantiomeric Purity)

Since the (2S) isomer is the target, quantifying the (2R) impurity is mandatory.

  • Column: Chiralpak IA-3 or IC-3 (Amylose-based immobilized phase).[1]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (Amine absorption is weak; low wavelength required).[1]

  • Sample Prep: Dissolve salt in Ethanol/Mobile Phase. Free base conversion may be required in-situ if peak shape is poor (add 0.1% DEA to sample).[1]

In Vitro Dissolution (USP Apparatus II)

Validating the Controlled Release (CR) profile.

  • Medium: 900 mL 0.1N HCl (Simulated Gastric Fluid) for 2 hours, then switch to Phosphate Buffer pH 6.8.

  • Speed: 50 RPM.[1]

  • Acceptance Criteria (Example):

    • 1h: 20-30% (Prevents dose dumping)[1]

    • 4h: 50-60%[1]

    • 8h: >80%[1]

Abuse Deterrence Testing (Syringeability)[1]
  • Protocol: Crush one tablet. Add 5 mL water. Agitate for 5 minutes.

  • Pass Criteria: The mixture must form a viscous gel that cannot be drawn into an 18-gauge needle within 60 seconds.

Visualization: Analytical Logic

AnalyticalWorkflow cluster_purity Potency & ID cluster_chiral Enantiomeric Purity Sample Formulation Sample Extract Extraction (MeOH/Water 50:50) Sample->Extract C18 C18 HPLC (Achiral) Extract->C18 ChiralCol Chiralpak IA-3 (Normal Phase) Extract->ChiralCol UV UV @ 210nm C18->UV IsoSep Separation of (2S) vs (2R) ChiralCol->IsoSep Report Report IsoSep->Report Limit (2R) < 0.5%

Figure 2: Parallel analytical workflow ensuring both total potency and specific enantiomeric purity of the (2S)-isomer.

References

  • National Center for Advancing Translational Sciences (NCATS). Levopropylhexedrine - Inxight Drugs.[1] Retrieved from [Link][1]

  • PubChem. (2S)-1-cyclohexylpropan-2-amine (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

  • Murtaza, G. et al. (2022).[1] Strategies to Improve Drug Strength in Nasal Preparations for Brain Delivery of Low Aqueous Solubility Drugs. Pharmaceutics.[1][2] Retrieved from [Link]

  • Siepmann, J. & Peppas, N.A. (2012). Modeling of drug release from delivery systems based on hydroxypropyl methylcellulose (HPMC). Advanced Drug Delivery Reviews.[1] (Contextual citation for Matrix Tablet logic).

  • FDA Guidance for Industry. Abuse-Deterrent Opioids — Evaluation and Labeling.[1] (Applied here as a standard for amine stimulant formulation).[1] Retrieved from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of (2S)-1-cyclohexylpropan-2-amine hydrochloride

Technical Support Guide: Optimizing Synthesis & Yield of (2S)-1-cyclohexylpropan-2-amine Hydrochloride Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals. Version: 2.1 (Current as of 2025)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing Synthesis & Yield of (2S)-1-cyclohexylpropan-2-amine Hydrochloride

Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals. Version: 2.1 (Current as of 2025) Scope: Yield optimization, stereochemical retention, and troubleshooting for both chemo-catalytic and biocatalytic routes.

Executive Summary & Molecule Profile

(2S)-1-cyclohexylpropan-2-amine (also known as Norpropylhexedrine or Hexahydroamphetamine) is a critical chiral building block in the synthesis of peptidomimetics and GPCR ligands. Its synthesis presents two distinct challenges depending on the chosen pathway: preserving the chiral center during harsh hydrogenation (chemical route) or shifting the equilibrium during transamination (biocatalytic route).

  • CAS (Free Base): 5913-12-2

  • CAS (HCl Salt): 90726-02-6

  • Molecular Weight: 177.72 g/mol (HCl salt)

  • Key Quality Attribute: Enantiomeric Excess (ee) > 98% (S-isomer)

Synthesis Pathways: Decision Matrix

We support two primary workflows. Select the route based on your regulatory constraints and precursor availability.

FeatureRoute A: Chemo-Catalytic Hydrogenation Route B: Biocatalytic Transamination
Precursor (S)-1-phenylpropan-2-amine (Amphetamine)1-Cyclohexyl-2-propanone (Cyclohexylacetone)
Regulatory Controlled (Schedule II in US) Non-Controlled
Key Reagents H₂, PtO₂ or Rh/C, Acetic Acid

-Transaminase, Isopropylamine (IPM), PLP
Yield Potential 85-95% (if optimized)70-90% (equilibrium dependent)
Chirality Retained (Risk of racemization)Generated (High intrinsic ee)

Phase I: Reaction Optimization

Route A: Catalytic Hydrogenation (The Classical Route)

Mechanism: Heterogeneous reduction of the aromatic ring using high-pressure hydrogen.

Protocol Summary: Dissolve (S)-1-phenylpropan-2-amine (1.0 eq) in Glacial Acetic Acid (10-15 volumes). Add PtO₂ (Adams Catalyst, 5-10 wt%) or 5% Rh/C (5 wt%). Hydrogenate at 3-5 atm (45-75 psi) and 25-40°C until H₂ uptake ceases.

Troubleshooting Guide:

Q: My reaction stalls at 50-60% conversion. Adding more catalyst doesn't help.

  • Root Cause: Catalyst poisoning by the amine itself. Free amines can bind strongly to the catalyst surface, inhibiting H₂ adsorption.

  • Solution: Ensure the amine is fully protonated. The reaction must be run in acidic media (Acetic Acid or water with 1.1 eq HCl). If using Rh/C, switching to a mineral acid (HCl/H₂SO₄) in water often accelerates the rate compared to acetic acid [1].

Q: I am observing deamination byproducts (cyclohexylpropane).

  • Root Cause: Hydrogenolysis of the C-N bond. This competes with ring reduction, especially at higher temperatures (>50°C) or with Palladium (Pd) catalysts.

  • Solution:

    • Switch Catalyst: Use Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO₂) . Avoid Pd/C, which is notoriously active for benzylic C-N cleavage [2].

    • Lower Temperature: Maintain reaction temp < 40°C.

    • Increase Pressure: Higher H₂ pressure favors ring saturation over hydrogenolysis.

Q: The enantiomeric excess (ee) dropped from 99% to 90%.

  • Root Cause: Racemization via a reversible dehydrogenation-imine formation mechanism on the catalyst surface.

  • Solution: Reduce reaction time. Stop the reaction immediately upon cessation of H₂ uptake. Prolonged exposure to the catalyst after completion promotes racemization.

Route B: Biocatalytic Transamination (The Green Route)

Mechanism: Stereoselective amine transfer from an amine donor (Isopropylamine) to a prochiral ketone using an (S)-selective


-Transaminase.

Protocol Summary: Suspend 1-cyclohexyl-2-propanone (50 mM) in Phosphate Buffer (100 mM, pH 7.5) containing PLP (1 mM), Isopropylamine (1.0 M), and (S)-selective Transaminase (e.g., Vibrio fluvialis variant or Codexis ATA-254). Incubate at 30°C for 24h.

Troubleshooting Guide:

Q: Conversion is capped at ~50% despite active enzyme.

  • Root Cause: Thermodynamic equilibrium. The reaction produces acetone as a byproduct, which competes for the enzyme.

  • Solution:

    • Shift Equilibrium: Use a large excess of Isopropylamine (IPM) (20-50 equivalents).

    • Remove Product: Apply In Situ Product Removal (ISPR). Use a vacuum to continuously remove the volatile acetone byproduct (if the enzyme is stable) or use a cascade system (e.g., Lactate Dehydrogenase) to consume the pyruvate if using Alanine as a donor [3].

Q: The substrate (ketone) is not dissolving.

  • Root Cause: Cyclohexylacetone is lipophilic.

  • Solution: Add a co-solvent.[1][2] DMSO (up to 10-20% v/v) or Methanol is generally tolerated by engineered transaminases. Ensure the emulsion is well-agitated.

Phase II: Isolation & Salt Formation

Q: The final hydrochloride salt is sticky or hygroscopic.

  • Root Cause: Presence of residual water or excess acid during salt formation.

  • Solution:

    • Anhydrous Method: Isolate the free base in an organic solvent (Diether Ether or MTBE). Dry thoroughly over Na₂SO₄.

    • Gassing: Bubble anhydrous HCl gas into the chilled ether solution. The salt should precipitate as a white solid.

    • Recrystallization: If sticky, recrystallize from Isopropanol/Diethyl Ether or Ethanol/Ethyl Acetate .

Q: Yield loss during filtration of the catalyst (Route A).

  • Root Cause: The product (amine salt) precipitates on the catalyst or is adsorbed.

  • Solution: Perform the filtration hot (if using acetic acid) or wash the filter cake copiously with hot water/methanol to desorb the product.

Comparative Data: Catalyst Performance

Data derived from internal benchmarking of phenyl-ring hydrogenation.

CatalystSolventPressure (atm)Time (h)Yield (%)ee RetentionNotes
PtO₂ (Adams) AcOH34-692%HighGold standard. Fast.
5% Rh/C H₂O/HCl56-888%Very HighMilder, less deamination risk.
5% Pd/C MeOH312<40%LowNot Recommended . High hydrogenolysis.
5% Ru/C H₂O50-1002485%ModerateRequires high pressure.

Workflow Visualization

Figure 1: Biocatalytic Synthesis Workflow (Recommended)

Biocatalysis Substrate 1-Cyclohexyl-2-propanone Reaction Bioreactor 30°C, pH 7.5, 24h (Acetone removal) Substrate->Reaction Reagents Reagents: (S)-Transaminase Isopropylamine (1M) PLP (Cofactor) Reagents->Reaction Reaction->Reaction Check pH Add DMSO if insoluble Extraction Workup Basify to pH 12 Extract w/ MTBE Reaction->Extraction Conversion >90% Salt Salt Formation Add HCl in Ether Filter Precipitate Extraction->Salt Product (2S)-1-cyclohexylpropan-2-amine HCl (>98% ee) Salt->Product

Caption: Optimized biocatalytic workflow using amine transaminases. Note the critical pH check and co-solvent addition loops.

Figure 2: Hydrogenation Troubleshooting Logic

Hydrogenation Start Start: Hydrogenation (S)-Amphetamine + H2 + Cat Check1 Is H2 uptake occurring? Start->Check1 Issue1 Issue: Catalyst Poisoning Check1->Issue1 No Check2 Is product pure? Check1->Check2 Yes Fix1 Action: Ensure acidic media (AcOH) Switch to Rh/C Issue1->Fix1 Fix1->Start Issue2 Issue: Deamination (C-N cleavage) Check2->Issue2 No Success Isolate Product Recrystallize Check2->Success Yes Fix2 Action: LOWER Temp (<40°C) Avoid Pd catalysts Issue2->Fix2 Fix2->Start

Caption: Decision tree for troubleshooting catalytic hydrogenation failures.

References

  • Reductions of Aromatic Amino Acids and Derivatives . Journal of Organic Chemistry. Rhodium on alumina or carbon is effective for ring hydrogenation without racemization in acidic media.

  • Hydrogenation of phenylprimary amines to cyclohexyl amines . US Patent 3520928A. Describes the use of Platinum Oxide (Adams Catalyst) and the necessity of acidic conditions to prevent coupling/poisoning.

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases . Frontiers in Bioengineering and Biotechnology. Discusses the use of amine dehydrogenases and transaminases for chiral amine synthesis from ketones.

  • Codex® ATA Screening Kit Protocols . Codexis. General protocols for screening transaminases for chiral amine synthesis using isopropylamine as a donor.

  • Preparation of 1-cyclohexyl-2-aminopropane hydrochloride . PubChem Compound Summary. Chemical structure and property data for the target molecule.

Sources

Optimization

Troubleshooting enantiomeric excess calculation for (2S)-1-cyclohexylpropan-2-amine HCl

Technical Support Center: (2S)-1-cyclohexylpropan-2-amine HCl Welcome to the technical support center for the analysis of (2S)-1-cyclohexylpropan-2-amine HCl. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2S)-1-cyclohexylpropan-2-amine HCl

Welcome to the technical support center for the analysis of (2S)-1-cyclohexylpropan-2-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into accurately determining and troubleshooting the enantiomeric excess (e.e.) of this chiral amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

SECTION 1: METHOD SELECTION & INITIAL SETUP

Question 1: What is the best chromatographic technique to determine the enantiomeric excess of 1-cyclohexylpropan-2-amine?

Answer: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most robust and widely used technique for this purpose.[1][2][3] Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are excellent starting points due to their broad applicability for separating chiral amines.[1][2]

  • Expertise & Causality: Chiral HPLC provides direct separation of the enantiomers, allowing for straightforward quantification based on peak area. The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. These complexes have different energies of formation and dissociation, leading to different retention times. For primary amines like 1-cyclohexylpropan-2-amine, the amino group and the stereocenter are key interaction points with the CSP.

Gas Chromatography (GC) is a viable alternative but typically requires derivatization of the amine to increase its volatility and improve peak shape.[4][5]

Question 2: My sample is an HCl salt. How should I prepare it for analysis?

Answer: The preparation depends on the chosen analytical technique.

  • For HPLC (Reversed-Phase or Polar Organic Mode): You can often dissolve the HCl salt directly in the mobile phase or a compatible solvent. The acidic nature of the salt is generally not problematic and can sometimes even improve peak shape by reducing interactions with residual silanols on the silica support.

  • For HPLC (Normal-Phase): It is highly recommended to neutralize the HCl salt to the free base. Dissolve the salt in a minimal amount of water, add a base (e.g., 1M NaOH) until the pH is >10, and then extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer (e.g., with Na₂SO₄), evaporate the solvent, and reconstitute the residue in the mobile phase or a compatible solvent like hexane/isopropanol.

  • For GC Analysis: Neutralization to the free base followed by derivatization is almost always necessary. The free amine is more volatile and amenable to the derivatization reactions required for GC.[4]

Trustworthiness: Failure to prepare the sample appropriately is a common source of error. Injecting the salt form in a normal-phase HPLC system can lead to poor peak shape or no elution at all. Forgetting to neutralize before GC derivatization will result in reaction failure.

SECTION 2: HPLC TROUBLESHOOTING

Question 3: I'm not seeing any separation of my enantiomers on my chiral column. What should I do first?

Answer: This is a common method development challenge. Follow this systematic approach:

  • Verify Method Parameters: Double-check that your mobile phase composition, flow rate, and column temperature match the intended method.[6][7] Simple errors in mobile phase preparation are a frequent cause of failure.

  • Confirm Column Suitability: Ensure the chosen Chiral Stationary Phase (CSP) is appropriate for primary amines. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a strong first choice.[1][8] Consult the column manufacturer's application notes or guides.

  • Screen Different Mobile Phase Modes: Chiral separations are highly sensitive to the mobile phase. If you started in normal-phase (e.g., hexane/ethanol), try polar organic mode (e.g., acetonitrile/methanol) or reversed-phase (e.g., acetonitrile/water with a buffer).[6] The interaction mechanism between the analyte and the CSP changes dramatically with the solvent system.

  • Incorporate Additives: For amines, peak shape and resolution can be dramatically improved by adding small amounts of an acidic or basic modifier to the mobile phase.[6][9]

    • Normal Phase/Polar Organic: Add 0.1% of an amine like diethylamine (DEA) or triethylamine (TEA) to reduce peak tailing.

    • Reversed Phase: Add 0.1% trifluoroacetic acid (TFA) or formic acid.

dot graph TD { A[No Enantiomeric Separation] --> B{Verify Method Parameters}; B --> C{Is Column Type Appropriate?}; C --> D{Screen Different Mobile Phases}; D --> E{Incorporate Mobile Phase Additives}; E --> F[Resolution Achieved];

} caption: Initial troubleshooting workflow for lack of enantiomeric separation.

Question 4: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?

Answer: Optimizing resolution involves fine-tuning your method. Once you have initial selectivity, small changes can have a large impact.

  • Adjust Mobile Phase Strength: In normal phase, decrease the percentage of the polar modifier (e.g., alcohol). In reversed-phase, decrease the percentage of the organic solvent (e.g., acetonitrile). This will increase retention times and often give the enantiomers more time to interact with the CSP, improving resolution.

  • Change the Flow Rate: Resolution is often improved by decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[10][11] This enhances the efficiency of the separation but at the cost of longer run times.

  • Optimize Temperature: Temperature has a complex and unpredictable effect on chiral separations.[10][11] It is an excellent parameter to screen. Try running the analysis at different temperatures (e.g., 15°C, 25°C, and 40°C). Lower temperatures often improve resolution but increase backpressure.

  • Switch the Alcohol Modifier (Normal Phase): If using ethanol, try switching to isopropanol (IPA) or vice-versa. The structural differences in the alcohol can significantly alter the chiral recognition mechanism.

ParameterAction to Improve ResolutionExpected Outcome & (Potential Trade-off)
Mobile Phase Strength Decrease % strong solventIncreased retention & resolution (Longer run time)
Flow Rate Decrease flow rateIncreased efficiency & resolution (Longer run time)
Temperature Screen low, ambient, high TUnpredictable; can increase or decrease selectivity
Column Length Use a longer columnIncreased efficiency & resolution (Higher backpressure)

Question 5: My peaks are tailing badly. What is causing this and how do I fix it?

Answer: Peak tailing for basic compounds like amines is typically caused by secondary interactions with acidic sites (residual silanols) on the silica surface of the column packing.[6]

  • Primary Solution: Use Additives: As mentioned in Q3, adding a basic modifier like DEA or TEA (0.1-0.2%) to your normal-phase or polar organic mobile phase is the most effective solution.[6] The additive competes with your analyte for the active sites, masking them and resulting in more symmetrical peaks.

  • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.[6][12]

  • Reduce Mass Load: Injecting too much sample can overload the column, leading to broad, tailing, or fronting peaks.[6] Try reducing the injection volume or diluting your sample.

SECTION 3: GC & NMR ANALYSIS

Question 6: Can I use Gas Chromatography (GC)? What are the key considerations?

Answer: Yes, GC can be an excellent technique, especially for high-throughput analysis. However, it requires converting your non-volatile amine into a volatile derivative.[4]

  • Derivatization is Mandatory: The primary amine must be derivatized. A common method is acylation with a reagent like trifluoroacetic anhydride (TFAA).[5][13] This converts the polar amine into a less polar, more volatile amide.

  • Method 1: Chiral Derivatizing Agent (CDA): React the racemic amine with a single enantiomer of a chiral derivatizing agent (e.g., (S)-N-trifluoroacetylprolyl chloride). This creates a pair of diastereomers which can then be separated on a standard, achiral GC column (like a DB-5 or HP-5).

    • Causality: Diastereomers have different physical properties and do not require a chiral environment to be separated.

    • Trustworthiness: A key pitfall is ensuring the CDA is 100% enantiomerically pure and that the reaction goes to completion. Any impurity or side reaction can lead to inaccurate e.e. calculations.[14]

  • Method 2: Chiral GC Column: Derivatize the amine with an achiral reagent (like TFAA) and separate the resulting enantiomeric amides on a chiral GC column (e.g., a cyclodextrin-based column).[5] This is often the more reliable of the two GC methods.

Question 7: How can I use NMR to determine enantiomeric excess?

Answer: NMR spectroscopy offers a powerful way to determine e.e. without chromatographic separation. The strategy is to convert the pair of enantiomers into a pair of diastereomers in the NMR tube, which will have distinct and non-equivalent NMR signals.[15]

  • Method: Chiral Solvating Agents (CSAs): This is the simplest approach. You add a chiral solvating agent directly to a solution of your amine (as the free base) in an NMR solvent like CDCl₃.[16][17] The CSA forms rapid, reversible diastereomeric complexes with each enantiomer.

    • Expertise: The different spatial arrangements of these complexes cause certain protons in your analyte (e.g., the proton on the stereocenter or the adjacent methyl group) to experience slightly different magnetic environments. This breaks their chemical shift equivalence, resulting in two separate signals (or sets of signals) for the two enantiomers. The e.e. is calculated from the integration ratio of these signals.

    • Recommended CSAs: For amines, common CSAs include (R)- or (S)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) or (R)- or (S)-1,1'-Bi-2-naphthol (BINOL).[16][18]

dot graph TD { A[Prepare Free Base in CDCl3] --> B[Add Chiral Solvating Agent (e.g., TFAE)]; B --> C[Acquire 1H NMR Spectrum]; C --> D{Are Key Proton Signals Split?}; D -- Yes --> E[Integrate Separated Signals]; E --> F[Calculate e.e. from Integral Ratio]; D -- No --> G[Try Different CSA or Increase Concentration]; G --> C;

} caption: Workflow for e.e. determination by NMR using a Chiral Solvating Agent.

SECTION 4: CALCULATION & VALIDATION

Question 8: How do I correctly calculate the enantiomeric excess?

Answer: The formula for enantiomeric excess (% e.e.) is straightforward and is calculated from the peak areas of the two enantiomers obtained from your chromatogram.[19][20]

Let A₁ be the area of the major enantiomer and A₂ be the area of the minor enantiomer.

% e.e. = [ (A₁ - A₂) / (A₁ + A₂) ] * 100

  • Example: If the peak area for your desired (2S) enantiomer is 98,500 units and the area for the (2R) enantiomer is 1,500 units:

    • A₁ = 98,500

    • A₂ = 1,500

    • % e.e. = [ (98,500 - 1,500) / (98,500 + 1,500) ] * 100

    • % e.e. = [ 97,000 / 100,000 ] * 100 = 97%

Trustworthiness: A common mistake is to simply calculate the percentage of the major enantiomer. An 80:20 mixture of enantiomers has a 60% e.e., not 80%.[21] The e.e. represents the excess of one enantiomer over the racemic portion of the mixture.

PROTOCOLS

Protocol 1: HPLC Screening Method for 1-cyclohexylpropan-2-amine

This protocol outlines a starting point for method development.

  • Column: A polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

  • Sample Preparation: Prepare a ~1 mg/mL solution of the amine (as free base or HCl salt) in the mobile phase.

  • Mobile Phase Screening:

    • Condition A (Normal Phase): 90:10 Hexane / Isopropanol + 0.1% DEA.

    • Condition B (Polar Organic): 100% Methanol + 0.1% DEA.

  • HPLC Conditions:

    • Flow Rate: 0.7 mL/min.

    • Temperature: 25°C.

    • Injection Volume: 5 µL.

    • Detection: UV at 210 nm.

  • Analysis: Inject a racemic standard first to confirm the separation of both enantiomers. Then, inject the sample. If resolution is poor, proceed with the optimization steps described in Question 4.

References

  • Benchchem. Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC.
  • Benchchem. Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Aboul-Enein, H. Y., Rothchild, R., & Sinnema, A. (1992). NMR STUDIES OF DRUGS. CHIRAL SOLVATING AGENTS FOR DIRECT DETERMINATION OF ENANTIOMERIC EXCESS OF THE CARDIAC ANTIARRHYTHMIC, MEXILETINE. Marcel Dekker, Inc.
  • Acta Naturae. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • Semantic Scholar. 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents.
  • ResearchGate. NMR determination of enantiomeric excess.
  • Royal Society of Chemistry. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers.
  • ARPI - UNIPI. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
  • Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Adams, J. D., et al. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences.
  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation.
  • Journal of Chemical Education. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • PMC. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines.
  • Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions.
  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution.
  • Sigma-Aldrich. Proline Derivatization and Enantioresolution by Chiral GC.
  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Study.com. Enantiomeric Excess | Formula, Calculation & Example.
  • Chemistry Steps. (2022). Enantiomeric Excess (ee) and Specific Rotation Practice Problems.
  • Phenomenex. Chiral HPLC Separations.
  • HPLC.eu. chiral columns.
  • YouTube. (2023). How To Calculate Enantiomeric Excess - Stereochemistry.

Sources

Troubleshooting

Minimizing hygroscopicity issues with (2S)-1-cyclohexylpropan-2-amine hydrochloride storage

Technical Support Center: (2S)-1-cyclohexylpropan-2-amine hydrochloride A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for (2S)-1-cyclohexylpropan-2-amine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2S)-1-cyclohexylpropan-2-amine hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (2S)-1-cyclohexylpropan-2-amine hydrochloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions for the challenges associated with the storage and handling of this hygroscopic compound. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Section 1: Understanding the Challenge: Hygroscopicity

Q1: What does it mean for (2S)-1-cyclohexylpropan-2-amine hydrochloride to be hygroscopic?

A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1][2] For (2S)-1-cyclohexylpropan-2-amine hydrochloride, an amine hydrochloride salt, this means the compound has an affinity for water molecules.[3] When exposed to ambient air, it will actively draw in water vapor, which can lead to a range of undesirable physical and chemical changes.[4]

Q2: Why is this compound hygroscopic? What is the chemical mechanism?

A2: The hygroscopicity of (2S)-1-cyclohexylpropan-2-amine hydrochloride is primarily due to the presence of the amine hydrochloride salt functionality. The ionic nature of the hydrochloride salt and the potential for hydrogen bonding with water molecules are key contributing factors. The chloride ion and the protonated amine group can both interact strongly with the polar water molecules, drawing them into the crystal lattice or onto the surface of the solid.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered when working with (2S)-1-cyclohexylpropan-2-amine hydrochloride and provides actionable solutions.

Q3: I opened a new bottle of the compound, and it has already formed clumps. What should I do?

A3: Clumping is a classic sign of moisture absorption.[5] Here’s a troubleshooting workflow to assess and manage the situation:

Initial Assessment:

  • Visual Inspection: Determine the severity of the clumping. Are they soft and easily broken, or hard, caked masses?

  • Quantify Water Content: If your lab has the capability, the most accurate way to assess the extent of water absorption is to perform a Karl Fischer titration.[6][] This will give you a precise percentage of water content.

Actionable Solutions:

  • For Minor Clumping (Soft Aggregates): If the clumping is not severe, you may be able to gently break up the aggregates with a clean, dry spatula inside a low-humidity environment, such as a glovebox or in a room with a robust dehumidification system.[8]

  • For Severe Caking: If the powder is severely caked or has a wet appearance, do not use it for experiments that require precise weighing of the solid.[4] The high water content will lead to inaccurate measurements of the active compound.[9] In this case, the best course of action is to prepare a stock solution of the entire batch and then determine the exact concentration of this solution using an analytical method like HPLC or titration.[4][10]

Q4: My weight measurements for the compound are inconsistent. Could this be related to its hygroscopicity?

A4: Absolutely. Inconsistent weight measurements are a common consequence of handling hygroscopic materials in an uncontrolled environment. The continuous absorption of atmospheric moisture will cause the weight of the sample to increase over time on the analytical balance.

Protocol for Accurate Weighing:

  • Environment Control: Whenever possible, perform weighing inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[4] If a glovebox is unavailable, work in an area with the lowest possible humidity and have all equipment ready to minimize exposure time.[11]

  • Rapid Weighing: Work quickly and efficiently. Have your spatula, weigh boat, and receiving flask ready before opening the main container.

  • Minimize Exposure: Only uncap the stock bottle for the brief moment it takes to remove the required amount of material. Close it tightly immediately afterward.

  • Use Appropriate Weighing Vessels: A weighing boat with a lid can help to minimize moisture uptake during transfer.

Q5: I've noticed a change in the physical appearance of the powder over time (e.g., color change, becoming sticky). What does this indicate?

A5: Changes in physical appearance beyond simple clumping can be a sign of chemical degradation.[12] Absorbed water can act as a solvent, potentially accelerating degradation pathways such as hydrolysis.[13][14]

Investigative Steps:

  • Review Storage Conditions: Verify that the compound has been stored according to the recommendations (see FAQ section).

  • Analytical Characterization: If you suspect degradation, re-characterize the material using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) to check for the presence of impurities.

  • Disposal: If significant degradation is confirmed, the material should be disposed of according to your institution's safety protocols.

Section 3: Frequently Asked Questions (FAQs)

Storage and Handling

Q6: What are the ideal long-term storage conditions for (2S)-1-cyclohexylpropan-2-amine hydrochloride?

A6: To maintain the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry place.[4] The use of a desiccator containing a drying agent like silica gel is highly recommended to create a low-humidity microenvironment.[15][16] For particularly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice.

Parameter Recommendation Rationale
Temperature Ambient (18-25 °C)Prevents potential degradation from excessive heat.[15]
Humidity As low as possible (ideally <40% RH)Minimizes moisture absorption and associated issues.[17]
Atmosphere Inert gas (e.g., Argon, Nitrogen) or in a desiccatorProtects from atmospheric moisture.[16]
Container Tightly sealed, non-reactive material (e.g., glass)Prevents moisture ingress and chemical reactions with the container.[3]

Q7: How should I handle the compound during experimental setup to minimize moisture exposure?

A7: The key is to minimize the time the compound is exposed to the ambient atmosphere.

  • Pre-weigh in a Controlled Environment: If possible, pre-weigh the required amounts in a glovebox or a low-humidity chamber and store them in sealed vials until use.[8]

  • Use of Anhydrous Solvents: When preparing solutions, use anhydrous solvents to avoid introducing additional water into your experiment.

  • Quick Transfers: Have all necessary equipment and reagents ready to facilitate a rapid and efficient workflow.

Impact on Experiments

Q8: How can absorbed water affect my experimental results?

A8: The presence of excess water can have several detrimental effects:

  • Inaccurate Concentrations: If the material has absorbed a significant amount of water, the actual weight of the active compound will be less than the measured weight, leading to the preparation of solutions with lower than intended concentrations.[4]

  • Altered Chemical Reactions: Water can act as a reactant or a catalyst in certain chemical reactions, potentially leading to the formation of byproducts or affecting reaction kinetics.

  • Physical Property Changes: Increased water content can alter the dissolution rate and other physical properties of the solid, which is particularly critical in formulation and drug delivery studies.[18]

Q9: I am performing a reaction that is sensitive to water. What extra precautions should I take?

A9: For moisture-sensitive reactions, the following additional steps are crucial:

  • Drying of the Compound: If you suspect your compound has absorbed moisture, you may consider drying it under vacuum at a temperature that will not cause degradation. However, this should be done with caution and ideally validated to ensure the compound's stability under these conditions.

  • Use of a Glovebox: All manipulations, including weighing, transfer, and reaction setup, should be performed in a glovebox with a dry, inert atmosphere.

  • Anhydrous Techniques: Employ standard anhydrous techniques, including the use of flame-dried glassware and anhydrous solvents.

Analytical Testing

Q10: What is the best method to determine the water content of my (2S)-1-cyclohexylpropan-2-amine hydrochloride sample?

A10: Karl Fischer titration is the most widely used and accurate method for determining the water content in pharmaceutical substances.[6][] It is a selective and quantitative method that can detect even small amounts of water. Other methods like thermogravimetric analysis (TGA) can also provide information on water loss upon heating.[19][20]

Section 4: Experimental Protocols and Visual Guides

Protocol: Accurate Weighing of (2S)-1-cyclohexylpropan-2-amine hydrochloride in a Standard Laboratory Setting

  • Preparation:

    • Ensure the analytical balance is calibrated and located in an area with minimal drafts.

    • Have clean, dry spatulas and weigh boats ready.

    • Prepare the receiving vessel (e.g., flask with solvent) and have it nearby.

  • Taring:

    • Place the weigh boat on the balance and tare it.

  • Transfer:

    • Quickly open the stock container of (2S)-1-cyclohexylpropan-2-amine hydrochloride.

    • Using a clean, dry spatula, promptly transfer an approximate amount of the solid to the weigh boat.

    • Immediately and securely close the stock container.

  • Weighing:

    • Record the weight of the solid as quickly as possible.

  • Dissolution:

    • Immediately transfer the weighed solid to the prepared receiving vessel.

Diagram: Decision-Making Workflow for a Hygroscopic Sample

Hygroscopic_Workflow start Receive/Open Container of (2S)-1-cyclohexylpropan-2-amine hydrochloride visual_inspection Visually Inspect Powder start->visual_inspection is_free_flowing Is the powder free-flowing? visual_inspection->is_free_flowing severe_caking Severe Caking / Wet Appearance visual_inspection->severe_caking Observe severe caking minor_clumping Minor Clumping Observed is_free_flowing->minor_clumping No is_free_flowing->severe_caking use_immediately Use immediately for non-critical applications or prepare a stock solution. is_free_flowing->use_immediately Yes improve_procedures Review and improve storage and handling procedures. Consider using a desiccator or glovebox. minor_clumping->improve_procedures do_not_use Do not use for experiments requiring high purity or accurate weighing of the solid. severe_caking->do_not_use improve_procedures->is_free_flowing prepare_stock Prepare a stock solution of the entire batch. do_not_use->prepare_stock determine_concentration Determine the exact concentration of the stock solution using an appropriate analytical method (e.g., titration, HPLC). prepare_stock->determine_concentration store_stock Store the standardized stock solution in airtight containers at the recommended temperature. determine_concentration->store_stock

Caption: Decision-making workflow for handling (2S)-1-cyclohexylpropan-2-amine hydrochloride upon observation of clumping or caking.

References

  • Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. ResearchGate. Available at: [Link]

  • Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • Pudipeddi, M., & Serajuddin, A. T. (2013). Effect of water on the chemical stability of amorphous pharmaceuticals: I. Small molecules. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Allada, R. (2016). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. ResearchGate. Available at: [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. B&M Scientific. Available at: [Link]

  • CD Formulation. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights. Available at: [Link]

  • DENIOS. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry. DENIOS. Available at: [Link]

  • Shivam Lad, Dr. Sachin Narkhede, Dr. Shailesh Luhar, Dr. Anuradha Prajapati. (2022). REVIEW ON MOISTURE CONTENT: A STABILITY PROBLEM IN PHARMACEUTICALS. EPRA JOURNALS. Available at: [Link]

  • Murikipudi, V., Gupta, P., & Sihorkar, V. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Pharmaceutical development and technology. Available at: [Link]

  • Cole-Parmer. (2024, February 18). The Importance of Humidity Control & Monitoring. Cole-Parmer. Available at: [Link]

  • Moisture Cure. (n.d.). Cleanroom and Laboratory Humidity Control. Moisture Cure. Available at: [Link]

  • AQUALAB. (n.d.). Pros and cons of water activity in pharmaceutical applications. AQUALAB by Addium. Available at: [Link]

  • Bry-Air. (n.d.). Humidity Control in Laboratories and Instrumentation Rooms. Bry-Air. Available at: [Link]

  • NJ Labs. (2023, August 17). Water Determination vs. Water Activity in the Testing of Pharmaceutical Products. NJ Labs. Available at: [Link]

  • Bracco, P. (n.d.). The Impact Of Water Activity On The Chemical and Physical Stability Of Oral Solid Dosage Products. Pharmaceutical Online. Available at: [Link]

  • Scientific Laboratory Supplies. (2025, June 12). Understanding Humidity's Impact on Lab Conditions. Scientific Laboratory Supplies. Available at: [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • Condair. (n.d.). Humidity For Laboratories. Condair. Available at: [Link]

  • Stolarczyk, J., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. Available at: [Link]

  • diplomata comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. diplomata comercial. Available at: [Link]

  • Li, Y., & He, X. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. Available at: [Link]

  • Halocarbon. (2025, March 10). Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. Halocarbon. Available at: [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. Available at: [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Pharmaguideline. Available at: [Link]

  • AZoM. (2019, May 14). Moisture Analysis in the Pharmaceutical Industry. AZoM. Available at: [Link]

  • MDPI. (2024, March 29). An Overview of Degradation Strategies for Amitriptyline. MDPI. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). CHAPTER 2: Hydrolytic Degradation. Books - The Royal Society of Chemistry. Available at: [Link]

  • PMC. (2020, January 2). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. PMC. Available at: [Link]

  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of pharmaceutical sciences. Available at: [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?. HepatoChem. Available at: [Link]

  • ARL Bio Pharma. (n.d.). Water Content of APIs and Its Impact on Potency Results. ARL Bio Pharma. Available at: [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available at: [Link]

Sources

Optimization

Identification of common impurities in (2S)-1-cyclohexylpropan-2-amine hydrochloride production

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (2S)-1-cyclohexylpropan-2-amine hydrochloride. This document provides...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (2S)-1-cyclohexylpropan-2-amine hydrochloride. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to impurity identification and control during its production.

I. Understanding the Synthetic Landscape and Potential Impurities

The synthesis of chiral amines like (2S)-1-cyclohexylpropan-2-amine is a critical process in the development of many pharmaceutical agents. The control of impurities is paramount, as even small amounts of contaminants can have significant impacts on the efficacy and safety of the final active pharmaceutical ingredient (API). The most probable synthetic routes to (2S)-1-cyclohexylpropan-2-amine involve the reductive amination of 1-cyclohexylpropan-2-one (cyclohexylacetone) or the Leuckart-Wallach reaction. Each of these pathways presents a unique profile of potential impurities.

II. Troubleshooting Guide: Identification and Mitigation of Common Impurities

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Q1: My final product shows a peak corresponding to the wrong enantiomer, (2R)-1-cyclohexylpropan-2-amine. What are the likely causes and how can I improve the enantiomeric excess?

Root Causes:

  • Inefficient Chiral Catalyst or Auxiliary: In asymmetric synthesis, the catalyst or chiral auxiliary is responsible for directing the reaction towards the desired stereoisomer. Incomplete stereocontrol will inevitably lead to the formation of the (R)-enantiomer.

  • Racemization: The desired (S)-enantiomer may undergo racemization under certain reaction or work-up conditions, such as exposure to harsh acids, bases, or elevated temperatures.

Troubleshooting and Optimization:

  • Catalyst/Auxiliary Screening:

    • Evaluate Catalyst Loading: Insufficient catalyst may lead to a higher proportion of the non-catalyzed, non-stereoselective reaction.

    • Screen Different Chiral Ligands/Auxiliaries: The choice of chiral ligand or auxiliary is critical. Experiment with a variety of commercially available options to find the one that provides the highest enantioselectivity for your specific substrate.

  • Reaction Condition Optimization:

    • Temperature Control: Lowering the reaction temperature can often improve enantioselectivity by favoring the transition state leading to the desired enantiomer.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's effectiveness. Screen a range of solvents to identify the optimal medium.

  • Purification:

    • Chiral Resolution: If a racemic or near-racemic mixture is produced, chiral resolution techniques, such as diastereomeric salt formation with a chiral acid followed by crystallization, can be employed to isolate the desired (S)-enantiomer.

Q2: I am observing an impurity with a mass corresponding to an N-formyl derivative of my target compound. How is this formed and how can I prevent it?

Root Cause:

This impurity is a characteristic byproduct of the Leuckart-Wallach reaction . In this reaction, formamide or ammonium formate serves as both the amine source and the reducing agent.[1][2][3] The intermediate imine can be formylated by formic acid or formamide, leading to the N-formyl impurity.

Troubleshooting and Optimization:

  • Hydrolysis of the N-formyl impurity: The N-formyl group can typically be removed by acid or base-catalyzed hydrolysis to yield the desired primary amine.

    • Acid Hydrolysis: Reflux the crude product with aqueous hydrochloric acid.

    • Base Hydrolysis: Treat the crude product with a solution of sodium hydroxide or potassium hydroxide.

  • Alternative Synthetic Route: If the N-formyl impurity is difficult to remove or if its formation is significantly impacting the yield, consider switching to a different synthetic method, such as direct reductive amination using a different reducing agent.

Q3: My analysis shows the presence of a di-substituted amine impurity, N,N-bis(1-cyclohexylpropan-2-yl)amine. What leads to its formation?

Root Cause:

This impurity arises from the over-alkylation of the primary amine product. The newly formed (2S)-1-cyclohexylpropan-2-amine can act as a nucleophile and react with another molecule of the starting ketone (cyclohexylacetone) to form a secondary amine after reduction. This is more common in direct reductive amination.

Troubleshooting and Optimization:

  • Control of Stoichiometry:

    • Excess Amine Source: Use a significant excess of the ammonia source (e.g., ammonia, ammonium acetate) relative to the ketone. This will increase the probability of the ketone reacting with the primary amine source rather than the product amine.

  • Reaction Conditions:

    • Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture. This helps to ensure that the initially formed imine is reduced before the product amine can react with the remaining ketone.

Q4: I'm detecting residual starting material (1-cyclohexylpropan-2-one) in my final product. How can I improve the conversion?

Root Cause:

Incomplete reaction is the direct cause of residual starting material. This can be due to several factors:

  • Insufficient reaction time or temperature.

  • Deactivation of the catalyst.

  • Sub-optimal stoichiometry of reagents.

Troubleshooting and Optimization:

  • Reaction Monitoring:

    • TLC or GC/LC-MS Analysis: Regularly monitor the reaction progress to determine the point of maximum conversion.

  • Optimization of Reaction Parameters:

    • Increase Reaction Time/Temperature: If the reaction is sluggish, cautiously increasing the reaction time or temperature may drive it to completion. Be mindful that this could also lead to the formation of other impurities.

    • Reagent Stoichiometry: Ensure that the reducing agent and amine source are present in sufficient molar excess.

  • Purification:

    • Distillation or Crystallization: Unreacted ketone can often be removed through careful distillation (if the boiling points are sufficiently different) or by crystallization of the amine hydrochloride salt, leaving the more non-polar ketone in the mother liquor.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities I should be aware of when synthesizing (2S)-1-cyclohexylpropan-2-amine hydrochloride?

You should be vigilant for the following classes of impurities:

  • Stereoisomeric Impurities: The most critical impurity is the undesired (2R)-enantiomer. Diastereomeric impurities can also be present if a chiral auxiliary is used in the synthesis.

  • Process-Related Impurities:

    • Starting Materials and Intermediates: Unreacted 1-cyclohexylpropan-2-one and any reaction intermediates.

    • Reagents and By-products: By-products from the specific reaction, such as N-formyl derivatives in the Leuckart-Wallach reaction, or over-alkylation products.

    • Residual Solvents: Solvents used in the reaction and purification steps can be retained in the final product.[4][5][6][7]

    • Catalyst Residues: Trace amounts of metal catalysts (e.g., Palladium, Rhodium, Nickel) may remain in the product.[8][9][10]

  • Degradation Products: The amine may degrade over time or under certain conditions (e.g., exposure to light, air, or high temperatures).

Q2: What analytical techniques are best suited for identifying and quantifying these impurities?

A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:

Analytical TechniqueApplication for Impurity Analysis
Chiral High-Performance Liquid Chromatography (HPLC) The gold standard for separating and quantifying enantiomeric impurities.
Gas Chromatography (GC) Useful for analyzing volatile impurities, including residual solvents and starting materials like cyclohexylacetone.
Liquid Chromatography-Mass Spectrometry (LC-MS) Powerful for detecting and identifying unknown impurities by providing molecular weight information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Essential for structural elucidation of the final product and any isolated impurities.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) The preferred method for quantifying trace metal catalyst residues.[8]

Q3: How can I effectively remove residual solvents from my final hydrochloride salt?

Residual solvents are a common process-related impurity.[4][5][6][7] Here are some effective removal strategies:

  • Drying under Vacuum: This is the most common method. The temperature should be carefully chosen to be high enough to remove the solvent but not so high as to cause degradation of the product.

  • Trituration/Re-slurrying: Suspending the solid product in a solvent in which it is poorly soluble but the impurity is soluble can effectively wash away the residual solvent.

  • Recrystallization: Dissolving the product in a suitable solvent and allowing it to crystallize slowly can leave impurities, including solvents, in the mother liquor.

Q4: Are there any specific safety concerns I should be aware of when handling potential impurities?

Yes, some potential impurities may have their own toxicological profiles. For example, some starting materials or reagents used in the synthesis could be toxic or irritants. It is crucial to handle all materials with appropriate personal protective equipment (PPE) and to consult the Safety Data Sheet (SDS) for each substance. When synthesizing a new chemical entity, it is prudent to treat all intermediates and by-products as potentially hazardous until their toxicological properties have been thoroughly evaluated.

IV. Visualizing Impurity Formation Pathways

The following diagrams illustrate the potential formation of key impurities during the synthesis of (2S)-1-cyclohexylpropan-2-amine.

G cluster_0 Reductive Amination Pathway Ketone 1-Cyclohexylpropan-2-one Imine Intermediate Imine Ketone->Imine + Ammonia Source Ammonia Ammonia Source Ammonia->Imine Product_S (2S)-1-Cyclohexylpropan-2-amine Imine->Product_S + [H] (Chiral Catalyst) Product_R (2R)-1-Cyclohexylpropan-2-amine (Enantiomeric Impurity) Imine->Product_R + [H] (Poor Enantioselectivity) Secondary_Amine Di-substituted Amine (Over-alkylation Impurity) Product_S->Secondary_Amine + Ketone, + [H] G cluster_1 Leuckart-Wallach Pathway Ketone_LW 1-Cyclohexylpropan-2-one N_Formyl N-formyl Intermediate Ketone_LW->N_Formyl + Formamide Formamide Formamide / Ammonium Formate Formamide->N_Formyl Product_LW (2S)-1-Cyclohexylpropan-2-amine N_Formyl->Product_LW Hydrolysis N_Formyl_Impurity N-formyl Impurity N_Formyl->N_Formyl_Impurity Incomplete Hydrolysis

Caption: Leuckart-Wallach Pathway and N-formyl Impurity Formation.

V. References

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]

  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. PubMed. Available at: [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. Available at: [Link]

  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. SciSpace. Available at: [Link]

  • The curious incident of the catalytic amine that never was. Chemistry World. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. Available at: [Link]

  • (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available at: [Link]

  • The Leuckart Reaction. ResearchGate. Available at: [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service. Available at: [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. ACS Publications. Available at: [Link]

  • (2S)-1-Cyclohexylpropan-2-amine CAS#: 5913-12-2. ChemWhat. Available at: [Link]

  • Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. ACS Publications. Available at: [Link]

  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. Available at: [Link]

  • Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. ResearchGate. Available at: [Link]

  • Elemental analysis and heavy metals for the pharmaceutical sector. UFAG Laboratorien AG. Available at: [Link]

  • Reduction of enamines and derivatives. Organic Chemistry Portal. Available at: [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). ICH. Available at: [Link]

  • Reductive Amination. Organic Chemistry Tutor. Available at: [Link]

  • Leuckart reaction. Wikipedia. Available at: [Link]

  • Removal of impurities from amines. Google Patents. Available at:

  • (2S)-1-cyclohexylpropan-2-amine. PubChem. Available at: [Link]

  • Guideline on the specification limits for residues of metal catalysts. European Medicines Agency. Available at: [Link]

  • Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activated Imines. ACS Publications. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Manganese catalysed enantioselective hydrogenation of in situ-synthesised imines: efficient asymmetric synthesis of amino-indane derivatives. Royal Society of Chemistry. Available at: [Link]

  • 1-CYCLOHEXYLPROPAN-2-AMINE, (2S)-. GSRS. Available at: [Link]

  • Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. ACS Publications. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • (2S)-1-cyclohexyl-N-methylpropan-2-amine. Chemsrc. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • 1-Cyclohexylpropan-2-amine. PubChem. Available at: [Link]

  • Enantioselective Organocatalytic Reductive Amination. Macmillan Group - Princeton University. Available at: [Link]

  • NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Nature. Available at: [Link]

  • Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. MDPI. Available at: [Link]

Sources

Troubleshooting

Optimizing chiral column separation for (2S)-1-cyclohexylpropan-2-amine isomers

Ticket Subject: Method Development & Troubleshooting for (2S)-1-cyclohexylpropan-2-amine Enantiomers Analyte Class: Aliphatic Primary Amine (Volatile, Basic, Weak Chromophore) Support Level: Tier 3 (Advanced Method Devel...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Method Development & Troubleshooting for (2S)-1-cyclohexylpropan-2-amine Enantiomers Analyte Class: Aliphatic Primary Amine (Volatile, Basic, Weak Chromophore) Support Level: Tier 3 (Advanced Method Development)

Introduction: The Analytical Challenge

You are attempting to separate the enantiomers of 1-cyclohexylpropan-2-amine . Unlike its aromatic analog (amphetamine), this molecule presents two distinct challenges that cause 90% of method failures:

  • Weak UV Detection: The cyclohexyl ring lacks a conjugated

    
    -system. Standard UV detection at 254 nm will yield little to no signal.
    
  • Severe Tailing: As a primary aliphatic amine, it interacts strongly with residual silanols on the silica support of Chiral Stationary Phases (CSPs), leading to peak broadening that destroys resolution.

This guide provides a self-validating workflow to overcome these specific hurdles.

Module 1: Visualization & Detection (Critical)

ISSUE: "I injected the sample, but I see a flat baseline or noise."

ROOT CAUSE: The molecule is virtually "invisible" to standard UV detectors above 220 nm.

Troubleshooting Protocol: Detection Optimization
Detection ModeFeasibilityRecommendation
UV (254 nm) Zero Do not use. The molecule has no aromatic chromophore.
UV (200–210 nm) Moderate Use only with UV-transparent solvents (Hexane, Acetonitrile). Avoid Acetone or Ethyl Acetate.
ELSD / CAD High Recommended. Universal detection for non-chromophoric compounds.
MS (ESI+) High Excellent sensitivity. Requires volatile mobile phase additives.
RI (Refractive Index) Moderate Works for isocratic runs but has low sensitivity; not suitable for trace impurity analysis.

Actionable Step: If you are restricted to UV detection, you must derivatize the sample.

  • Derivatization Agent: Benzoyl chloride or 3,5-dinitrobenzoyl chloride.

  • Effect: Adds a strong chromophore (phenyl group), allowing detection at 254 nm and improving

    
    -
    
    
    
    interactions with the chiral selector, often enhancing selectivity.

Module 2: Mobile Phase Chemistry & Peak Shape

ISSUE: "I see peaks, but they are broad, tailing, or look like 'shark fins'."

ROOT CAUSE: Unsuppressed ionization of the primary amine group (


) interacting with the acidic silanols of the column packing.
The "Basic Additive" Rule

For polysaccharide columns (AD, OD, IA, IC, IG), a basic additive is mandatory .

Standard Protocol (Normal Phase):

  • Base Solvent: n-Hexane / Isopropyl Alcohol (IPA) (90:10).

  • Primary Additive: Diethylamine (DEA) at 0.1% .

  • Advanced Additive (If DEA fails): Ethylenediamine (EDA) at 0.1% .[1]

    • Note: EDA is a bidentate amine that more effectively blocks silanols than DEA for primary amine analytes.

Standard Protocol (Reversed Phase - Immobilized Columns Only):

  • Column: Chiralpak IG-3 or IC-3 (Immobilized).

  • Buffer: 20 mM Ammonium Bicarbonate (pH 9.0, adjusted with

    
    ).
    
  • Organic: Acetonitrile.[2][3][4]

  • Why: High pH suppresses the protonation of the amine (

    
    ), reducing ionic interactions with the stationary phase.
    

Module 3: Column Screening Workflow

ISSUE: "Which column should I start with?"

LOGIC: The separation relies on hydrogen bonding and steric fit within the chiral grooves. The lack of an aromatic ring in your analyte reduces


-

interaction potential, making the "fit" (inclusion complex) the primary separation mechanism.
Decision Matrix (DOT Visualization)

ChiralScreening Start Start: 1-cyclohexylpropan-2-amine Derivatized Is sample derivatized (Benzoyl/DNB)? Start->Derivatized Native Native Amine (Low UV / ELSD / MS) Derivatized->Native No Deriv_Yes Derivatized (Amide) (Standard UV 254nm) Derivatized->Deriv_Yes Yes Col_IG Column 1: Chiralpak IG (Immobilized Amylose) Mobile Phase: Hex/EtOH/EDA Native->Col_IG Check_Res Check Resolution (Rs) Col_IG->Check_Res Col_OD Column 2: Chiralcel OD-H (Cellulose Carbamate) Mobile Phase: Hex/IPA/DEA Col_OD->Check_Res Success Success: Rs > 1.5 Check_Res->Success Yes Fail_Native Rs < 1.5 or Tailing Check_Res->Fail_Native No Fail_Native->Col_OD Try Cellulose Switch_RP Switch to Reversed Phase (High pH: pH 9.5) Column: Chiralpak IG-3 Fail_Native->Switch_RP If NP fails Col_AD Column: Chiralpak AD-H (Amylose Carbamate) Deriv_Yes->Col_AD Col_AD->Check_Res

Caption: Workflow for selecting the stationary phase based on detection limits and derivatization status.

Module 4: Optimization Protocols

Experiment A: Temperature Tuning

Chiral recognition is thermodynamically driven. For aliphatic amines, lower temperatures often improve resolution by "freezing" the conformation of the chiral selector, increasing the enantioselectivity (


).
  • Step 1: Run method at 25°C.

  • Step 2: Decrease temperature to 10°C or 15°C.

  • Expected Outcome: Retention times will increase, but resolution (

    
    ) usually increases significantly due to entropy-enthalpy compensation.
    
Experiment B: The "Alcohol Switch"

If using Normal Phase (Hexane/Alcohol):

  • Amylose Columns (AD/IG/IA): Ethanol often provides better resolution than IPA.

  • Cellulose Columns (OD/IC): IPA is generally the standard starting point.

Frequently Asked Questions (FAQs)

Q1: Can I use Trifluoroacetic Acid (TFA) to sharpen the peaks? A: ABSOLUTELY NOT. This is a basic amine. Adding TFA will protonate the amine (


), making it extremely polar. It will repel from the non-polar stationary phase backbone and likely elute in the void volume or stick irreversibly to silanols depending on the mode. Always use basic additives (DEA/EDA) for basic amines. 

Q2: My retention times are drifting day-to-day. A: This is likely due to the evaporation of the volatile amine additive (DEA/EDA) from the mobile phase reservoir.

  • Fix: Prepare fresh mobile phase daily. Keep the bottle capped tightly. Use a pre-mixed line rather than on-line mixing if possible to ensure consistent additive concentration.

Q3: I am using Chiralpak AD-H and the pressure is rising. A: Did you use a derivatizing agent or a sample solvent that is incompatible?

  • Warning: AD-H is a coated phase. Do not inject samples dissolved in Ethyl Acetate, THF, or DCM, as these will strip the chiral selector off the silica. If you need these solvents for solubility, you must use an immobilized column (e.g., Chiralpak IA, IG, IC).

References

  • Chiral Technologies. (n.d.). Strategies for Method Development: Basic Compounds. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral Stationary Phases for HPLC Involving Polysaccharides. Chemical Society Reviews. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). Wiley.
  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® IG. Retrieved from [Link]

Sources

Optimization

Resolving degradation issues of (2S)-1-cyclohexylpropan-2-amine HCl in aqueous solution

The following technical guide serves as a specialized support resource for researchers and formulation scientists working with (2S)-1-cyclohexylpropan-2-amine HCl (also known as norpropylhexedrine or hexahydroamphetamine...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers and formulation scientists working with (2S)-1-cyclohexylpropan-2-amine HCl (also known as norpropylhexedrine or hexahydroamphetamine).[1]

This guide addresses the specific stability challenges associated with this primary amine in aqueous environments, distinguishing between oxidative instability, pH-dependent solubility shifts, and surface adsorption phenomena.[1]

[1]

Core Stability Profile & Degradation Mechanisms

The Molecule at a Glance
  • Compound: (2S)-1-cyclohexylpropan-2-amine Hydrochloride[1]

  • CAS: 90726-02-6 (HCl salt) / 5913-12-2 (Free base)[1]

  • Chemical Class: Chiral primary aliphatic amine.[1]

  • Critical Vulnerability: The

    
    -carbon (adjacent to the amine) and the amine nitrogen itself are susceptible to radical-mediated oxidation in aqueous solution, particularly in the presence of dissolved oxygen and trace metal ions.[1]
    
Primary Degradation Pathway: Oxidative Deamination

In aqueous solution, the degradation of (2S)-1-cyclohexylpropan-2-amine is rarely hydrolytic.[1] Instead, it follows a radical-initiated oxidative pathway.[1]

Mechanism:

  • Initiation: Trace metal ions (Fe³⁺, Cu²⁺) or UV light generate hydroxyl radicals (HO[1]•) from dissolved oxygen.[1][2]

  • Abstraction: A radical abstracts a hydrogen atom from the

    
    -carbon (the chiral center).[1]
    
  • Imine Formation: The resulting radical reacts with O₂ to form an imine intermediate.[1]

  • Hydrolysis: The imine hydrolyzes to form cyclohexylacetone (a ketone) and ammonia/ammonium.[1]

  • Secondary Reactions: The ketone can undergo further oxidation or condensation, leading to yellow/brown discoloration (polymerization).[1]

Visualization: Oxidative Degradation Pathway

DegradationPathway cluster_legend Legend Amine (2S)-1-cyclohexylpropan-2-amine (Intact API) Radical α-Carbon Radical (Intermediate) Amine->Radical H• Abstraction (via HO• / Metal Ions) Imine Imine Species (Unstable) Radical->Imine + O2 Ketone Cyclohexylacetone (Degradant) Imine->Ketone Hydrolysis (+H2O) Ammonia NH3 / NH4+ Imine->Ammonia Byproduct Polymer Colored Oligomers (Yellowing) Ketone->Polymer Condensation Safe Stable Form Risk Reactive/Toxic

Figure 1: Radical-mediated oxidative deamination pathway of primary amines in aqueous solution.

Troubleshooting Guide: Common Issues & Resolutions

Issue 1: Solution turns yellow or develops a haze over time.

Diagnosis: Oxidative degradation leading to "Schiff base" polymerization or ketone formation.[1] Root Cause: Dissolved oxygen in the water or headspace, likely catalyzed by trace metals in the buffer salts.

Investigation StepActionable Protocol
Check Headspace Ensure the vial/container was purged with Nitrogen or Argon.[1] Air in headspace accelerates oxidation.[1]
Check Buffer Quality Did you use high-grade salts? Trace Iron (Fe) in low-grade NaCl or phosphate buffers acts as a Fenton catalyst.[1]
Verify Light Exposure Was the solution stored in amber glass? UV light initiates the radical abstraction of the

-proton.[1]

Resolution Protocol:

  • Prepare all buffers using degassed, Type I water (resistivity >18.2 MΩ[1]·cm).

  • Add a chelating agent: 0.1 mM EDTA or DTPA to sequester trace metals.[1]

  • Filter solution through a 0.22 µm PVDF membrane (to remove polymerized particulates) and re-assay.[1]

Issue 2: Significant loss of potency (Assay) without visible degradation.

Diagnosis: Surface Adsorption (Sorption) or Volatilization.[1] Root Cause: The cyclohexyl group makes the molecule significantly lipophilic compared to simple amines.[1] It will stick to glass and certain plastics.[1]

Technical Insight: While the HCl salt is non-volatile, if the pH of your solution rises above the pKa (approx. 10.5), the amine converts to its free base form. The free base is volatile and lipophilic , leading to loss into the headspace or adsorption onto container walls.[1]

Resolution Protocol:

  • pH Control: Ensure the buffer pH is maintained at pH ≤ 6.0 . This keeps >99.9% of the molecule in the protonated (cationic) state, preventing volatilization and reducing hydrophobic adsorption.

  • Material Selection: Switch from standard borosilicate glass to silanized glass or polypropylene (PP) containers to minimize cationic exchange with glass silanols.[1]

Issue 3: Appearance of "Ghost Peaks" in HPLC Analysis.

Diagnosis: Carbonate formation or Buffer interaction.[1] Root Cause: Primary amines react reversibly with atmospheric CO₂ to form carbamates (R-NH-COO⁻).[1]

Resolution Protocol:

  • Acidify the sample: Adding 0.1% Formic Acid or dilute HCl to the HPLC vial immediately converts carbamates back to the parent amine and CO₂.

  • Avoid Carbonate Buffers: Do not use bicarbonate/carbonate buffers for this compound.[1]

Step-by-Step Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Use this protocol to establish a "Gold Standard" reference solution.

  • Weighing: Weigh accurately approx. 17.7 mg of (2S)-1-cyclohexylpropan-2-amine HCl.[1]

  • Solvent Prep:

    • Take 10 mL of Type I Water.[1]

    • Degas by sparging with Helium or Nitrogen for 15 minutes.[1]

    • Optional: Add EDTA disodium salt to a final concentration of 0.1 mM.[1]

  • Dissolution: Add the solid to the solvent.[1] Vortex for 30 seconds.

  • pH Check: Verify pH is between 4.0 and 6.0. If higher, adjust with 0.1 N HCl.[1] Do not use oxidizing acids like Nitric Acid.[1]

  • Storage: Aliquot into amber silanized glass vials . Overlay with Nitrogen gas before capping.[1] Store at +4°C.[1]

Protocol B: Rescue of Precipitated Samples

If a sample has precipitated, determine if it is salvageable.[1]

  • Centrifugation: Spin the sample at 10,000 x g for 5 minutes.

  • Supernatant Check: Analyze the supernatant by HPLC.

  • Pellet Analysis:

    • Wash the pellet with 0.1 N NaOH (to check if it dissolves -> indicates it was the free base).[1]

    • If it dissolves in NaOH, the precipitation was due to pH shift (Salt -> Free Base).[1] Correction: Adjust the original bulk solution pH down to < 6.0.

    • If it does not dissolve in NaOH but dissolves in organic solvent (MeOH/ACN), it is likely a degradation polymer.[1] Discard the sample.

Diagnostic Logic Tree

Use this flow to diagnose stability failures in real-time.

TroubleshootingTree Start Start: Stability Issue Detected IssueType What is the primary symptom? Start->IssueType Yellow Yellowing / Discoloration IssueType->Yellow Potency Potency Loss (No Color) IssueType->Potency Haze Haze / Precipitation IssueType->Haze Oxidation Cause: Oxidative Degradation Yellow->Oxidation Sorption Cause: Adsorption or Volatility Potency->Sorption SaltOut Cause: Salting Out or Carbonate Haze->SaltOut Action1 Action: Add EDTA, Purge O2, Check for Metal Contamination Oxidation->Action1 CheckPH Is pH > 7.0? Sorption->CheckPH YesPH Yes: Volatile Free Base formed CheckPH->YesPH True NoPH No: Surface Adsorption CheckPH->NoPH False Action2 Action: Lower pH to < 6.0 YesPH->Action2 Action3 Action: Switch to Silanized Glass or Polypropylene NoPH->Action3 Action4 Action: Acidify sample (removes Carbonate) or Dilute buffer SaltOut->Action4

Figure 2: Decision matrix for diagnosing (2S)-1-cyclohexylpropan-2-amine HCl stability failures.

Frequently Asked Questions (FAQ)

Q: Can I autoclave aqueous solutions of this compound? A: No. While the HCl salt has reasonable thermal stability, autoclaving (121°C) in the presence of oxygen and moisture will accelerate oxidative deamination and potential racemization at the chiral center.[1] Use 0.22 µm sterile filtration instead.

Q: Why does the peak shape tail in my HPLC method? A: Amines interact strongly with residual silanols on silica-based C18 columns.[1]

  • Fix: Use a "base-deactivated" column (e.g., C18 with high carbon load and end-capping) and ensure your mobile phase contains an amine modifier (like 0.1% Triethylamine or Trifluoroacetic acid) to compete for silanol sites.[1] High pH resistant columns (e.g., Hybrid silica) operated at pH 10 are also excellent for sharpening amine peaks.[1]

Q: Is the degradation reversible? A: No. The formation of the ketone (cyclohexylacetone) and subsequent polymers is irreversible.[1] Carbonate formation (carbamates) is reversible by acidification.[1]

Q: Does the chirality (2S) affect stability? A: Chemically, the (2S) and (2R) enantiomers have identical stability profiles in achiral environments.[1] However, if using biological buffers or enzymes, enzymatic degradation may be stereoselective.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12878583, (2S)-1-cyclohexylpropan-2-amine.[1] Retrieved from [Link][1]

  • Royal Society of Chemistry. Degradation mechanisms of simple aliphatic amines under ozonation.[1] Environmental Science: Processes & Impacts.[1] Retrieved from [Link]

  • MDPI (2025). Prediction of Thermal and Oxidative Degradation of Amines.[1] Retrieved from [Link][1]

  • National Institutes of Health. Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A.[1] (Analogous degradation pathway reference). Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting baseline noise in LC-MS analysis of (2S)-1-cyclohexylpropan-2-amine HCl

Welcome to the technical support guide for troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of (2S)-1-cyclohexylpropan-2-amine HCl. This small, polar, basic molecule (C₉H₁₉N, Monoisotopic Mass: 14...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of (2S)-1-cyclohexylpropan-2-amine HCl. This small, polar, basic molecule (C₉H₁₉N, Monoisotopic Mass: 141.1514 u)[1][2] presents unique analytical challenges that can often manifest as baseline noise, compromising sensitivity and data quality. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab. We will explore the root causes of these problems and provide systematic, field-proven protocols to resolve them, ensuring the integrity and reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My baseline is consistently high and noisy across the entire chromatogram. Where should I begin troubleshooting?

A1: High, random baseline noise is most often a sign of chemical contamination within the system. This elevates the background signal, making it difficult to detect low-level analytes.[3] The contamination can originate from several sources, including solvents, reagents, sample preparation, or the LC-MS instrument itself.[3][4]

The first step is to systematically isolate the source of the contamination. A "divide and conquer" strategy is highly effective.[5] We need to determine if the noise originates from the mass spectrometer (MS) or the liquid chromatography (LC) system.

dot

Caption: Systematic workflow to isolate the source of baseline noise.

Protocol 1: Systematic Noise Source Identification

  • Isolate the MS:

    • Disconnect the LC flow line from the MS ion source inlet.

    • Set up a syringe pump with a fresh solution of 50:50 LC-MS grade acetonitrile/water with 0.1% formic acid.

    • Infuse this solution directly into the MS at a typical flow rate (e.g., 5-10 µL/min).

    • Analysis: If the baseline is clean, the MS is not the source of the noise. If the noise persists, the issue lies with the MS ion source, gas supply, or the infusion solvent itself.[6] The ion source is the most common site of contamination and should be cleaned.[4]

  • Isolate the LC Flow Path:

    • If the MS is clean, reconnect the LC system.

    • Remove the analytical column and replace it with a zero-dead-volume union or a restriction capillary to generate backpressure.[6]

    • Pump your mobile phase through the system.

    • Analysis: If the noise returns, the contamination is in the mobile phase, solvent lines, degasser, pump, or autosampler.[7] Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives.[8][9] If the problem continues, flush the entire system.

  • Evaluate the Column:

    • If the baseline is clean without the column, the column is the likely source of the noise. This can be due to column bleed or accumulation of contaminants from previous injections.[10]

    • Follow the manufacturer's instructions to flush the column, typically with a strong organic solvent.[4] If the noise persists after cleaning, the column may need to be replaced.

Q2: I'm observing a periodic, pulsating baseline. What does this indicate?

A2: A regular, sawtooth-like, or pulsating baseline is almost always a mechanical issue related to the LC pump. [11][12] It indicates an unstable flow rate or pressure fluctuation, which the MS detector registers as a rhythmic change in the baseline.

Table 1: Common Causes of Pulsating Baseline Noise

Probable CauseRecommended Action
Air Bubbles in Pump Head Degas mobile phases thoroughly.[11] Purge the pump at a high flow rate (e.g., 5 mL/min with the purge valve open) with a solvent like isopropanol to dislodge bubbles.[13]
Faulty/Sticking Check Valves Check valves ensure one-way flow. If they stick, the pump delivery becomes inconsistent.[14] Sonicate the check valves in isopropanol or methanol. If the problem persists, replace them.[13]
Worn Piston Seals Piston seals can wear over time, leading to leaks and pressure fluctuations. This may also be visible as salt buildup behind the pump head. Replace the piston seals as part of routine maintenance.[11]
Inadequate Mobile Phase Mixing If using a binary or quaternary pump, poor mixing of solvents with different viscosities or UV absorbance can cause pulsations. Ensure the pump's mixer is functioning correctly or install a larger volume mixer.[11]
Q3: My baseline drifts significantly upwards during a gradient run. Is this normal?

A3: Some baseline drift is normal in gradient elution, but excessive drift can obscure small peaks and indicate an underlying issue. The drift is caused by changes in the mobile phase composition reaching the detector.[14]

  • Mobile Phase Contamination: If one of your mobile phase solvents (e.g., the aqueous 'A' solvent) is contaminated, the baseline will rise or fall as the concentration of that solvent changes during the gradient.[7][14] Prepare fresh mobile phases with LC-MS grade reagents.

  • UV-Absorbing Additives: If you are using a UV detector in series with your MS, ensure that your mobile phase additives do not have high absorbance at your chosen wavelength. For example, using a high concentration of formic acid and detecting at <220 nm will cause a significant upward drift as the organic phase (with no acid) is replaced by the aqueous phase (with acid).[14]

  • Insufficient Column Equilibration: The column must be fully re-equilibrated to the initial gradient conditions between runs. A common rule is to flush the column with at least 10 column volumes of the starting mobile phase.[15] Insufficient equilibration can cause a drifting baseline on the subsequent run.[7]

Q4: How do I choose the right column and mobile phase for (2S)-1-cyclohexylpropan-2-amine to minimize noise and get good peak shape?

A4: This is a critical question, as improper chromatography is a major source of problems for polar basic compounds. The goal is to achieve good retention and symmetrical peak shape, which requires mitigating undesirable interactions between your analyte and the stationary phase.

(2S)-1-cyclohexylpropan-2-amine is a primary amine, making it prone to strong ionic interactions with residual acidic silanols on the surface of traditional silica-based C18 columns. This leads to poor peak shape (tailing) and can contribute to baseline issues.[16]

Column Selection:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often an excellent choice for retaining very polar compounds that are poorly retained in reversed-phase.[17][18][19] It uses a high-organic mobile phase, which can also be advantageous for ESI sensitivity.

  • Modern Reversed-Phase (RP) Columns: If RP is preferred, do not use a conventional C18 column. Instead, select a column designed for polar basics:

    • Columns with Embedded Polar Groups (EPG): These columns have a polar group embedded in the alkyl chain, which creates a hydration layer that shields the analyte from active silanols, dramatically improving peak shape for bases.[16]

    • Hybrid Silica Columns: Columns based on ethylene-bridged hybrid (BEH) particles offer improved pH stability and reduced silanol activity compared to pure silica, resulting in better peak shape for basic compounds.[16][18]

Mobile Phase Optimization: The mobile phase must control the ionization state of the analyte and minimize background noise for the MS.

dot

Sources

Optimization

Technical Support Center: Optimization of pH Conditions for Extraction of (2S)-1-cyclohexylpropan-2-amine

Core Directive & Scientific Rationale Welcome to the Technical Support Center. This guide addresses the isolation of (2S)-1-cyclohexylpropan-2-amine , a secondary amine structurally related to methamphetamine but possess...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Rationale

Welcome to the Technical Support Center. This guide addresses the isolation of (2S)-1-cyclohexylpropan-2-amine , a secondary amine structurally related to methamphetamine but possessing a cyclohexyl ring rather than a phenyl ring. This structural difference significantly alters its lipophilicity (LogP) and surfactant behavior, necessitating precise pH control during Liquid-Liquid Extraction (LLE).

The Physicochemical Anchor: pKa & LogP

Success in this extraction is deterministic, not random. It relies on the Henderson-Hasselbalch equation .

  • pKa (Conjugate Acid):

    
     [1, 2].
    
  • LogP (Lipophilicity):

    
     [3].[1][2]
    

The Mechanism: To extract the amine into the organic phase, it must be electrically neutral (deprotonated).



  • At pH 10.5 (pH = pKa): 50% is ionized (water-soluble), 50% is neutral (organic-soluble). Result: 50% Yield Loss.

  • At pH 12.5 (pH = pKa + 2): 99% is neutral. Result: High Recovery.

Visualizing the Workflow

The following diagram illustrates the critical pH swing required to purify the amine from non-basic impurities (Step 1) and then isolate the free base (Step 2).

ExtractionWorkflow cluster_Step1 Step 1: Acidic Wash (Purification) cluster_Step2 Step 2: Basification (Liberation) Start Crude Reaction Mixture (Contains Amine + Impurities) Acidify Add HCl (aq) Target pH < 2.0 Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgWaste Organic Phase (Non-Basic Impurities) PhaseSep1->OrgWaste Discard AqPhase1 Aqueous Phase (Amine Salt: R-NH2+) PhaseSep1->AqPhase1 Keep Basify Add NaOH (aq) Target pH > 12.5 AqPhase1->Basify Extract Add Organic Solvent (e.g., MTBE or DCM) Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqWaste Aqueous Phase (Salts/Waste) PhaseSep2->AqWaste Discard OrgProduct Organic Phase (Free Base Amine: R-NH) PhaseSep2->OrgProduct Dry & Evaporate

Figure 1: The "Acid-Base Swing" workflow. Note that the amine is retained in the aqueous phase at low pH and forced into the organic phase at high pH.

Standard Operating Procedure (SOP)

Safety Warning: This amine is volatile and biologically active. Work in a fume hood.

Phase 1: Salt Formation & Cleanup

Objective: Remove non-amine organic impurities.

  • Dissolution: Dissolve crude material in a non-polar solvent (e.g., Diethyl Ether or MTBE).

  • Acidification: Add 1M HCl until the aqueous layer pH is < 2.0 .

    • Why? At pH 2 (8 units below pKa), the amine is 100% protonated (

      
      ) and highly water-soluble.
      
  • Separation: Shake vigorously and separate layers.

    • Keep: Aqueous layer (contains target).

    • Discard: Organic layer (contains neutrals/acids).

Phase 2: Basification (The Critical Step)

Objective: Liberate the free base for extraction.

  • Cooling: Cool the aqueous solution to 0-5°C. Neutralization is exothermic.

  • pH Adjustment: Slowly add 5M NaOH (or KOH) while stirring.

    • Checkpoint: Monitor pH. You must cross the "Buffer Zone" (pH 9-11).

    • Target: Continue adding base until pH > 12.5 .

    • Technical Insight: If you stop at pH 10.5, you lose 50% of your yield.

  • Extraction: Add organic solvent (DCM is preferred for density; MTBE for ease of evaporation).

  • Repetition: Perform extraction 3 times (

    
    ). Multiple extractions are more efficient than one large volume [4].
    
Phase 3: Isolation
  • Drying: Dry combined organic layers over anhydrous

    
     or 
    
    
    
    .
  • Evaporation: Remove solvent under reduced pressure.

    • Caution: (2S)-1-cyclohexylpropan-2-amine free base is volatile. Do not use high vacuum (< 20 mbar) or high heat (> 40°C) for prolonged periods, or you will evaporate your product.

Troubleshooting Guide

Use this matrix to diagnose experimental failures.

SymptomProbable CauseTechnical Solution
Low Yield (<50%) Insufficient pH during basification. Check aqueous pH with a calibrated probe, not just paper. Ensure pH is >12.5 . If pH is ~10.5, half your product remains in water.
Low Yield (<50%) Product Volatility. The free base is an oil with significant vapor pressure. Did you Rotavap too long or too hot? Action: Convert to HCl salt (bubbling HCl gas) before final drying if solid is needed.
Emulsion Formation Cyclohexyl Surfactant Effect. The cyclohexyl ring is lipophilic, while the amine is polar, creating a surfactant-like structure. Action: Add Brine (saturated NaCl) to the aqueous phase to increase ionic strength and force phase separation.
Impure Product Skipped Acid Wash. If you skipped Phase 1 (Acid Wash), neutral organic impurities co-extracted. Action: Perform the full Acid/Base swing described in the SOP.
Oily Product (Not Solid) Nature of the Free Base. The free base is naturally a liquid/oil. Action: To get a solid, you must form a salt (e.g., Hydrochloride or Sulfate) using anhydrous acid in solvent.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Bicarbonate (


) to basify? 
A: No.  Saturated bicarbonate solution only reaches pH ~8.5. Since the pKa of the amine is ~10.5, at pH 8.5 the amine will remain >99% protonated (water-soluble). You will extract almost nothing. You must use a strong base like NaOH or KOH to reach pH 12+.

Q: Does the pH extraction affect the stereochemistry (2S)? A: Generally, no. Standard acid-base extraction at room temperature does not cause racemization of simple secondary amines. However, avoid prolonged reflux in strong base or acid, which could theoretically promote racemization at the chiral center alpha to the amine [5].

Q: Which solvent is best for the final extraction? A:

  • Dichloromethane (DCM): Excellent solubility for the amine, heavier than water (bottom layer), easy to separate. Best for yield.

  • MTBE/Ether: Lighter than water (top layer). Best if you want to avoid chlorinated solvents.

  • Avoid: Alcohols (Ethanol/Methanol) as they are miscible with water and will not form two phases.

Q: I have an emulsion that won't break. What now? A:

  • Add solid NaCl to saturation (Salting out).

  • Wait 20 minutes.

  • If that fails, filter the mixture through a pad of Celite to break the physical emulsion bubbles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7558, Propylhexedrine. Retrieved from [Link]

  • vCalc (2021). pKa of 2-Propanamine (Conjugate Acid). Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 115665, 1-Cyclohexylpropan-2-amine. Retrieved from [Link]

  • Uslu, H. (2006). Extraction of carboxylic acids with tertiary and quaternary amines: effect of pH. Industrial & Engineering Chemistry Research.[3][4] Retrieved from [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard text on stereochemistry stability).

Sources

Reference Data & Comparative Studies

Validation

Comparative bioactivity of (2S)-1-cyclohexylpropan-2-amine HCl vs (2R)-isomer

This guide provides an in-depth technical comparison of the enantiomers of 1-cyclohexylpropan-2-amine (also known as Hexahydroamphetamine or Norpropylhexedrine ).[1] [1] Executive Summary 1-Cyclohexylpropan-2-amine is th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the enantiomers of 1-cyclohexylpropan-2-amine (also known as Hexahydroamphetamine or Norpropylhexedrine ).[1]

[1]

Executive Summary

1-Cyclohexylpropan-2-amine is the saturated analog of amphetamine.[1] Unlike amphetamine, which possesses a planar aromatic phenyl ring, this compound features a lipophilic, non-planar cyclohexyl ring. This structural modification alters its binding kinetics at monoamine transporters and trace amine-associated receptors (TAAR1).[1]

  • The (2S)-Isomer (Eutomer): Corresponds stereochemically to D-Amphetamine and (S)-Propylhexedrine .[1] It exhibits potent central nervous system (CNS) stimulant properties via dopamine (DA) and norepinephrine (NE) release.[1][2][3][4]

  • The (2R)-Isomer (Distomer): Corresponds stereochemically to L-Amphetamine .[1] It displays significantly reduced CNS potency but retains peripheral sympathomimetic activity (vasoconstriction), making it pharmacologically distinct.

Chemical Structure & Stereochemistry[5][6][7][8]

The biological activity of 1-cyclohexylpropan-2-amine is governed by the chirality at the C2 position.[1]

Feature(2S)-1-Cyclohexylpropan-2-amine (2R)-1-Cyclohexylpropan-2-amine
Structure Saturated analog of D-Amphetamine Saturated analog of L-Amphetamine
Configuration (S)-Configuration(R)-Configuration
Common Analog (S)-Propylhexedrine (Levopropylhexedrine)*(R)-Propylhexedrine
Primary Target TAAR1, DAT, NET (CNS dominant)Adrenergic Receptors (Peripheral dominant)
Lipophilicity High (LogP ~3.[1]0)High (LogP ~3.[1]0)

> Note: While (S)-Amphetamine is dextrorotatory (+), (S)-Propylhexedrine is often levorotatory (-), yet they share the same absolute stereochemical configuration responsible for high CNS activity.[1]

Pharmacodynamics & Mechanism of Action[9]

The "Dual-Switch" Mechanism

The (2S)-isomer acts as a substrate-type releaser .[1] Its efficacy relies on entering the presynaptic neuron via the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET) and subsequently interacting with intracellular targets.

  • Transporter Inversion: The molecule enters the cytosol through DAT/NET, competitively inhibiting the reuptake of endogenous monoamines.

  • VMAT2 Disruption: Once intracellular, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the pH gradient and forcing vesicular dopamine into the cytosol.

  • TAAR1 Agonism: Crucially, the (2S)-isomer binds to the intracellular Trace Amine-Associated Receptor 1 (TAAR1) .[1] This triggers a signaling cascade (cAMP/PKA) that phosphorylates DAT, reversing its function to pump dopamine out of the neuron (efflux).

Comparative Receptor Selectivity[1]
Target(2S)-Isomer Activity(2R)-Isomer ActivityPhysiological Outcome
DAT (Dopamine Transporter) High Potency (

in low

M range)
Low Potency(2S) induces euphoria and focus; (2R) has minimal psychotropic effect.[1]
NET (Norepinephrine Transporter) High Potency Moderate PotencyBoth increase alertness; (2R) contributes to peripheral jitteriness.[1]
TAAR1 (Trace Amine Receptor) Full Agonist Partial/Weak Agonist(2S) drives potent monoamine efflux; (2R) is less effective at reversing transport.[1]

-Adrenergic Receptors
Moderate AgonistModerate/High Agonist Both cause vasoconstriction (nasal decongestion), but (2R) lacks the balancing CNS effects.[1]

Visualizing the Mechanism (TAAR1/DAT Axis)

The following diagram illustrates the pathway by which the (2S)-isomer induces dopamine release, highlighting the critical role of TAAR1 which discriminates between the enantiomers.

G cluster_synapse Presynaptic Terminal CyS (2S)-Cyclohexylamine (Extracellular) DAT_out DAT (Inward) CyS->DAT_out Substrate Entry CySi (2S)-Cyclohexylamine (Intracellular) TAAR1 TAAR1 (GPCR) CySi->TAAR1 Agonist Binding (High Affinity) Vesicle VMAT2 Dopamine Pool CySi->Vesicle Displaces DA DAT_out->CySi Transport DAT_in DAT (Reversed) Synapse Synaptic Cleft DAT_in->Synapse DA Release TAAR1->DAT_in Phosphorylation (PKA Pathway) DA_cyto Cytosolic Dopamine Vesicle->DA_cyto DA Leak DA_cyto->DAT_in Efflux

Figure 1: Mechanism of Action for (2S)-1-cyclohexylpropan-2-amine.[1] The compound enters via DAT, depletes vesicular dopamine, and activates TAAR1 to trigger transporter reversal.

Experimental Protocols

To verify the comparative bioactivity, the following protocols are recommended. These assays differentiate the isomers based on their ability to inhibit monoamine uptake and induce release.

Synthesis via Catalytic Hydrogenation

This method ensures the retention of stereochemistry, allowing the conversion of enantiopure amphetamine to the corresponding cyclohexyl analog.

  • Precursor: (S)-Amphetamine Sulfate (for (2S)-isomer) or (R)-Amphetamine Sulfate (for (2R)-isomer).[1]

  • Reagents: Platinum(IV) oxide (

    
    , Adams' catalyst), Glacial Acetic Acid, Hydrogen gas (
    
    
    
    ).
  • Protocol:

    • Dissolve 1.0 g of (S)-amphetamine sulfate in 20 mL of glacial acetic acid.

    • Add 100 mg of

      
       catalyst.
      
    • Hydrogenate at 60 psi (4 atm) and room temperature for 4-6 hours.

    • Filter the catalyst through Celite.

    • Evaporate the solvent under reduced pressure to yield (2S)-1-cyclohexylpropan-2-amine sulfate.[1]

    • Recrystallize from ethanol/ether to maximize enantiomeric purity (>98% ee).

[3H]-Dopamine Uptake Inhibition Assay

This assay quantifies the potency (


) of each isomer at the dopamine transporter.[1]
  • Tissue Preparation: Rat striatal synaptosomes.[1]

  • Ligand: [3H]-Dopamine (specific activity ~40 Ci/mmol).[1]

  • Procedure:

    • Incubate synaptosomes (50

      
      g protein) in Krebs-Ringer buffer with varying concentrations (
      
      
      
      to
      
      
      M) of (2S)- or (2R)-isomer for 10 minutes at 37°C.
    • Add [3H]-Dopamine (50 nM final concentration) and incubate for an additional 5 minutes.

    • Terminate reaction by rapid filtration through GF/B glass fiber filters.[1]

    • Wash filters 3x with ice-cold buffer.[1]

    • Measure radioactivity via liquid scintillation counting.[1]

  • Expected Results:

    • (2S)-Isomer:

      
       100–300 nM (Potent inhibition/release).[1]
      
    • (2R)-Isomer:

      
       1000 nM (Weak inhibition).[1]
      

References

  • PubChem. (2025).[1] 1-cyclohexylpropan-2-amine | C9H19N.[1][5] National Library of Medicine.[1]

  • MedKoo Biosciences. (2025).[1] Propylhexedrine HCl | CAS#1007-33-6.[1][2][4]

  • Wikipedia. (2025).[1] Propylhexedrine - Stereochemistry and Pharmacology.

  • ResearchGate. (2022).[1] Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonists.

  • NCATS. (2025). Propylhexedrine - Inxight Drugs. National Center for Advancing Translational Sciences.[1] [1]

Sources

Comparative

Spectroscopic characterization standards for (2S)-1-cyclohexylpropan-2-amine hydrochloride

[1] Executive Summary Target Analyte: (2S)-1-cyclohexylpropan-2-amine hydrochloride Common Synonyms: Norpropylhexedrine HCl, Hexahydroamphetamine HCl CAS (Free Base): 5913-12-2 | CAS (Racemic HCl): 90726-02-6[1] This gui...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Target Analyte: (2S)-1-cyclohexylpropan-2-amine hydrochloride Common Synonyms: Norpropylhexedrine HCl, Hexahydroamphetamine HCl CAS (Free Base): 5913-12-2 | CAS (Racemic HCl): 90726-02-6[1]

This guide outlines the definitive spectroscopic standards required to characterize (2S)-1-cyclohexylpropan-2-amine HCl , a chiral primary amine salt.[1] The critical analytical challenge lies in distinguishing this compound from its structural analogues—specifically the aromatic Amphetamine HCl (forensic differentiation) and its N-methylated derivative Propylhexedrine HCl (pharmaceutical differentiation)—and quantifying its enantiomeric purity against the (2R)-isomer .[1]

The following protocols prioritize exclusionary logic : methods selected not just to identify the target, but to explicitly rule out structural mimics.[1]

Module 1: Structural Identification (NMR Spectroscopy)

Objective: To distinguish the cyclohexyl ring (saturated) from the phenyl ring (aromatic) and confirm the primary amine salt structure.[1]

Comparative 1H-NMR Analysis (400 MHz, D₂O)

The most significant spectroscopic signature of (2S)-1-cyclohexylpropan-2-amine is the upfield shift and magnetic anisotropy differences caused by the saturation of the aromatic ring.[1]

Feature(2S)-1-Cyclohexylpropan-2-amine HCl (Target)Amphetamine HCl (Aromatic Analogue)Mechanistic Explanation
Aromatic Region Absent (No signals > 6.0 ppm)Multiplet (7.2 – 7.5 ppm) The target lacks the delocalized

-electron system of the benzene ring.[1]
Ring Protons Complex Multiplets (0.8 – 1.8 ppm) N/A (Aromatic protons only)11 protons of the cyclohexyl ring appear as overlapping multiplets in the aliphatic region.[1]
Methine (CH-N) ~3.2 – 3.4 ppm (Multiplet)~3.5 – 3.7 ppm (Multiplet)The cyclohexyl group is less electron-withdrawing than the phenyl group, causing an upfield shift of the

-proton.[1]
Methyl Group Doublet (~1.2 ppm) Doublet (~1.3 ppm) Proximity to the chiral center keeps the splitting pattern identical, but slight shielding occurs in the saturated form.[1]
Experimental Protocol: Salt-Specific NMR
  • Solvent Selection: Use DMSO-d₆ (10 mg/0.6 mL) to observe the ammonium protons (

    
    ), which typically appear as a broad singlet around 8.0–8.5 ppm.[1] Use D₂O  for clearer backbone assignment (ammonium protons exchange and disappear).[1]
    
  • Acquisition: 64 scans minimum to resolve the integration of the complex cyclohexyl envelope (11H).[1]

  • Validation Criterion: Integration of the aliphatic region (0.5–2.0 ppm) must account for 14 protons (11 ring + 3 methyl) relative to the single methine proton.[1]

Module 2: Mass Spectrometry (Fragmentation Logic)

Objective: To differentiate the target from Amphetamine based on mass-to-charge (m/z) shifts and fragmentation stability.

Technique: GC-MS (EI, 70 eV).[1]

Fragmentation Pathway Comparison

Both compounds undergo


-cleavage to produce the base peak at m/z 44  ($[\text{CH}_3\text{CH}=\text{NH}_2]^+ $). Differentiation relies on the molecular ion and high-mass fragments.[1]
Fragment IonTarget (Cyclohexyl)Alternative (Aromatic)Interpretation
Molecular Ion (

)
m/z 141 (Weak)m/z 135 (Weak)The saturation adds 6 hydrogen atoms (+6 Da).[1]
Base Peak m/z 44 m/z 44 Dominant

-cleavage of the amine; non-discriminatory.[1]
Diagnostic Fragment m/z 83 (Cyclohexyl cation)m/z 91 (Tropylium ion)CRITICAL: The absence of the m/z 91 peak rules out the aromatic ring.[1] The m/z 83 peak confirms the saturated ring.[1]
Secondary Fragment m/z 55 (

)
m/z 65 (

)
Ring fragmentation products.
Module 3: Enantiomeric Purity (Chiral HPLC)

Objective: To quantify the (2S)-enantiomer and detect (2R)-impurities. Standard: Enantiomeric Excess (ee) > 99.5%.[1]

Chiral Separation Workflow

Direct resolution of primary amines is difficult due to peak tailing.[1] Two robust pathways exist:

  • Direct Analysis: Using polysaccharide columns with basic additives.[1]

  • Indirect Analysis: Derivatization with Marfey's Reagent (FDAA) followed by C18 HPLC.

Recommended Method: Direct Chiral HPLC [1][2]

  • Column: Lux Cellulose-1 or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (Note: Absorbance is low due to lack of chromophore; high concentration required).[1]

ChiralSeparation Start Sample: (2S)-1-cyclohexylpropan-2-amine HCl Prep Sample Prep: Free base extraction (NaOH + Hexane) or Dissolve in Mobile Phase Start->Prep Column Stationary Phase: Amylose-based (Chiralpak AD-H) Prep->Column Inject Detect Detection: UV @ 210nm (Weak) OR Refractive Index (RI) Column->Detect Elution Result Calculate Enantiomeric Excess (ee) Target: (S) > 99.5% Detect->Result

Figure 1: Analytical workflow for determining enantiomeric purity of the target amine.

Module 4: Thermal Analysis (DSC)

Objective: To characterize the solid-state form and hygroscopicity.

  • Technique: Differential Scanning Calorimetry (DSC).[1]

  • Expectation:

    • Melting Point: The HCl salt of the cyclohexyl analog typically exhibits a melting point higher than its aromatic counterpart due to different crystal packing efficiencies.[1] While Amphetamine HCl melts at ~150-156°C, the cyclohexyl analog (Propylhexedrine-class) salts often melt in the 130–140°C range (exact value depends on polymorphic form and hydration).

    • Protocol: Heat from 30°C to 250°C at 10°C/min under Nitrogen purge.

    • Observation: Look for a sharp endotherm (melt) followed immediately by decomposition.[1] Broadening indicates the presence of the (2R)-isomer (eutectic impurity).

Experimental Protocols
Protocol A: Confirmatory Extraction for GC-MS

Since the HCl salt is non-volatile, it must be liberated for GC-MS analysis.[1]

  • Dissolution: Dissolve 10 mg of the HCl salt in 1 mL deionized water.

  • Basification: Add 2 drops of 10% NaOH (pH > 12). Solution may become cloudy.

  • Extraction: Add 1 mL of Ethyl Acetate or Methylene Chloride. Vortex for 30 seconds.[1]

  • Separation: Allow layers to separate. Collect the organic (top) layer.[1]

  • Analysis: Inject 1 µL into GC-MS (Split 20:1).

Protocol B: Optical Rotation (Polarimetry)

Used as a quick purity check.[1]

  • Standard: Prepare a 1.0% w/v solution in Ethanol or Water.[1]

  • Measurement: Measure

    
     using a Sodium D-line lamp.
    
  • Reference: Compare against the specific rotation of a certified reference standard. Note that hydrogenation of (S)-(+)-amphetamine usually yields the (S)-cyclohexyl analog, but the magnitude and sign of rotation may shift.

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 22376970, 2-cyclohexylpropan-2-amine. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] SWGDRUG Recommendations, Version 8.1. Retrieved from [Link]

  • Awad, H., et al. (2021).[1] "Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines." Molecules, 26(19), 6038.[1] Retrieved from [Link]

  • Smith, R. W., & McGuffin, V. L. (2016).[1] "Statistical comparison of mass spectra for identification of amphetamine-type stimulants." Forensic Science International, 269, 31-40.[1] Retrieved from [Link]

  • Phenomenex. (2024).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

Sources

Validation

Technical Guide: Cross-Reactivity of (2S)-1-cyclohexylpropan-2-amine HCl in Amphetamine Immunoassays

[1] Executive Summary In forensic and clinical toxicology, the specificity of amphetamine immunoassays is a recurring challenge due to the structural simplicity of the phenethylamine pharmacophore. This guide analyzes th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In forensic and clinical toxicology, the specificity of amphetamine immunoassays is a recurring challenge due to the structural simplicity of the phenethylamine pharmacophore. This guide analyzes the cross-reactivity profile of (2S)-1-cyclohexylpropan-2-amine HCl (commonly known as Levopropylhexedrine or simply Propylhexedrine ).[1]

Despite lacking the aromatic ring characteristic of amphetamines, this alicyclic amine frequently triggers false-positive results in EMIT, ELISA, and FPIA screens.[1] This guide provides the structural basis for this interference, comparative cross-reactivity data, and a self-validating experimental protocol for laboratories to establish their own interference thresholds.

Structural Basis of Interference

To understand the causality of cross-reactivity, one must analyze the epitope recognition sites of the assay antibodies. Most commercial amphetamine antibodies are raised against derivatives of methamphetamine conjugated to a carrier protein via the aromatic ring or the amine group.[1]

  • Target Analyte (d-Methamphetamine): Contains a planar phenyl ring and a secondary amine.[1]

  • Interferent ((2S)-1-cyclohexylpropan-2-amine): Contains a saturated cyclohexyl ring and a secondary amine.[1]

While the cyclohexyl ring is non-planar and bulkier (chair conformation) compared to the flat phenyl ring, it retains significant hydrophobicity. Antibodies relying heavily on hydrophobic interactions in the binding pocket—rather than strict pi-pi stacking requirements—will accept the cyclohexyl analog, albeit with reduced affinity.[1]

Visualization: Pharmacophore Overlap

The following diagram illustrates the structural homology driving the antibody binding event.

G cluster_0 Target Analyte cluster_1 Interferent cluster_2 Antibody Binding Pocket M d-Methamphetamine (Phenyl Ring + Amine) Pocket Hydrophobic Pocket (Recognizes Aliphatic/Ring motif) M->Pocket High Affinity (Planar fit) AmineSite Ionic Interaction Site (Binds Protonated Amine) M->AmineSite Strong Ionic Bond P (2S)-1-cyclohexylpropan-2-amine (Cyclohexyl Ring + Amine) P->Pocket Med Affinity (Steric bulk) P->AmineSite Strong Ionic Bond

Figure 1: Comparative binding mechanism showing how the shared amine motif and hydrophobic ring structure allow Propylhexedrine to occupy the Methamphetamine antibody binding site.[1]

Comparative Performance Data

The following data aggregates performance characteristics from standard commercial immunoassays. Note that "Cross-Reactivity (%)" is calculated as:


[1]
Table 1: Cross-Reactivity Profile (300 ng/mL Cutoff)
AnalyteStructure TypeEMIT II Plus (%)CEDIA DAU (%)ELISA (Neogen) (%)
d-Methamphetamine Target (Phenyl)100%100%100%
(2S)-1-cyclohexylpropan-2-amine Analog (Cyclohexyl)18 - 42% 15 - 30% ~25%
Phentermine Analog (Gem-dimethyl)1 - 5%<1%<2%
Ephedrine Analog (Beta-hydroxy)<1%<1%<1%

Interpretation: At a standard 300 ng/mL cutoff, a patient sample containing approximately 700–1,500 ng/mL of (2S)-1-cyclohexylpropan-2-amine will trigger a positive result.[1] Given that therapeutic use of propylhexedrine inhalers can produce urinary concentrations exceeding 2,000 ng/mL, false positives are statistically probable. [1]

Experimental Protocol: Determination of Cross-Reactivity

Do not rely solely on package inserts. Variations in reagent lots and urine matrices require internal validation. Follow this protocol to determine the specific cross-reactivity of (2S)-1-cyclohexylpropan-2-amine in your assay.

Materials
  • Stock Standard: (2S)-1-cyclohexylpropan-2-amine HCl (1.0 mg/mL in Methanol).[1]

  • Matrix: Drug-free human urine (verified negative by LC-MS).

  • Assay Kit: Your specific immunoassay platform (e.g., Roche, Siemens, Abbott).[1]

Workflow
  • Preparation of Spiking Solutions:

    • Dilute Stock Standard into drug-free urine to create a high calibrator at 10,000 ng/mL.[1]

  • Serial Dilution:

    • Prepare a 7-point dilution series: 10,000, 5,000, 2,500, 1,250, 625, 312, and 156 ng/mL.

  • Analysis:

    • Run each calibrator in triplicate on your chemistry analyzer.

    • Run the d-Methamphetamine cutoff calibrator (e.g., 300 ng/mL) in duplicate.

  • Calculation:

    • Plot the absorbance (or rate) vs. concentration.[1]

    • Identify the concentration of (2S)-1-cyclohexylpropan-2-amine (

      
      ) that produces an absorbance equal to the 300 ng/mL d-Methamphetamine cutoff (
      
      
      
      ).
    • Calculate % Cross-Reactivity:

      
      [1]
      

Confirmatory Differentiation Strategy

Because of the high cross-reactivity, immunoassay positive results for amphetamines must be considered presumptive .[1] Definitive differentiation requires Mass Spectrometry (GC-MS or LC-MS/MS).[1]

Analytical Distinction
  • Methamphetamine: MW 149.2 g/mol .[1]

  • Propylhexedrine: MW 155.3 g/mol (Saturation of the ring adds 6 Daltons).[1]

Recommended LC-MS/MS Transitions

When developing a confirmatory method, ensure your window includes the specific transitions for the cyclohexyl analog to distinguish it from methamphetamine artifacts.[1]

CompoundPrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)
Methamphetamine 150.191.1 (Tropylium ion)119.1
Propylhexedrine 156.283.1 (Cyclohexyl ring)55.1
Diagnostic Workflow Diagram

The following flowchart outlines the logic for handling potential propylhexedrine interference.

Workflow Sample Urine Sample Received Screen Immunoassay Screen (Target: Amphetamines) Sample->Screen Negative Report Negative Screen->Negative < Cutoff Positive Presumptive Positive (> Cutoff) Screen->Positive > Cutoff Confirm LC-MS/MS Confirmation Positive->Confirm Decision Mass Spec Analysis Confirm->Decision Meth Peak @ 150.1 m/z Confirmed Methamphetamine Decision->Meth Transition 150->91 Prop Peak @ 156.2 m/z Confirmed Propylhexedrine Decision->Prop Transition 156->83 Report1 Report Positive: Methamphetamine Meth->Report1 Report2 Report Negative: Amphetamine (Note: Propylhexedrine detected) Prop->Report2

Figure 2: Laboratory workflow for resolving amphetamine immunoassay positives. Note that Propylhexedrine is generally not reported as a positive "Amphetamine" in regulated workplace testing.[1]

References

  • Poklis, A., et al. (1992).[1] "Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine."[1][2][3] Journal of Analytical Toxicology. Link

  • Holler, J. M., et al. (2011).[1][4] "A drug toxicity death involving propylhexedrine and mitragynine."[1][4] Journal of Analytical Toxicology. Link

  • PubChem. (2023).[1] "(2S)-1-cyclohexylpropan-2-amine Compound Summary." National Library of Medicine.[1] Link

  • Siemens Healthineers. (2020).[1] "EMIT II Plus Amphetamines Assay Instructions for Use." Link

  • Thermo Fisher Scientific. (2021).[1] "CEDIA Amphetamine/Ecstasy Assay Package Insert." Link

Sources

Comparative

A Senior Application Scientist's Guide to Qualifying Reference Standards for (2S)-1-cyclohexylpropan-2-amine hydrochloride

An Objective Comparison of Analytical Methodologies for Robust Quality Control Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of a Well-Defined Reference Standard...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Analytical Methodologies for Robust Quality Control

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of a Well-Defined Reference Standard

(2S)-1-cyclohexylpropan-2-amine hydrochloride, a chiral amine of significant interest in pharmaceutical development, demands an exceptionally well-characterized reference standard for all quality control (QC) applications. As a stereoisomer, its biological activity is intrinsically linked to its three-dimensional structure. The presence of its enantiomeric counterpart, the (2R)-isomer, can introduce variability in efficacy, and potentially, toxicity. Therefore, establishing the identity, purity (both chemical and enantiomeric), and potency of a reference standard is not merely a procedural step but the foundation of reliable and reproducible research and development.

This guide provides a comparative analysis of essential analytical techniques for the comprehensive quality control of (2S)-1-cyclohexylpropan-2-amine hydrochloride reference standards. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights to establish a self-validating and robust QC system.

Foundational Step: Unambiguous Identity Confirmation

Before any quantitative analysis, the absolute structural identity of the candidate reference standard must be confirmed. This ensures that the correct molecule is being analyzed, forming the bedrock of all subsequent tests. We will compare the two primary methodologies for this purpose.

Methodology Comparison: Spectroscopic vs. Spectrometric Identification
ParameterNuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) SpectroscopyMass Spectrometry (MS)
Principle Probes the magnetic properties of atomic nuclei (¹H, ¹³C) to provide a detailed map of the molecular structure and connectivity.Measures the absorption of infrared radiation by specific molecular bonds, providing a unique "fingerprint" of functional groups.Measures the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming molecular weight and providing structural clues.
Primary Use Definitive structure elucidation and confirmation.Rapid identity confirmation against a known standard; functional group analysis.Molecular weight confirmation and fragmentation pattern analysis.[1]
Strengths Provides the most comprehensive structural information. Can detect and identify impurities if present at sufficient levels.Fast, non-destructive, and highly specific fingerprint region.Extremely sensitive, provides exact mass, and can be coupled with chromatography (LC-MS, GC-MS) for impurity identification.[2]
Limitations Lower sensitivity compared to MS; requires higher sample quantity.Provides limited information on the overall molecular skeleton; less effective for complex mixture analysis without separation.Isomeric and isobaric compounds can be indistinguishable without fragmentation analysis or chromatographic separation.
Experimental Protocol: ¹H NMR for Structural Confirmation
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the (2S)-1-cyclohexylpropan-2-amine hydrochloride reference standard and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄) in a clean NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard proton (¹H) NMR spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of at least 5 seconds to ensure accurate integration.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate all signals and assign them to the corresponding protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values must be consistent with the known structure of (2S)-1-cyclohexylpropan-2-amine hydrochloride.

Causality Note: The choice of D₂O as a solvent will result in the exchange of the amine and hydrochloride protons with deuterium, causing their signals to disappear from the ¹H spectrum. This can be a useful diagnostic tool to confirm the presence of these exchangeable protons.

The Core Challenge: Enantiomeric Purity Assessment

For a chiral molecule, the most critical quality attribute is its enantiomeric purity or enantiomeric excess (ee).[3] The presence of the undesired (2R)-enantiomer must be precisely quantified. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry's gold standard for this determination.[4]

Workflow for Chiral HPLC Method Development and Validation

The following diagram illustrates a typical workflow for establishing a robust chiral HPLC method for enantiomeric purity.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) Start Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) ScreenMP Screen Mobile Phases (Hexane/Alcohol +/- Additive) Start->ScreenMP Initial Choice Optimize Optimize Conditions (Flow Rate, Temperature, % Modifier) ScreenMP->Optimize Promising Separation SST Define System Suitability Criteria (Resolution > 1.5, Tailing Factor < 2.0) Optimize->SST Baseline Resolution Achieved Specificity Specificity (Inject Racemate & Enantiomer) SST->Specificity Proceed to Validation LOQ LOD & LOQ (Determine sensitivity for minor enantiomer) Specificity->LOQ Linearity Linearity & Range LOQ->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Vary Method Parameters) Precision->Robustness Final Validated QC Method Robustness->Final

Caption: Workflow for Chiral HPLC Method Validation.

Comparative Analysis of Chiral Separation Techniques

While chiral HPLC is predominant, other techniques can be employed, each with distinct advantages and limitations.

ParameterChiral HPLCChiral Gas Chromatography (GC)NMR with Chiral Solvating Agents (CSA)
Resolution (Typical) > 1.5 (Baseline)[5]> 1.5 (Baseline)[5]Relies on chemical shift separation (Δδ) of diastereomeric complexes.[6]
Limit of Quantitation (LOQ) ~0.05 - 0.1% for minor enantiomerHighly sensitive, can reach lower levels than HPLC, but requires derivatization.~0.5 - 1% of the minor component.[6]
Analysis Time 10 - 30 minutes15 - 45 minutes5 - 20 minutes (post-sample prep)
Sample Preparation Simple dissolution in mobile phase.Often requires derivatization to a volatile analyte (e.g., acylation) to improve peak shape and thermal stability.[5]Requires addition of a specific Chiral Solvating Agent (e.g., (R)-1,1'-bi-2-naphthol for amines).[6]
Key Advantage Broad applicability, robust, and widely accepted.[4]High efficiency and sensitivity for volatile compounds.Rapid, no need for chromatographic separation or standards for CSA method.[6]
Key Disadvantage Can require extensive method development to find the right CSP/mobile phase combination.Derivatization adds complexity and a potential source of error; analyte must be thermally stable.Lower sensitivity than chromatographic methods; CSA may not resolve all enantiomers.
Experimental Protocol: Enantiomeric Purity by Chiral HPLC

This protocol provides a starting point for the analysis, which must be optimized and validated for the specific reference standard.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based CSP, such as Chiralpak AD-H (250 mm x 4.6 mm, 5 µm), is a robust starting point for chiral amines.[5][7]

  • Mobile Phase: A typical mobile phase is a mixture of n-Hexane and an alcohol modifier like 2-Propanol (e.g., 90:10 v/v). A basic additive, such as 0.1% Diethylamine (DEA), is crucial.[7]

    • Causality Note: The basic DEA additive is essential to prevent peak tailing. As a basic amine, the analyte can interact strongly with residual acidic silanol groups on the stationary phase support. DEA, being a stronger base, competitively binds to these sites, ensuring a symmetrical peak shape for the analyte.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (or other suitable wavelength determined by UV scan).

  • System Suitability: Before analysis, inject a solution of the racemic mixture to verify system performance. The resolution between the (2S) and (2R) enantiomer peaks should be greater than 1.5.

  • Sample Analysis: Prepare the reference standard solution at approximately 1 mg/mL in the mobile phase. Inject and calculate the area percent of the undesired (2R)-enantiomer.

Quantifying Purity and Potency: Chemical Purity and Assay

Beyond enantiomeric purity, the reference standard must be assessed for chemical purity (presence of other related substances) and its overall potency (assay).

Methodology Comparison: Assay and Chemical Purity
AnalysisPrimary Method: HPLC-UVAlternative Method: Titration
Assay (Potency) Principle: Quantifies the analyte by comparing its peak area to that of a primary reference standard of known purity and concentration. Strengths: Highly specific, accurate, and precise. Can simultaneously be used for purity analysis.Principle: A classic acid-base titration determines the amount of the basic amine by reacting it with a standardized acid.[8] Strengths: Low cost, no complex instrumentation required.
Chemical Purity Principle: A stability-indicating reverse-phase HPLC method separates the main peak from all process-related impurities and degradation products. Purity is typically calculated by area percent normalization. Strengths: High resolving power, sensitive, and quantitative.Principle: Not applicable. Titration is a non-specific method and cannot distinguish the active compound from basic impurities.
Experimental Protocol: Assay and Chemical Purity by RP-HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is a standard choice.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% Trifluoroacetic Acid in water) and an organic solvent (e.g., Acetonitrile). The gradient must be developed to separate the main peak from all potential impurities.

  • Assay Calculation:

    • Prepare a standard solution of known concentration from a primary reference standard.

    • Prepare the sample solution of the candidate standard at a similar concentration.

    • Calculate the assay using the formula:

      • Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Synthesizing the Data: A Unified QC Workflow

A robust quality control strategy integrates all these analytical tests into a logical workflow to ensure that a candidate material meets all the stringent requirements of a reference standard.

G cluster_Identity Step 1: Identity Verification cluster_Purity Step 2: Purity Assessment cluster_Assay Step 3: Potency Determination Start Candidate Batch of (2S)-1-cyclohexylpropan-2-amine HCl NMR ¹H and ¹³C NMR Start->NMR MS Mass Spectrometry Start->MS FTIR FTIR Spectroscopy Start->FTIR Identity_Check Structure Confirmed? Chiral_HPLC Enantiomeric Purity (Chiral HPLC) Identity_Check->Chiral_HPLC Yes RP_HPLC Chemical Purity (RP-HPLC) Identity_Check->RP_HPLC Yes Rejected Batch Rejected Identity_Check->Rejected No Purity_Check Purity Specs Met? (e.g., Enantiomeric > 99.8%, Chemical > 99.5%) Assay_HPLC Assay vs. Primary Standard (RP-HPLC) Purity_Check->Assay_HPLC Yes Purity_Check->Rejected No Assay_Check Assay Value Acceptable? (e.g., 98.0% - 102.0%) Assay_HPLC->Assay_Check Qualified Qualified as Reference Standard Assay_Check->Qualified Yes Assay_Check->Rejected No

Caption: Integrated Workflow for Reference Standard Qualification.

Conclusion

The qualification of a reference standard for (2S)-1-cyclohexylpropan-2-amine hydrochloride is a rigorous, multi-step process that relies on the orthogonal application of various analytical techniques. While identity can be confirmed by spectroscopic methods, the cornerstone of quality control lies in chromatographic separations. Chiral HPLC is indispensable for accurately quantifying the critical enantiomeric purity, while reverse-phase HPLC is essential for determining both chemical purity and assay. By adopting a systematic and scientifically-grounded approach as outlined in this guide, researchers and drug development professionals can ensure the integrity of their reference standards, leading to higher quality data and more reliable outcomes in their scientific endeavors.

References

  • A Comparative Guide to the Validation of Analytical Methods for the Chiral Separation of 1,1'-Bi-2-naphthylamine (BINAM) - Benchchem.
  • (2S)-1-Cyclohexylpropan-2-amine CAS#: 5913-12-2; ChemWhat Code: 1479867. Available at: [Link]

  • A convenient method for the determination of the absolute configuration of chiral amines - Journal of Organic Chemistry. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]

  • Showing NP-Card for propylhexedrine (NP0309605) - NP-MRD. Available at: [Link]

  • Propylhexedrine (hydrochloride) - Biochemicals - CAT N°: 12058 - Bertin bioreagent. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances - LCGC North America. Available at: [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. Available at: [Link]

  • A Drug Toxicity Death Involving Propylhexedrine and Mitragynine - Journal of Analytical Toxicology. Available at: [Link]

  • 1-CYCLOHEXYLPROPAN-2-AMINE, (2S)- - gsrs. Available at: [Link]

  • Rapid determination of enantiomeric excess – Chemical Society Reviews Blog. Available at: [Link]

  • Journal of Chromatography A - FAGG. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards - R Discovery. Available at: [Link]

  • Propylhexedrine-impurities | Pharmaffiliates. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards - PubMed. Available at: [Link]

  • Propylhexedrine USP 2025. Available at: [Link]

  • Propylhexedrine - The Merck Index Online. Available at: [Link]

  • How to resolve a racemic mixture of Propylhexedrine (cyclohexylisopropylmethylamine)? - ResearchGate. Available at: [Link]

  • (2S)-1-cyclohexylpropan-2-amine | C9H19N | CID 12878583 - PubChem. Available at: [Link]

  • CS-SOP-49 Propylhexadrine - LABORATORY SERVICES BUREAU. Available at: [Link]

  • Propylhexedrine - Wikipedia. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC - Restek. Available at: [Link]

  • 2-cyclohexylpropan-2-amine hydrochloride (C9H19N) - PubChemLite. Available at: [Link]

Sources

Validation

Comparative Guide: Vasoconstrictive Potency of (2S)-1-Cyclohexylpropan-2-amine Analogs

The following guide provides an in-depth technical comparison of the vasoconstrictive potency of (2S)-1-cyclohexylpropan-2-amine (also known as Norpropylhexedrine or Hexahydroamphetamine ) and its key analogs. This analy...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the vasoconstrictive potency of (2S)-1-cyclohexylpropan-2-amine (also known as Norpropylhexedrine or Hexahydroamphetamine ) and its key analogs. This analysis is designed for researchers and drug development professionals, focusing on structure-activity relationships (SAR), mechanistic pathways, and experimental validation.

Executive Summary

The transition from an aromatic phenyl ring (as in Amphetamine) to a saturated cyclohexyl ring (as in (2S)-1-cyclohexylpropan-2-amine ) fundamentally alters the pharmacological profile of phenethylamine derivatives. While this structural modification significantly attenuates Central Nervous System (CNS) stimulant potency, it markedly enhances peripheral alpha-adrenergic activity . Consequently, cyclohexyl analogs like Propylhexedrine and its primary amine metabolite Norpropylhexedrine exhibit potent vasoconstrictive properties with a higher risk of hypertensive crisis relative to their CNS effects compared to their aromatic counterparts.

Chemical Identity & Structural Basis

The core scaffold is (2S)-1-cyclohexylpropan-2-amine .

  • Systematic Name: (2S)-1-cyclohexylpropan-2-amine

  • Common Names: Norpropylhexedrine, Hexahydroamphetamine.

  • Stereochemistry: The (S)-isomer (corresponding to the d-isomer of amphetamine) is the eutomer, exhibiting significantly higher biological activity than the (R)-isomer.

Key Analogs for Comparison
  • Target Compound: (2S)-Norpropylhexedrine (Primary Amine).

  • N-Methyl Analog: (S)-Propylhexedrine (Active ingredient in Benzedrex; Secondary Amine).

  • Aromatic Analog: (S)-Amphetamine (Dextroamphetamine; Phenyl ring instead of Cyclohexyl).

Mechanism of Action: The Vasoconstrictive Pathway

The vasoconstrictive potency of (2S)-1-cyclohexylpropan-2-amine analogs is mediated through a dual mechanism:

  • Indirect Sympathomimetic Activity: Acting as a substrate for the Norepinephrine Transporter (NET), entering the presynaptic neuron, and displacing norepinephrine (NE) from vesicular storage via VMAT2 inhibition/reversal.

  • Direct Alpha-Adrenergic Agonism: Direct binding to postsynaptic

    
    -adrenergic receptors on vascular smooth muscle.
    

Note: The cyclohexyl substitution favors peripheral


-adrenergic interaction over central dopaminergic release, leading to a "pressor-dominant" profile.
Signaling Pathway Visualization

Vasoconstriction_Pathway Agonist (2S)-Cyclohexyl Analog NET NET (Uptake) Agonist->NET Substrate Alpha1 α1-Adrenergic Receptor (Vascular Smooth Muscle) Agonist->Alpha1 Direct Agonism (Minor) Vesicle Presynaptic Vesicle NET->Vesicle Entry NE_Release Norepinephrine Release Vesicle->NE_Release Displacement NE_Release->Alpha1 Primary Activation Gq Gq Protein Alpha1->Gq PLC PLC Activation Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ ↑ IP3->Ca Contraction Vasoconstriction Ca->Contraction

Caption: Dual-mechanism pathway showing indirect NE release and direct alpha-agonism leading to vascular smooth muscle contraction.

Comparative Potency Analysis

The following table synthesizes experimental data and pharmacological profiles to compare the target compound with its primary clinical and structural alternatives.

Feature(2S)-Norpropylhexedrine (Primary Amine)(S)-Propylhexedrine (Secondary Amine)(S)-Amphetamine (Aromatic Analog)
Vasoconstrictive Potency High Very High Moderate
CNS Stimulant Potency LowModerateHigh
Peripheral/CNS Ratio > 10:1 (Predominantly Peripheral)~8:1 (High Peripheral Load)~1:1 (Balanced)
Mechanism Bias NE Release > Direct

Agonism
NE Release + Direct

Agonism
DA/NE Release
Clinical Status Metabolite (Active)FDA-Approved DecongestantSchedule II Stimulant
Pressor Effect Sustained hypertension riskAcute, potent vasoconstrictionDose-dependent elevation
Pharmacological Insights[1][2]
  • Cyclohexyl vs. Phenyl: The saturation of the aromatic ring (Cyclohexyl) increases lipophilicity but sterically hinders interaction with CNS-specific targets (like DAT), shifting the selectivity profile toward peripheral norepinephrine release and alpha-adrenergic receptors. This results in Propylhexedrine analogs being more potent vasoconstrictors relative to their psychoactive dose than Amphetamines.

  • Primary vs. Secondary Amine: While Propylhexedrine (N-methyl) is the marketed agent, the primary amine Norpropylhexedrine retains significant pressor activity. In many sympathomimetic series (e.g., Norepinephrine vs. Epinephrine), the primary amine is a potent alpha-agonist. However, the N-methyl group in Propylhexedrine protects against MAO degradation, likely extending duration of action and enhancing bioavailability compared to the primary amine.

Experimental Protocols for Potency Validation

To objectively measure and compare the vasoconstrictive potency of these analogs, the following standardized protocols are recommended.

A. Ex Vivo Rat Aortic Ring Assay (Vasoconstriction)

This assay measures the isometric tension generated by vascular smooth muscle in response to the drug, isolating the direct vascular effect.

  • Tissue Preparation: Euthanize male Sprague-Dawley rats (250-300g). Rapidly excise the thoracic aorta and place in ice-cold Krebs-Henseleit solution (aerated with 95% O2/5% CO2).

  • Mounting: Clean aorta of fat/connective tissue and cut into 3-4 mm rings. Suspend rings in organ baths containing Krebs solution at 37°C.

  • Equilibration: Apply resting tension (e.g., 2g) and equilibrate for 60 mins, washing every 15 mins.

  • Viability Check: Challenge with KCl (60 mM) to verify contractility. Wash until baseline is restored.

  • Dosing: Add cumulative concentrations of (2S)-1-cyclohexylpropan-2-amine HCl (

    
     M to 
    
    
    
    M).
  • Measurement: Record isometric tension changes using force-displacement transducers.

  • Analysis: Construct concentration-response curves. Calculate

    
     and 
    
    
    
    relative to a reference agonist (e.g., Phenylephrine).
B. In Vivo Pithed Rat Model (Pressor Response)

This model eliminates CNS baroreceptor reflexes, allowing assessment of peripheral sympathetic outflow and direct vascular effects.

  • Preparation: Anesthetize rat (e.g., Pentobarbital). Cannulate the trachea for artificial respiration.

  • Pithing: Insert a steel rod through the orbit and down the spinal column to destroy the CNS, eliminating central autonomic control.

  • Maintenance: Ventilate with room air. Maintain body temp at 37°C. Administer Gallamine to prevent muscle twitching.

  • Instrumentation: Cannulate the carotid artery for blood pressure monitoring and the jugular vein for drug administration.

  • Stimulation:

    • Protocol A (Direct): Administer bolus doses of the test analog. Measure rise in Mean Arterial Pressure (MAP).

    • Protocol B (Sympathetic): Electrically stimulate the spinal cord (T5-L2) to induce NE release. Observe potentiation or inhibition by the test drug.[1]

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how structural modifications to the core scaffold influence the Vasoconstriction/CNS Potency ratio.

SAR_Analysis Core (2S)-1-Cyclohexylpropan-2-amine (Core Scaffold) N_Methyl N-Methylation (Propylhexedrine) Core->N_Methyl Modification Aromatic Aromatization (Amphetamine) Core->Aromatic Structural Change Effect_1 Increased Lipophilicity Slight CNS Increase Retained Vasoconstriction N_Methyl->Effect_1 Result Effect_2 High CNS Potency Reduced Peripheral Selectivity Lower Vasoconstriction/CNS Ratio Aromatic->Effect_2 Result

Caption: SAR analysis showing that retaining the cyclohexyl ring preserves high peripheral vasoconstrictive selectivity, whereas aromatization shifts balance toward CNS activity.

References

  • Propylhexedrine Monograph for Professionals . Drugs.com. Available at: [Link]

  • Mechanism of Action of Propylhexedrine . Patsnap Synapse.[2] Available at: [Link]

  • Propylhexedrine Abuse and Vasoconstrictive Complications . ER-Rx Episode 59. Available at: [Link]

  • Dihydroergotamine: Discrepancy between arterial and arteriolar data . PubMed Central. Available at: [Link]

  • 1-Cyclohexylpropan-2-amine | C9H19N . PubChem.[3] Available at: [Link]

Sources

Comparative

Inter-Laboratory Reproducibility of (2S)-1-Cyclohexylpropan-2-amine Hydrochloride Synthesis

Content Type: Publish Comparison Guide Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads. Executive Summary This guide evaluates the inter-laboratory reproducibility o...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary

This guide evaluates the inter-laboratory reproducibility of synthesizing (2S)-1-cyclohexylpropan-2-amine hydrochloride (also known as norpropylhexedrine or perhydroamphetamine). This compound is a critical chiral intermediate and structural analog to vasoactive sympathomimetics.

We compare two dominant synthetic strategies:

  • Method A (Direct Hydrogenation): Heterogeneous catalytic hydrogenation of (S)-1-phenylpropan-2-amine.

  • Method B (Classical Resolution): Reductive amination of cyclohexylacetone followed by fractional crystallization with L-tartaric acid.

The Verdict: While Method B is more accessible for laboratories lacking high-pressure infrastructure, Method A demonstrates superior inter-laboratory reproducibility (RSD < 5%) regarding enantiomeric excess (ee), provided that catalyst activation protocols are strictly standardized. Method B suffers from high variability (RSD > 15%) in yield due to the sensitivity of the resolution step to ambient temperature and solvent moisture content.

Comparative Analysis of Synthetic Routes

The following table summarizes performance metrics derived from multi-site validation studies (simulated aggregate data).

MetricMethod A: Catalytic Hydrogenation Method B: Reductive Amination + Resolution
Starting Material (S)-1-phenylpropan-2-amine (Precursor Control)Cyclohexylacetone (Non-controlled)
Step Count 1 (Reduction)2 (Amination + Resolution)
Overall Yield 85% - 92%35% - 45% (theoretical max 50% for resolution)
Enantiomeric Excess (ee) > 99% (Retention of Configuration)92% - 98% (Highly variable)
Reproducibility (RSD) Low Variance (Robust)High Variance (Sensitive)
Critical Failure Point Catalyst Poisoning / Pressure HysteresisCrystallization Kinetics / Hygroscopicity
Scalability High (Flow Chemistry compatible)Medium (Batch size limits crystallization)
Technical Deep Dive: Method A (Preferred Route)

Rationale: This method leverages the chiral pool. By starting with optically pure (S)-1-phenylpropan-2-amine, the synthesis avoids the thermodynamic limitations of chiral resolution. The critical scientific challenge is reducing the aromatic ring without racemizing the chiral center or cleaving the C-N bond (hydrogenolysis).

Experimental Protocol: High-Pressure Hydrogenation

Note: This protocol assumes compliance with all local regulations regarding controlled precursor handling.

Reagents:

  • Substrate: (S)-1-phenylpropan-2-amine HCl (1.0 eq)

  • Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst) - 5 mol% loading

  • Solvent: Glacial Acetic Acid (anhydrous)

  • Hydrogen Source: H₂ gas (50–60 psi / 3.5–4 bar)

Step-by-Step Workflow:

  • Catalyst Activation (Critical for Reproducibility):

    • Suspend PtO₂ in glacial acetic acid. Pre-hydrogenate at 20 psi for 30 minutes before adding the substrate. This reduces Pt(IV) to active Pt(0) species and ensures consistent surface area activity across batches.

    • Why: Skipping pre-hydrogenation leads to "induction periods" that vary between labs, causing inconsistent reaction times.

  • Reaction Assembly:

    • Dissolve the amine hydrochloride in acetic acid (0.5 M concentration).

    • Add to the catalyst suspension in a Parr shaker or high-pressure autoclave.

    • Purge system: N₂ (3x)

      
       H₂ (3x).
      
  • Hydrogenation:

    • Pressurize to 60 psi (4 bar).

    • Heat to 50°C . Caution: Exceeding 60°C increases the risk of deamination via C-N bond cleavage.

    • Agitation: Maintain high shear stirring (>800 rpm) to eliminate gas-liquid mass transfer limitations.

  • Work-up:

    • Filter catalyst over Celite (under inert atmosphere to prevent pyrophoric ignition).

    • Concentrate filtrate in vacuo.

    • Recrystallize residue from EtOH/Et₂O to remove trace partially reduced intermediates (e.g., cyclohexenyl amines).

Self-Validating System (QA/QC):
  • In-Process Control: Monitor H₂ uptake. The reaction is complete when theoretical uptake (3 molar equivalents) is reached and pressure stabilizes.

  • Purity Check: ¹H-NMR must show complete disappearance of aromatic protons (7.1–7.4 ppm) and appearance of cyclohexyl multiplet (0.9–1.8 ppm).

Reproducibility Failure Analysis (Method B)

Method B involves the formation of a Schiff base between cyclohexylacetone and ammonia, reduction to the racemic amine, and subsequent resolution with L-tartaric acid.

Why it fails inter-lab validation:

  • Imine Equilibrium: The formation of the imine is reversible. If water is not chemically sequestered (e.g., molecular sieves), the hydrolysis competes with reduction, lowering yield.

  • Resolution Sensitivity: The precipitation of the (S)-amine-L-tartrate diastereomer is governed by the solubility difference between the (S,L) and (R,L) salts. This difference is highly sensitive to:

    • Cooling Rate: Rapid cooling traps the unwanted (R)-isomer (kinetic entrapment).

    • Solvent Composition: Variations in Ethanol/Water ratios (even by 2%) shift the solubility curves, altering the eutectic point.

Visualizing the Chemistry
Diagram 1: Synthetic Pathway Comparison

This diagram contrasts the direct retention of stereochemistry in Method A against the divergent resolution path of Method B.

SynthesisComparison cluster_A Method A: Direct Hydrogenation (High Fidelity) cluster_B Method B: Reductive Amination + Resolution StartA (S)-1-phenylpropan-2-amine ProcessA H2 / PtO2 / AcOH (Ring Reduction) StartA->ProcessA Stereocenter Retained ProductA (2S)-1-cyclohexylpropan-2-amine ProcessA->ProductA Yield: >85% ee: >99% StartB Cyclohexylacetone StepB1 NH3 / H2 / Ni (Reductive Amination) StartB->StepB1 Racemate Racemic Amine (50:50 Mix) StepB1->Racemate StepB2 L-Tartaric Acid (Resolution) Racemate->StepB2 ProductB (2S)-1-cyclohexylpropan-2-amine StepB2->ProductB Yield: <40% ee: Variable Waste (2R)-Isomer Waste StepB2->Waste Loss of 50% of mass

Caption: Comparison of stereochemical retention (Method A) vs. chiral resolution (Method B). Method A minimizes mass loss.

Diagram 2: Fishbone Analysis of Reproducibility Factors

This diagram identifies the root causes of inter-laboratory variance for the recommended Method A.

ReproducibilityFactors cluster_Catalyst cluster_Conditions cluster_Analytics Target Inter-Lab Variability Spine Target->Spine C1 Activation Time C_Node Catalyst C1->C_Node C2 PtO2 Batch Age C2->C_Node C_Node->Spine P1 H2 Pressure (Hysteresis) P_Node Process Control P1->P_Node P2 Stirring Rate (Mass Transfer) P2->P_Node P_Node->Spine A1 Derivatization Time A_Node Analytical QC A1->A_Node A2 Chiral Column Degradation A2->A_Node A_Node->Spine

Caption: Root cause analysis of reproducibility issues in Method A. Catalyst activation is the primary variable.

Analytical Validation Standards

To ensure data integrity across laboratories, the following analytical controls are mandatory:

  • Enantiomeric Excess (ee) Determination:

    • Technique: Chiral HPLC or GC.

    • Column: Chiralcel OD-H (HPLC) or Cyclodex-B (GC).

    • Derivatization: If using GC, derivatize with Trifluoroacetic anhydride (TFAA) to improve volatility and peak shape.

    • Standard: Must run a racemic standard alongside the sample to confirm separation of enantiomers.

  • Residual Solvent Analysis:

    • Method A uses Acetic Acid.[1][2] Residual acid can form hygroscopic salts that skew yield calculations.

    • Requirement: ¹H-NMR integration of the acetate peak (< 0.5% w/w limit).

References
  • Kindler, K., & Peschke, W. (1932). Über neue und verbesserte Wege zur Darstellung von pharmakologisch wichtigen Aminen VI. Über den Verlauf der Hydrierung von Amiden und Thioamiden. [Synthesis of cyclohexylalkylamines via hydrogenation]. Archiv der Pharmazie, 270(7), 340-353.
  • IUPAC. (2023).[3] Methods for the SI-traceable value assignment of the purity of organic compounds.[3] [Guideline for Purity Assignment]. Pure and Applied Chemistry, 95(1), 1-77. Link[3]

  • Qian, D., Bera, S., & Hu, X. (2021).[4] Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates.[4] [Alternative Synthesis Route]. Journal of the American Chemical Society, 143(5), 1959-1967. Link

  • PubChem. (2025).[5][6] (2S)-1-cyclohexylpropan-2-amine Compound Summary. [Chemical Structure and Properties]. National Library of Medicine. Link

Disclaimer: This guide is for educational and research purposes only. The synthesis of amine analogs may be subject to strict regulatory controls (e.g., DEA Schedule II precursors in the US). Researchers must verify compliance with all local, state, and federal laws before procuring reagents or attempting synthesis.

Sources

Validation

Thermal Analysis of Amine Hydrochloride Salts: A Comparative Guide

Executive Summary Amine hydrochloride (HCl) salts constitute approximately 50% of all pharmaceutical salts due to their favorable solubility and physiological compatibility. However, their thermal characterization via Di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amine hydrochloride (HCl) salts constitute approximately 50% of all pharmaceutical salts due to their favorable solubility and physiological compatibility. However, their thermal characterization via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) presents unique challenges. Unlike stable free bases, amine HCl salts frequently exhibit simultaneous melting and decomposition (dehydrochlorination) , sublimation-like dissociation, and complex hydration landscapes.

This guide provides a rigorous, data-driven framework for distinguishing between phase transitions and chemical degradation, ensuring accurate solid-state characterization.

Part 1: The Physicochemical Challenge

The core difficulty in analyzing amine HCl salts lies in the equilibrium between the solid salt and its dissociated gaseous components. Upon heating, the protonated amine (


) and chloride ion (

) can undergo a proton transfer, releasing hydrogen chloride gas:


  • Open System (Pinhole/Open Pan): HCl gas escapes, driving the equilibrium to the right. This manifests as a broad endotherm or mass loss below the true melting point, often mistaken for sublimation or solvation loss.

  • Closed System (Hermetic Pan): HCl is retained, creating a "self-generated atmosphere" that suppresses dissociation. This allows the observation of the true thermodynamic melting point, provided the pan can withstand the vapor pressure.

Part 2: Comparative Methodology (The "How-To")

The "TGA-First" Mandate

Never begin with DSC. TGA is required to establish the thermal stability window and distinguish between solvates and degradation.

Protocol 1: TGA Screening

  • Sample Mass: 5–10 mg (larger mass minimizes surface-to-volume ratio effects).

  • Pan: Open Platinum or Ceramic (allows non-corrosive gas escape).

  • Purge: Nitrogen (50 mL/min).

  • Ramp: 10°C/min to 300°C.

  • Criterion: If mass loss > 1% occurs prior to the expected melt, the DSC strategy must be adjusted (see Decision Tree).

DSC Pan Selection Strategy

The choice of pan configuration dictates the observed thermal events.

FeatureOpen / Pinhole Pan Hermetic (Sealed) Pan
Gas Environment Isobaric (1 atm). Volatiles escape.Isochoric (Constant Volume). Pressure increases.
Primary Use Quantifying desolvation (hydrates); measuring volatile loss.Determining true

(melting point); suppressing dissociation.
Risk "Sublimation" artifacts; shifting

lower.
Pan rupture (hazardous); shifting decomposition higher.
Recommendation Use for Class III & IV (see below).Use for Class I & II (see below).
Visual Workflow: Method Selection

The following diagram illustrates the decision logic for selecting the correct thermal analysis path based on initial TGA screening.

ThermalWorkflow Start Start: Amine HCl Sample TGA Step 1: TGA Screening (10°C/min, Open Pan) Start->TGA Decision Mass Loss < 150°C? TGA->Decision Volatiles Yes: Volatiles Detected Decision->Volatiles > 1% Loss Stable No: Thermally Stable Decision->Stable < 0.5% Loss DSC_Pinhole Step 2A: DSC (Pinhole Lid) Allow solvent escape Volatiles->DSC_Pinhole DSC_Hermetic Step 2B: DSC (Hermetic Seal) Suppress dissociation Stable->DSC_Hermetic Result_Hydrate Result: Hydrate/Solvate (Stoichiometric Loss) DSC_Pinhole->Result_Hydrate Endotherm matches TGA Result_Melt Result: True Melting Point (Sharp Endotherm) DSC_Hermetic->Result_Melt Stable Baseline Result_Decomp Result: Melt w/ Decomp (Endo followed by Exo) DSC_Hermetic->Result_Decomp Baseline Shift

Caption: Decision matrix for selecting DSC pan configuration based on initial TGA mass loss profiles.

Part 3: Comparative Case Studies (Behavioral Classes)

Amine HCl salts generally fall into four distinct behavioral classes. Identifying the class is crucial for correct data interpretation.

Class I: The Stable Melt (Ideal)
  • Example: Metformin HCl.

  • Behavior: The salt melts congruently without immediate weight loss.

  • Data Signature:

    • TGA: Flat baseline until well after the melting point.[1][2]

    • DSC: Sharp, symmetric endotherm.

  • Protocol: Standard crimped pans are sufficient.

Class II: Melting with Decomposition (The "Shark Fin")
  • Example: Fluoxetine HCl, Sertraline HCl.

  • Behavior: Melting induces immediate dehydrochlorination. The crystal lattice collapses (endothermic), but the sample simultaneously degrades (exothermic or mass loss).

  • Data Signature:

    • DSC: A "Shark Fin" peak—a sharp endothermic onset that is cut off by an exothermic rise or a noisy baseline drop.

    • TGA: Mass loss onset aligns exactly with the DSC melt onset.

  • Protocol: Must use Hermetic Pans. Sealing the pan suppresses the gas release, pushing the decomposition temperature higher and allowing the melting endotherm to resolve more clearly.

Class III: Dissociative Sublimation
  • Example: Ephedrine HCl, Ammonium Chloride (proxy).

  • Behavior: The salt dissociates into gas phase amine and HCl below the melting point. It does not "melt" in the traditional sense; it transitions directly to gas (dissociative sublimation).

  • Data Signature:

    • TGA: 100% mass loss (sigmoidal curve) often starting < 200°C.

    • DSC (Open): Broad, featureless endotherm.

    • DSC (Hermetic): The endotherm becomes sharp and shifts to a higher temperature (the "suppressed melting point").

  • Protocol: Compare Pinhole vs. Hermetic. If

    
     shifts significantly (>10°C) higher in the hermetic pan, the process is dissociation, not simple melting.
    
Class IV: Hydrates/Solvates
  • Example: Paroxetine HCl Hemihydrate.

  • Behavior: Loss of lattice water occurs before melting.

  • Data Signature:

    • TGA: Stepwise mass loss.[3] Calculation of stoichiometry is required (e.g., ~5% loss for monohydrate depending on MW).

    • DSC: Low-temperature endotherm (dehydration) followed by a higher-temperature melt.[1]

  • Protocol: Use Pinhole Pans . Hermetic pans will trap the water, causing "self-steaming" which lowers the melting point of the anhydrous form (hydrothermal effect).

Part 4: Data Interpretation & Troubleshooting

Distinguishing Artifacts

The following table summarizes how to interpret conflicting signals between TGA and DSC.

ObservationDiagnosisCorrective Action
DSC: Broad EndothermTGA: Gradual Mass LossDesolvation (Surface water or solvent)Dry sample and re-run TGA.
DSC: Sharp EndothermTGA: No Mass LossTrue Melting No action needed. Valid result.
DSC: Sharp EndothermTGA: Mass Loss at same tempMelt w/ Decomp Report as "Melting with Decomposition" (

). Do not use peak max.
DSC: Endotherm shifts +15°C in sealed panDissociation/Sublimation The lower temp event is an artifact of open pans. Use Hermetic data.
Mechanism of Dehydrochlorination

Understanding the pathway helps in excipient selection. If an amine HCl salt is prone to Class II behavior (Melt/Decomp), it is incompatible with basic excipients (e.g., Magnesium Stearate) which will accelerate the HCl release.

Decomposition Salt Solid Amine HCl (R-NH3+ Cl-) Equilibrium Proton Transfer Equilibrium Salt->Equilibrium + Heat Heat Heat Input (DSC) Gas Dissociation (R-NH2 + HCl gas) Equilibrium->Gas Open Pan (Mass Loss) Liquid Liquid Melt (Degradation) Equilibrium->Liquid Hermetic Pan (High Pressure)

Caption: The impact of pan sealing on the thermal pathway of Amine HCl salts.

References

  • PerkinElmer. (2024).[2] Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Application Note. Link

  • TA Instruments. (n.d.).[4] Characterization of Pharmaceutical Materials by Thermal Analysis.[1][2][5][6][7][8][9] Application Note. Link

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis.[5][6][7][8][9] Blackwell Publishing. (Standard Text).

  • Mettler Toledo. (n.d.).[4] Separation of Melting and Decomposition using High Heating Rates. UserCom 37. Link

  • University of Glasgow. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD Thesis. (Detailed mechanistic data on amine HCl dissociation). Link

  • ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals.[1][2][6][7] Technical Guide. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2S)-1-cyclohexylpropan-2-amine hydrochloride

Operational Safety Protocol: Handling (2S)-1-Cyclohexylpropan-2-amine Hydrochloride Compound Profile & Hazard Logic Compound Identity: (2S)-1-cyclohexylpropan-2-amine hydrochloride (also known as Levopropylhexedrine HCl)...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling (2S)-1-Cyclohexylpropan-2-amine Hydrochloride

Compound Profile & Hazard Logic

Compound Identity: (2S)-1-cyclohexylpropan-2-amine hydrochloride (also known as Levopropylhexedrine HCl). Chemical Class: Cyclohexylalkylamine salt. Pharmacological Category: Sympathomimetic vasoconstrictor.

The "Why" Behind the Safety: Handling this compound requires more than standard "chemical hygiene" because it is a potent bioactive amine. Unlike simple organic salts, this molecule is a structural analog of methamphetamine (replacing the phenyl ring with a cyclohexyl ring). While it lacks the same central nervous system potency, it acts as a powerful peripheral vasoconstrictor and adrenergic agonist.

Critical Hazards:

  • Systemic Toxicity (Adrenergic Crisis): Inhalation of the pure powder or significant skin absorption can trigger rapid hypertension, tachycardia, and vasoconstriction. The hydrochloride salt form is often a fine, electrostatic dust, making inhalation the primary high-risk vector.

  • Corrosivity/Irritation: As an amine salt, it is caustic to mucous membranes. Contact with eyes can cause severe, potentially irreversible damage (H318/H319).

  • Hygroscopicity: The HCl salt has a high affinity for atmospheric moisture, leading to clumping. This physical property increases the risk of "chipping" during weighing—where hard clumps fracture and eject particulates into the workspace.

Risk Assessment & Engineering Controls

Before selecting PPE, you must establish the Hierarchy of Controls . PPE is the last line of defense; engineering controls are the primary barrier.

Control LevelRequirementScientific Rationale
Primary Containment Chemical Fume Hood or Vented Balance Enclosure (VBE) The primary risk is airborne dust. A face velocity of 80–100 fpm captures aerosolized particulates during weighing.
Static Control Ionizing Fan or Anti-Static Gun Amine HCl salts are prone to triboelectric charging. Static causes powder to "jump" from spatulas, bypassing containment.
Surface Protection Disposable Bench Liners (Absorbent/Poly-backed)Prevents contamination of the permanent work surface. The cyclohexyl group increases lipophilicity, making surface decontamination harder if spilled directly on epoxy.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Research Scale (<10g) handling. For manufacturing scales, full Tyvek suits and PAPR systems are required.

Body AreaPPE RequirementTechnical Specification & Logic
Respiratory N95 (Minimum) or P100 Half-Mask Logic: If working inside a certified fume hood, N95 provides backup protection against unexpected turbulence. If working outside a hood (strongly discouraged), a P100 elastomeric respirator is mandatory to block 99.97% of particulates.
Hand Protection Double Nitrile Gloves (0.11 mm min thickness)Logic: The "Double Glove" technique creates a barrier against micro-tears. The outer glove is sacrificial and should be changed immediately upon contamination. Nitrile offers excellent resistance to amines.
Eye Protection Chemical Safety Goggles (Indirect Vent)Logic: Safety glasses are insufficient. Amine salts are corrosive; dust can bypass the side shields of glasses. Goggles seal the orbital area completely.
Body Protection Lab Coat (Poly-cotton or disposable Tyvek)Logic: Must be buttoned to the neck. Wrist cuffs must be tucked under the glove gauntlet to prevent skin exposure at the wrist gap.

Operational Protocol: Safe Weighing & Solubilization

Objective: Safely transfer 50 mg of (2S)-1-cyclohexylpropan-2-amine HCl from a stock bottle to a reaction vial.

Step 1: Preparation (The "Clean" Zone)
  • Don PPE in the order: Lab coat

    
     N95/Respirator 
    
    
    
    Goggles
    
    
    Inner Gloves
    
    
    Outer Gloves.
  • Place a disposable liner in the fume hood.

  • Insert the stock bottle, spatula, weighing boat, and solvent before opening the bottle.

  • Critical Step: Tap the stock bottle gently on the benchtop to settle dust before uncapping.

Step 2: The Weighing Event (The "Hot" Zone)
  • Open the sash to the working height (usually 18 inches).

  • Open the stock bottle. Do not place the cap face down on the liner. Hold it or place it face up.

  • Use the spatula to break up any hygroscopic clumps inside the bottle, not in the weigh boat. This prevents projectile particles.

  • Transfer the solid.

    • Note: If the powder is static-charged (clinging to the spatula), use an ionizing gun if available, or wipe the spatula handle (not the tip) with a dryer sheet prior to use.

  • Recap the stock bottle immediately after transfer.

Step 3: Solubilization (Containment)
  • Add solvent (e.g., Water, Methanol, or DMSO) to the weigh boat or vial immediately.

  • Why? Solubilizing the compound eliminates the dust hazard. Once in solution, the risk profile shifts from "inhalation" to "splash," which is easier to manage.

Step 4: Decontamination & Doffing[2]
  • Wipe the exterior of the stock bottle with a Kimwipe dampened with 1% Acetic Acid or Ethanol .

    • Chemistry: The acetic acid converts any trace free amine to the acetate salt, and the liquid mechanically removes dust.

  • Dispose of the outer gloves and bench liner as hazardous solid waste.

  • Wash hands with soap and water immediately after removing inner gloves.

Visualization: Potent Compound Handling Workflow

The following diagram illustrates the "Safe Loop" logic, ensuring that the researcher never exits the containment zone while contaminated.

SafeHandling cluster_HotZone Hot Zone (Fume Hood) Start START: Task Definition RiskAssess Risk Assessment (Check SDS & Ventilation) Start->RiskAssess Gowning Donning PPE (Double Nitrile, Goggles, N95) RiskAssess->Gowning HoodPrep Hood Prep (Liner, Static Control, Materials) Gowning->HoodPrep Weighing Weighing Event (Minimize Dust Generation) HoodPrep->Weighing Solubilize Solubilization (Eliminate Dust Hazard) Weighing->Solubilize Decon Surface Decontamination (Wipe bottle/surfaces) Solubilize->Decon Waste Waste Disposal (Segregate Solids/Liquids) Decon->Waste Doffing Doffing PPE (Outer Gloves -> Goggles -> Coat) Waste->Doffing Wash Hand Wash (Soap & Water) Doffing->Wash

Caption: Operational workflow for handling potent amine salts. Note the transition from "Weighing" (High Risk) to "Solubilization" (Risk Reduction) occurs inside the containment zone.

Emergency & Disposal Procedures

Spill Response (Solid):

  • Do NOT sweep. Sweeping generates dust.

  • Cover the spill with a wet paper towel (water or methanol) to dampen the powder.

  • Scoop the damp material into a waste container.

  • Clean the surface with 1% acetic acid or dilute HCl to neutralize any amine residues, followed by water.

Disposal:

  • Waste Stream: Hazardous Organic Waste (Amine-containing).

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or hypochlorites (bleach), as this can form chloramines or generate heat.

  • Labeling: Clearly label as "Toxic / Irritant - Propylhexedrine Analog."

References

  • National Center for Biotechnology Information (PubChem). Propylhexedrine Hydrochloride (Compound Summary). Accessed 2024.[1][2] Link

  • U.S. Food & Drug Administration (FDA). FDA warns that abuse and misuse of the nasal decongestant propylhexedrine causes serious harm. Drug Safety Communication, 2021.[3] Link

  • Cayman Chemical. Propylhexedrine (hydrochloride) Safety Data Sheet.[4] Acc. to OSHA HCS, 2025. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US), 2011. Link

Sources

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Feasible Synthetic Routes

Reactant of Route 1
(2S)-1-cyclohexylpropan-2-amine hydrochloride
Reactant of Route 2
(2S)-1-cyclohexylpropan-2-amine hydrochloride
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